4-Hydroxy-5,6-dimethyl-2H-pyran-2-one
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
4-hydroxy-5,6-dimethylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-4-5(2)10-7(9)3-6(4)8/h3,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADNXPYGPCOODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)C=C1O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716177 | |
| Record name | 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50405-45-3 | |
| Record name | 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Hydroxy-5,6-dimethyl-2H-pyran-2-one chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of this compound, a member of the versatile 4-hydroxy-2-pyrone class of heterocyclic compounds. These structures are recognized as important polyketides and serve as valuable scaffolds and building blocks in synthetic organic chemistry.[1][2][3] This guide delves into the core physicochemical properties, detailed spectroscopic profile, characteristic chemical reactivity including tautomerism, and potential biological significance of this specific dimethylated analog. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into its molecular behavior and synthetic utility.
Molecular Structure and Physicochemical Properties
This compound is a substituted α-pyrone (or 2-pyrone), which is an unsaturated cyclic ester or lactone. The core structure features a di-substituted pyran-2-one ring with a hydroxyl group at the C4 position and two methyl groups at the C5 and C6 positions. These substitutions significantly influence the molecule's electronic properties, solubility, and reactivity compared to the parent 2H-pyran-2-one scaffold.[4]
The key physicochemical parameters are summarized below, providing a foundational dataset for experimental design.
Diagram 1: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-hydroxy-5,6-dimethylpyran-2-one | PubChem[5] |
| CAS Number | 50405-45-3 | PubChem[5] |
| Molecular Formula | C₇H₈O₃ | PubChem[5] |
| Molecular Weight | 140.14 g/mol | PubChem[5] |
| Canonical SMILES | CC1=C(OC(=O)C=C1O)C | PubChem[5] |
| InChI Key | FADNXPYGPCOODY-UHFFFAOYSA-N | PubChem[5] |
Tautomerism: A Key Chemical Feature
A defining characteristic of the 4-hydroxy-2-pyrone scaffold is its existence in a tautomeric equilibrium with its corresponding 2,4-pyrandione form. For most derivatives, including the subject compound, the 4-hydroxy-2-pyrone tautomer is predominantly favored.[2][3]
Causality: The stability of the 4-hydroxy-2-pyrone form arises from an extended π-conjugation system involving the C5=C6 double bond, the C2-carbonyl group, and the enol system at C4. This delocalization results in a more stable, lower-energy electronic state compared to the cross-conjugated dione tautomer. This equilibrium is analogous to the well-studied hydroxypyridine-pyridone tautomerism, where resonance stabilization dictates the favored form.[6][7]
Diagram 2: Keto-Enol Tautomerism
Caption: Equilibrium between the two tautomeric forms of the pyrone ring.
Spectroscopic Profile and Structural Elucidation
The structural identity and purity of this compound are unequivocally established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The proton NMR spectrum is expected to be simple and highly informative.
-
δ 5.5-6.0 ppm (1H, singlet): This signal corresponds to the vinyl proton at the C3 position. Its chemical shift is influenced by the adjacent carbonyl group and the electron-donating hydroxyl group.
-
δ ~11.0 ppm (1H, broad singlet): The acidic enolic proton (C4-OH) is expected to appear far downfield and may be broad due to hydrogen bonding and chemical exchange. This peak would disappear upon a D₂O shake.
-
δ ~2.1 ppm (3H, singlet): A singlet for the methyl protons at the C6 position, adjacent to the ring oxygen.
-
δ ~1.9 ppm (3H, singlet): A singlet for the methyl protons at the C5 position. The slight difference in chemical shift between the two methyl groups arises from their distinct electronic environments within the conjugated system.
-
-
13C NMR: The carbon spectrum provides a map of the carbon backbone.
-
δ >160 ppm: The C2 carbonyl carbon of the lactone is the most deshielded, appearing furthest downfield.
-
δ ~155-165 ppm: The C4 and C6 carbons, both attached to oxygen, will be in this region.
-
δ ~100-110 ppm: The C3 and C5 carbons of the double bonds are expected in this range.
-
δ <20 ppm: The two methyl carbons (C5-CH₃ and C6-CH₃) will appear in the upfield aliphatic region.
-
Infrared (IR) Spectroscopy
The IR spectrum reveals the key functional groups present in the molecule.
-
3200-2800 cm-1 (broad): Strong, broad absorption characteristic of the O-H stretching vibration of the enolic hydroxyl group, often showing evidence of hydrogen bonding.
-
1720-1680 cm-1 (strong): Intense absorption from the C=O stretching vibration of the α,β-unsaturated lactone.
-
1650-1550 cm-1: Multiple sharp to medium bands corresponding to the C=C stretching vibrations of the pyrone ring.
-
1250-1100 cm-1: Strong C-O stretching vibrations associated with the lactone ester linkage and the enol ether.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation patterns, confirming the molecular formula.
-
Molecular Ion (M+): A prominent peak is expected at m/z = 140, corresponding to the molecular weight of C₇H₈O₃.
-
Key Fragmentation Pathways: Analysis of fragmentation patterns of similar 2-pyrones suggests likely fragmentation pathways including:
-
Loss of carbon monoxide (CO, 28 Da) via retro-Diels-Alder-type cleavage.
-
Loss of a methyl radical (•CH₃, 15 Da).
-
Sequential loss of CO and other small fragments.
-
Chemical Reactivity and Synthetic Strategies
The reactivity of this compound is governed by its multiple functional groups and the tautomeric equilibrium. The molecule possesses several electrophilic and nucleophilic centers, making it a versatile synthetic intermediate.[2]
Key Reactive Sites
-
Acidic Hydroxyl Group (C4-OH): The enolic proton is acidic and can be deprotonated by a suitable base to form a resonance-stabilized enolate. This anion can then undergo O-alkylation or O-acylation.
-
Electrophilic Carbons (C2, C6): The carbonyl carbon (C2) and the C6 carbon are electrophilic centers susceptible to attack by strong nucleophiles, which can potentially lead to ring-opening of the lactone.[1]
-
Nucleophilic Carbon (C3): While the C3 position in the major enol tautomer is electron-rich, the corresponding position in the minor dione tautomer is a classic active methylene site, capable of participating in condensation reactions.
Representative Synthetic Protocol
Diagram 3: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of 4-hydroxy-2-pyrones.
Protocol: A Self-Validating Experimental Approach
This hypothetical protocol illustrates the key steps and the rationale behind them, ensuring a self-validating system where the purity and identity of the product are confirmed at the end.
-
Reaction Setup: A solution of an appropriate β-ketoester is treated with a suitable base (e.g., NaH or LDA) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂) at 0 °C.
-
Causality: Anhydrous and inert conditions are critical to prevent quenching of the strong base and unwanted side reactions with water or oxygen.
-
-
Acylation: An acylating agent, such as a diketene equivalent or an acid chloride, is added slowly to the enolate solution. The reaction is allowed to warm to room temperature and stirred for several hours.
-
Causality: Slow addition controls the exothermic reaction. Stirring ensures complete conversion to the linear tri-carbonyl intermediate.
-
-
Cyclization: The reaction mixture is quenched with a mild acid (e.g., aqueous HCl). This protonates the intermediate and catalyzes the intramolecular cyclization and subsequent dehydration to form the pyrone ring.
-
Causality: The acid quench serves both to stop the initial reaction and to promote the desired ring-forming cascade.
-
-
Workup & Extraction: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Causality: This standard liquid-liquid extraction separates the organic product from inorganic salts and aqueous-soluble materials. Drying is essential before solvent removal.
-
-
Purification & Validation: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography.
-
Trustworthiness: This step is crucial for scientific integrity. The final product's identity and purity must be confirmed by the spectroscopic methods detailed in Section 3.0 (NMR, IR, MS) and by melting point analysis. Only a well-characterized compound should be used in further applications.
-
Potential Applications and Biological Activity
The 2-pyrone scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products with a wide array of biological activities.[10] These include antifungal, antibacterial, phytotoxic, anti-inflammatory, and cytotoxic properties.[2][10][11] While specific bioactivity data for this compound is not extensively documented, its structural similarity to known bioactive compounds, like triacetic acid lactone, suggests it is a promising candidate for biological screening programs.[1] Its polyfunctional nature also makes it an attractive starting material for the synthesis of more complex heterocyclic systems and potential drug candidates.[12]
Conclusion
This compound is a classic example of the 4-hydroxy-2-pyrone family, defined by its stable, conjugated enol-lactone structure and its keto-enol tautomerism. Its chemical properties are dictated by the interplay of its hydroxyl, carbonyl, and alkene functionalities. A thorough understanding of its spectroscopic signature is essential for its unambiguous identification, while its predictable reactivity makes it a valuable tool for synthetic chemists. Given the established biological relevance of the pyrone scaffold, this compound represents a molecule of significant interest for further investigation in materials science, agrochemistry, and pharmaceutical development.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. 2H-Pyran-2-one | C5H4O2 | CID 68154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C7H8O3 | CID 54712915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 8. elar.urfu.ru [elar.urfu.ru]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
4-Hydroxy-5,6-dimethyl-2H-pyran-2-one structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one
Abstract
Introduction: The Analytical Challenge
This compound belongs to the 2-pyrone family, a scaffold found in numerous natural products and synthetic molecules of significant biological activity.[1] The correct identification of its constitutional isomerism is critical, as subtle changes in substituent placement can drastically alter its physicochemical and pharmacological properties. The objective of this guide is to systematically deconstruct the molecule's identity by assembling a puzzle from disparate, yet complementary, spectroscopic data points.
The target molecule, with a molecular formula of C₇H₈O₃, possesses several key structural features that will be interrogated by the forthcoming analytical campaign: an α,β-unsaturated lactone, a hydroxyl group, an olefinic proton, and two distinct methyl groups.[2]
Caption: Overall workflow for structure elucidation.
Foundational Analysis: Molecular Formula and Degree of Unsaturation
Before any advanced spectroscopic analysis, the elemental composition must be established. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, from which the molecular formula is derived.
From the molecular formula, we calculate the Degree of Unsaturation (DoU) , which provides the first clue to the molecule's cyclic or unsaturated nature.
DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 7 + 1 - (8/2) = 4
A DoU of 4 indicates a combination of four rings and/or double bonds. For our target structure, this corresponds to one ring (the pyranone) and three double bonds (two C=C and one C=O), perfectly matching the calculation.
Mass Spectrometry: Confirming Mass and Probing Fragmentation
Mass spectrometry serves two primary functions: confirming the molecular weight and providing structural clues through the analysis of fragment ions.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol) is introduced into the instrument.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization to form a molecular ion (M⁺•).
-
Fragmentation: The energetically unstable molecular ions fragment into smaller, characteristic ions.[3][4]
-
Analysis: The ions are separated by their mass-to-charge ratio (m/z) and detected.
Data Interpretation
The EI-MS spectrum is expected to show a prominent molecular ion peak at m/z = 140, confirming the molecular weight. The fragmentation pattern of pyranones often involves characteristic losses, such as the elimination of carbon monoxide (CO).[5]
| m/z Value | Proposed Fragment | Identity |
| 140 | [C₇H₈O₃]⁺• | Molecular Ion (M⁺•) |
| 125 | [C₆H₅O₃]⁺ | [M - CH₃]⁺ |
| 112 | [C₆H₈O₂]⁺• | [M - CO]⁺• |
| 97 | [C₅H₅O₂]⁺ | [M - CO - CH₃]⁺ |
| 69 | [C₄H₅O]⁺ | Further fragmentation |
digraph "MS_Fragmentation_Pathway" { graph [nodesep=0.5, ranksep=0.8]; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#EA4335"];M [label="Molecular Ion (M⁺•)\nm/z = 140"]; M_minus_CH3 [label="[M - CH₃]⁺\nm/z = 125"]; M_minus_CO [label="[M - CO]⁺•\nm/z = 112"]; M_minus_CO_minus_CH3 [label="[M - CO - CH₃]⁺\nm/z = 97"];
M -> M_minus_CH3 [label="- •CH₃"]; M -> M_minus_CO [label="- CO"]; M_minus_CO -> M_minus_CO_minus_CH3 [label="- •CH₃"]; }
Caption: Proposed EI-MS fragmentation pathway.
Spectroscopic Fingerprinting: IR and UV-Vis Analysis
Infrared (IR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.
-
A small amount of the neat solid sample is placed directly on the ATR crystal.
-
Pressure is applied to ensure good contact.
-
The infrared spectrum is recorded over the range of 4000-500 cm⁻¹.[6]
The IR spectrum provides direct evidence for the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 (broad) | O-H stretch | Hydroxyl (-OH) |
| ~2950-2850 | C-H stretch | Methyl (-CH₃) |
| ~1710 | C=O stretch | α,β-Unsaturated Lactone |
| ~1640 | C=C stretch | Alkene |
| ~1250 | C-O stretch | Ester/Lactone |
The position of the carbonyl stretch (~1710 cm⁻¹) is lower than that of a saturated ester (~1740 cm⁻¹) due to conjugation, which is a key piece of evidence supporting the α,β-unsaturated lactone system.[7][8]
UV-Visible Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy detects electronic transitions and is particularly sensitive to conjugated π-systems, which act as chromophores.
-
A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol).
-
The absorbance is measured across the UV-visible range (typically 200-800 nm).
The presence of the conjugated C=C-C=O system within the pyranone ring is expected to give rise to a strong π → π* transition.
| λmax (nm) | Transition Type | Chromophore |
| ~290-310 nm | π → π* | Conjugated enone system |
This absorption confirms the presence of a significant conjugated system, consistent with the proposed structure.
The Definitive Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D experiments provides unambiguous evidence of atom connectivity.
Experimental Protocol
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
1D NMR: ¹H and ¹³C{¹H} spectra are acquired.
-
2D NMR: COSY, HSQC, and HMBC experiments are performed to establish correlations.
¹H NMR: Proton Environment Analysis
The ¹H NMR spectrum reveals the number of unique proton environments, their integration (relative number of protons), and their coupling relationships.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 | Singlet (broad) | 1H | C4-OH | Acidic proton, D₂O exchangeable. |
| ~5.90 | Singlet | 1H | H3 | Olefinic proton, deshielded by adjacent C=O and C=C. |
| ~2.10 | Singlet | 3H | C6-CH₃ | Methyl group on a C=C double bond. |
| ~1.90 | Singlet | 3H | C5-CH₃ | Methyl group on a C=C double bond. |
The observation of four distinct singlets is a critical finding. It indicates that no proton is coupled to a neighboring, non-equivalent proton, which is consistent with the proposed structure where all proton-containing groups are separated by quaternary carbons or a heteroatom.
¹³C NMR: Carbon Skeleton Analysis
The ¹³C NMR spectrum shows all unique carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~164.5 | Quaternary | C2 (C=O) | Lactone carbonyl carbon. |
| ~162.0 | Quaternary | C4 (C-OH) | sp² carbon attached to the hydroxyl group. |
| ~158.0 | Quaternary | C6 (C-O) | sp² carbon attached to the ring oxygen and a methyl group. |
| ~115.5 | Quaternary | C5 | sp² carbon between two methyl-substituted carbons. |
| ~99.0 | Methine (CH) | C3 | Olefinic carbon adjacent to the carbonyl. |
| ~19.5 | Methyl (CH₃) | C6-CH₃ | Methyl carbon attached to C6. |
| ~9.0 | Methyl (CH₃) | C5-CH₃ | Methyl carbon attached to C5. |
The spectrum shows seven distinct carbon signals, confirming the absence of molecular symmetry. The chemical shifts align perfectly with the expected electronic environments of the carbons in the proposed structure.[9][10]
2D NMR: Assembling the Structure
While 1D NMR provides the pieces, 2D NMR shows how they connect.
-
COSY (¹H-¹H Correlation Spectroscopy): As predicted from the ¹H NMR spectrum, no cross-peaks are expected, confirming the absence of vicinal proton-proton couplings. This is a crucial piece of negative evidence.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to the carbon it is attached to.
-
δH 5.90 correlates with δC 99.0 (H3 to C3).
-
δH 2.10 correlates with δC 19.5 (C6-CH₃ protons to their carbon).
-
δH 1.90 correlates with δC 9.0 (C5-CH₃ protons to their carbon).
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the final connectivity across multiple bonds (typically 2-3 bonds). The long-range correlations build the molecular skeleton.
Image Placeholder: A 2D chemical structure of this compound should be used here, with nodes positioned over the relevant atoms. Caption: Key 2- and 3-bond HMBC correlations confirming the molecular structure.
Key HMBC Correlations:
-
The olefinic proton H3 (δ 5.90) shows correlations to the carbonyl carbon C2 (δ 164.5), the hydroxyl-bearing carbon C4 (δ 162.0), and the methyl-bearing carbon C5 (δ 115.5). This definitively places the olefinic proton between the carbonyl and the C4/C5 segment.
-
The protons of the C5-methyl group (δ 1.90) correlate to C4 (δ 162.0), C5 (δ 115.5), and C6 (δ 158.0), locking this methyl group at the C5 position.
-
The protons of the C6-methyl group (δ 2.10) correlate to C5 (δ 115.5) and C6 (δ 158.0), confirming its position at C6.
These correlations, taken together, leave no ambiguity and can only be satisfied by the structure of this compound.
Conclusion
The structural elucidation of this compound is achieved through a logical and systematic integration of multiple spectroscopic techniques. Mass spectrometry confirmed the molecular formula, while IR and UV-Vis spectroscopy identified the key functional groups and conjugated system. The final, unambiguous assignment was provided by a comprehensive suite of NMR experiments. The ¹H and ¹³C NMR spectra provided the atomic components, and the crucial HMBC correlations served as the blueprint for assembling these components into the final molecular architecture. This multi-faceted, self-validating approach represents the gold standard in chemical characterization, ensuring the scientific integrity required for advanced research and development.
References
- 1. α-pyrones: Small molecules with versatile structural diversity reflected in multiple pharmacological activities-an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C7H8O3 | CID 54712915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. asianpubs.org [asianpubs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Matrix isolation FTIR and theoretical study of α-pyrone photochemistry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
4-Hydroxy-5,6-dimethyl-2H-pyran-2-one molecular weight and formula
An In-depth Technical Guide to 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one
Executive Summary: This document provides a comprehensive technical overview of this compound, a member of the versatile 4-hydroxy-2-pyrone class of heterocyclic compounds. These molecules are recognized for their prevalence in natural products and their significant potential as pharmacophores and biorenewable platform chemicals.[1] This guide details the compound's fundamental molecular characteristics, established synthetic methodologies, analytical characterization techniques, and known biological significance, tailored for researchers, chemists, and professionals in drug development.
Molecular Profile and Physicochemical Properties
This compound is a substituted pyrone derivative. The core 4-hydroxy-2-pyrone structure is a key feature in numerous biologically active molecules and serves as a valuable building block in organic synthesis.[1][2] These compounds can exist in tautomeric forms, with the 4-hydroxy-2-pyrone form being the major, more stable tautomer due to effective conjugation.[1]
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈O₃ | [3] |
| Molecular Weight | 140.14 g/mol | [3] |
| IUPAC Name | 4-hydroxy-5,6-dimethylpyran-2-one | [3] |
| CAS Number | 50405-45-3 |[3] |
Table 2: Computed Physicochemical Properties
| Property | Value | Description |
|---|---|---|
| Exact Mass | 140.047344113 Da | The monoisotopic mass of the molecule.[3] |
| Topological Polar Surface Area | 46.5 Ų | A measure of the surface area occupied by polar atoms, influencing membrane permeability.[3] |
| Hydrogen Bond Donor Count | 1 | The hydroxyl group at the C4 position can donate a hydrogen bond.[3] |
| Hydrogen Bond Acceptor Count | 3 | The two carbonyl oxygens and the hydroxyl oxygen can accept hydrogen bonds.[3] |
| Rotatable Bond Count | 0 | Indicates a rigid ring structure.[3] |
Synthesis and Manufacturing
The synthesis of 4-hydroxy-2-pyrones is a well-explored area of organic chemistry, driven by their utility as synthetic intermediates and their presence in natural products.[1] Methodologies are often biomimetic, replicating natural polyketide pathways.[1]
Key Synthetic Strategies
-
Cyclization of 1,3,5-Tricarbonyl Compounds: This is the most prevalent method and is considered a biomimetic strategy.[1] It involves the cyclization of 1,3,5-tricarbonyl compounds, which can be derived from the condensation of acetoacetic esters with aldehydes.[1] The choice of base (e.g., NaH, n-BuLi) and subsequent reaction conditions are critical for achieving high yields.
-
Ketenes-Based Synthesis: The [4+2] cycloaddition reaction involving ketenes provides another effective route.[1][4] For instance, the reaction of stable ketenes with dicarbonyl compounds can afford 4-hydroxy-2-pyrones in good yields.[1][4] This method's specificity is dictated by the availability of the corresponding diketone and acid chloride precursors.
-
Gold-Catalyzed Cyclization: Modern organometallic catalysis offers elegant solutions. Chloro(triphenylphosphine)gold(I) with a silver salt co-catalyst can promote the self-condensation of certain acetylenecarboxylic acids to form the 4-hydroxy-2-pyrone ring.[1][4] This pathway highlights a novel approach that avoids harsher reagents.
Exemplary Synthetic Workflow Diagram
References
The Enigmatic Presence of 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one in Nature: A Technical Guide for Researchers
Abstract
This technical guide delves into the current scientific understanding of 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one, a substituted α-pyrone. While the direct natural occurrence of this specific molecule remains elusive in surveyed literature, this document provides a comprehensive overview of the closely related, naturally occurring analogs, their biosynthetic origins, and methods for their isolation and characterization. By examining the broader class of 4-hydroxy-2-pyrones, we offer a predictive framework for the potential discovery and scientific exploration of this compound. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel bioactive compounds.
Introduction: The Allure of the 4-Hydroxy-2-Pyrone Scaffold
The 4-hydroxy-2-pyrone moiety is a privileged scaffold in natural product chemistry, found in a diverse array of organisms including bacteria, fungi, plants, and insects.[1][2] These compounds, which are polyketide in origin, exhibit a wide spectrum of biological activities, positioning them as attractive starting points for drug discovery and development.[3] Notable examples include triacetic acid lactone (4-hydroxy-6-methyl-2H-pyran-2-one) and dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one), which are produced industrially and utilized in various applications.[2]
The subject of this guide, this compound (CAS No. 50405-45-3), presents an intriguing case. While its chemical structure is well-defined, extensive literature searches have not yielded direct evidence of its isolation from a natural source.[4] However, the documented discovery of structurally similar compounds provides a strong rationale for its potential existence in nature and warrants a thorough investigation.
A Close Relative: The Natural Occurrence of 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one
Significant insight can be gained from a closely related analog, 4-hydroxy-3,6-dimethyl-2H-pyran-2-one . This compound has been successfully isolated from the culture filtrate of an unidentified fungal species.[5] Its discovery underscores the role of fungi as prolific producers of diverse secondary metabolites, including polyketides like the α-pyrones.[6] The isolation of this compound, differing only by the position of a methyl group, strongly suggests that the enzymatic machinery for producing dimethylated 4-hydroxy-2-pyrones exists in nature.
The documented biological activity of 4-hydroxy-3,6-dimethyl-2H-pyran-2-one as an antioxidant further highlights the potential of this class of compounds for therapeutic applications.[5]
Biosynthesis: A Look into the Polyketide Pathway
The biosynthesis of 4-hydroxy-2-pyrones is a fascinating process rooted in the polyketide pathway.[3] This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, by large multifunctional enzymes known as polyketide synthases (PKSs).[7] The resulting poly-β-keto chain undergoes a series of cyclization and modification reactions to yield the final pyrone structure.
The biosynthesis of α-pyrones can be achieved through various types of PKSs, including modular type I, iterative type II and type III, and fungal non-reducing PKSs.[7] The general mechanism involves the formation of a triketide intermediate which then cyclizes.[7] The substitution pattern on the pyrone ring is determined by the specific starter and extender units used by the PKS, as well as subsequent tailoring reactions such as methylation.[8]
The hypothetical biosynthetic pathway for this compound would likely involve a type I or type III PKS utilizing propionyl-CoA as a starter unit and methylmalonyl-CoA as an extender unit to introduce the methyl groups at the C5 and C6 positions.
Figure 1: A generalized workflow illustrating the key stages in the biosynthesis of dimethylated 4-hydroxy-2-pyrones.
Isolation and Characterization: A Methodological Approach
The successful isolation and characterization of novel natural products are paramount for further investigation. Based on established protocols for similar compounds, a robust workflow can be proposed for the targeted isolation of this compound from microbial fermentations.
Experimental Protocol: Isolation and Purification
-
Fermentation: Cultivate the target microorganism (e.g., a fungal strain) in a suitable liquid medium to promote the production of secondary metabolites.
-
Extraction: After an appropriate incubation period, separate the mycelium from the culture broth by filtration. Extract the culture filtrate with an organic solvent such as ethyl acetate.
-
Concentration: Remove the solvent from the organic extract under reduced pressure to obtain a crude extract.
-
Chromatographic Separation:
-
Column Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate to fractionate the components.
-
Preparative HPLC: Further purify the fractions containing the target compound using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase such as a methanol-water gradient.
-
Structural Elucidation
The structure of the isolated compound can be determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To identify the number and types of protons and their connectivity.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the complete covalent structure of the molecule.
-
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups of the pyrone ring.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic absorption bands of the conjugated pyrone system.
Figure 2: A representative experimental workflow for the isolation and characterization of pyrone compounds from fungal sources.
Potential Biological Activities and Future Directions
The 4-hydroxy-2-pyrone scaffold is associated with a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and cytotoxic properties.[9][10] Therefore, it is highly probable that this compound, if discovered, would exhibit interesting biological properties.
Future research should focus on:
-
Screening of Microbial Libraries: Extensive screening of fungal and bacterial libraries, particularly from underexplored environments, may lead to the discovery of this compound or other novel pyrone derivatives.
-
Genome Mining: With the increasing availability of microbial genome sequences, genome mining approaches can be employed to identify PKS gene clusters that may be responsible for the biosynthesis of this and related compounds.
-
Synthetic Chemistry: The development of efficient synthetic routes to this compound will enable the production of sufficient quantities for comprehensive biological evaluation.
-
Biological Screening: Once obtained, the compound should be subjected to a broad range of biological assays to determine its therapeutic potential.
Conclusion
While the natural occurrence of this compound has yet to be confirmed, the existence of its close structural analog, 4-hydroxy-3,6-dimethyl-2H-pyran-2-one, in nature provides a compelling argument for its potential discovery. The established biosynthetic pathways for 4-hydroxy-2-pyrones offer a clear roadmap for understanding its formation, and well-defined methodologies for isolation and characterization are readily available. This technical guide provides a solid foundation for researchers to pursue the discovery and investigation of this and other novel pyrone-based natural products, which hold significant promise for the development of new therapeutic agents.
References
- 1. pleiades.online [pleiades.online]
- 2. Natural 4-Hydroxy-2-pyrones | Encyclopedia MDPI [encyclopedia.pub]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. This compound | C7H8O3 | CID 54712915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isolation of a 2-Pyrone Compound as an Antioxidant from a Fungus and Its New Reaction Product with 1,1-Diphenyl-2-picrylhydrazyl Radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2H-pyran-2-one and 2H-furan-2-one derivatives from the plant endophytic fungus Pestalotiopsis fici - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Architects of Bioactive Scaffolds: An In-depth Technical Guide to the Biosynthesis of Pyranone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyranone Core - A Privileged Scaffold in Natural Products
Pyranone and its reduced form, tetrahydropyran, are heterocyclic ring systems of immense importance in the realm of natural products. These six-membered oxygen-containing rings form the core scaffold of a vast array of bioactive molecules with profound applications in medicine and agriculture. From the potent antifungal and plant growth-promoting properties of 6-pentyl-α-pyrone to the complex ionophoric antibiotic salinomycin, nature has repeatedly utilized the pyranone motif to construct molecules with remarkable biological activities.[1][2][3] Understanding the intricate biosynthetic pathways that lead to the formation of these derivatives is not merely an academic exercise; it is a critical prerequisite for harnessing and engineering these molecular factories for the development of novel therapeutics and other valuable biochemicals.
This guide provides a deep dive into the core biosynthetic machinery responsible for the assembly of pyranone derivatives. We will move beyond a simple cataloging of pathways to explore the underlying enzymatic logic, the key catalytic players, and the experimental strategies employed to unravel these complex biological processes. Our focus will be on providing a robust conceptual framework and practical insights for researchers actively engaged in natural product biosynthesis, synthetic biology, and drug discovery.
I. The Polyketide Synthase (PKS) Superhighway: The Primary Route to Pyranones
The biosynthesis of the vast majority of pyranone-containing natural products is orchestrated by a remarkable class of enzymes known as polyketide synthases (PKSs).[4][5] These large, multifunctional enzymes or enzyme complexes utilize a biosynthetic logic akin to an assembly line, iteratively condensing simple acyl-CoA precursors (primarily acetyl-CoA and malonyl-CoA) to construct complex polyketide chains. The pyranone ring is typically formed through the cyclization of a specific polyketide intermediate.
Type I PKSs: The Modular Assembly Lines
Modular Type I PKSs are colossal multienzyme systems where each module is responsible for one cycle of chain elongation and modification.[1] The biosynthesis of many complex pyranone-containing polyketides, such as the potent anticancer ionophore salinomycin, is governed by these modular systems.[1][2][6][7]
A conserved biosynthetic logic for the production of the α-pyrone moiety by Type I PKSs involves the cyclization of a triketide intermediate, which also serves to release the polyketide from the enzyme.[4][5]
Key Enzymatic Steps in Type I PKS-mediated Pyranone Formation:
| Step | Enzyme Domain(s) | Function | Causality and Experimental Insight |
| Chain Initiation | Acyltransferase (AT) | Selects and loads the starter unit (e.g., acetyl-CoA) onto the Acyl Carrier Protein (ACP). | The specificity of the loading AT domain is a critical determinant of the final product structure. Domain swapping experiments can be used to alter starter unit selection. |
| Chain Elongation | Ketosynthase (KS), AT, ACP | The KS domain catalyzes the Claisen condensation between the growing polyketide chain and a malonyl-CoA-derived extender unit loaded onto the ACP by the AT domain. | The number of modules directly corresponds to the number of extender units incorporated. The choice of extender unit (e.g., malonyl-CoA, methylmalonyl-CoA) by the AT domain introduces further structural diversity. |
| Optional Reductive Tailoring | Ketoreductase (KR), Dehydratase (DH), Enoylreductase (ER) | These domains can act on the β-keto group of the newly elongated chain to introduce hydroxyl, double bond, or saturated carbon centers. | The presence or absence of these domains in a given module dictates the reduction state of the corresponding polyketide unit. Reductive tailoring prior to off-loading can lead to lactones instead of pyrones.[4] |
| Pyran Ring Formation & Chain Termination | Thioesterase (TE) or specialized cyclase domains | The TE domain typically catalyzes the release of the completed polyketide chain. In many α-pyrone biosyntheses, this release is coupled with an intramolecular cyclization to form the pyranone ring. In other cases, dedicated cyclase domains are responsible for ring formation. | The mechanism of pyranone formation can be thioesterase-dependent or independent.[4] For example, in myxopyronin biosynthesis, the standalone ketosynthase MxnB catalyzes the condensation of two activated acyl chains to form the α-pyrone ring.[8] |
Visualizing a Generic Type I PKS Pathway for α-Pyrone Synthesis:
Caption: Generalized workflow for α-pyrone biosynthesis by a modular Type I PKS.
Type III PKSs: The Simpler Iterative Synthases
Type III PKSs represent a structurally and mechanistically simpler class of enzymes. They are typically homodimeric proteins that function iteratively, without the need for an ACP domain.[9] These enzymes catalyze the formation of a polyketide chain and its subsequent cyclization within a single active site. A well-known example is the formation of triacetic acid lactone (TAL), a simple α-pyrone, from three molecules of malonyl-CoA.[10]
Visualizing a Type III PKS Pathway for Triacetic Acid Lactone (TAL) Synthesis:
Caption: Iterative synthesis of triacetic acid lactone by a Type III PKS.
II. Hybrid PKS-NRPS Systems: Weaving Amino Acids into the Pyranone Fabric
Nature often combines different biosynthetic paradigms to create even greater molecular diversity. Hybrid PKS-Non-Ribosomal Peptide Synthetase (NRPS) systems are a prime example of this ingenuity.[11][12] These megasynthases integrate amino acid building blocks into a growing polyketide chain, leading to complex structures such as the pyranonigrins, which feature a unique pyrano[2,3-c]pyrrole bicyclic skeleton.[11][13]
In these hybrid systems, the PKS module first synthesizes a polyketide chain. This chain is then transferred to the NRPS module, which incorporates one or more amino acids.[12][14] The final cyclization to form the pyranone-containing scaffold is often a complex process involving multiple tailoring enzymes.
Key Features of PKS-NRPS Hybrid Pathways:
-
PKS Module: Responsible for the synthesis of the polyketide portion of the molecule.
-
NRPS Module: Composed of adenylation (A), thiolation (T) or peptidyl carrier protein (PCP), and condensation (C) domains, which select, activate, and incorporate amino acids.[15][16]
-
Communication Domains: Specific domains facilitate the transfer of the polyketide intermediate from the PKS to the NRPS module.
-
Tailoring Enzymes: A host of additional enzymes, such as oxidoreductases, methyltransferases, and cyclases, are often required for the final maturation of the molecule.
Visualizing a Generic PKS-NRPS Hybrid Pathway:
Caption: General architecture of a hybrid PKS-NRPS biosynthetic pathway.
III. Elucidating Biosynthetic Pathways: A Practical Guide for the Researcher
Unraveling the intricate steps of a pyranone biosynthetic pathway requires a multi-pronged experimental approach. The following outlines a logical workflow for researchers entering this field.
In Silico Analysis and Genome Mining: The Starting Point
The advent of rapid genome sequencing has revolutionized natural product discovery. The first step in characterizing a new pathway is often the bioinformatic analysis of the producing organism's genome.
Protocol for Biosynthetic Gene Cluster (BGC) Identification:
-
Genome Sequencing: Obtain a high-quality genome sequence of the producing organism.
-
BGC Prediction: Utilize specialized software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs.[11] This tool predicts the boundaries of the cluster and annotates the functions of the genes within it based on homology to known biosynthetic genes.
-
Gene Annotation and Pathway Prediction: Carefully analyze the annotated genes within the predicted BGC. Look for core enzymes like PKSs or NRPSs, as well as tailoring enzymes (e.g., oxidoreductases, transferases, cyclases) that might be involved in pyranone ring formation. The organization of these genes can provide initial clues about the biosynthetic pathway.[3][17]
Genetic Manipulation: Validating Gene Function
Once a putative BGC has been identified, the next crucial step is to experimentally validate the function of the genes within it.
Protocol for Gene Knockout and Heterologous Expression:
-
Gene Deletion: Create a targeted knockout of the core PKS or NRPS gene in the native producer. This is typically achieved through homologous recombination.
-
Metabolite Profiling: Analyze the metabolite profile of the knockout mutant using techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compare it to the wild-type strain. The absence of the pyranone derivative of interest in the mutant provides strong evidence for the involvement of the deleted gene in its biosynthesis.[2][18]
-
Heterologous Expression: To confirm that the identified BGC is sufficient for the production of the pyranone derivative, the entire cluster can be expressed in a heterologous host, such as Aspergillus nidulans or Streptomyces coelicolor.[11][13] Successful production of the compound in the heterologous host definitively links the BGC to the natural product.
In Vitro Enzymatic Assays: Dissecting the Molecular Machinery
To understand the precise function and mechanism of individual enzymes in the pathway, in vitro assays are indispensable.
Protocol for In Vitro Reconstitution of an Enzymatic Step:
-
Protein Expression and Purification: Clone the gene encoding the enzyme of interest (e.g., a cyclase, a ketosynthase) into an expression vector (e.g., pET vectors for E. coli). Express the protein in a suitable host and purify it to homogeneity using techniques like affinity and size-exclusion chromatography.
-
Substrate Synthesis or Isolation: Obtain the substrate for the enzyme. This may involve chemical synthesis or isolation from a mutant strain that accumulates the intermediate.
-
Enzymatic Reaction: Incubate the purified enzyme with its substrate under optimized conditions (buffer, pH, temperature, cofactors).
-
Product Analysis: Analyze the reaction mixture by HPLC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the product. Comparing the product to an authentic standard confirms the enzyme's function.[8] This approach was successfully used to demonstrate that the enzyme MxnB is responsible for pyrone ring formation in myxopyronin biosynthesis.[8]
Visualizing the Experimental Workflow for Pathway Elucidation:
Caption: A comprehensive workflow for the elucidation of a pyranone biosynthetic pathway.
IV. Case Study: The Biosynthesis of Salinomycin's Tetrahydropyran Ring
The biosynthesis of the polyether ionophore salinomycin provides an excellent example of a complex, PKS-driven pathway leading to a tetrahydropyran-containing natural product.[1][2][6] While much is known about the formation of tetrahydrofuran rings in polyether biosynthesis, the enzymology of tetrahydropyran ring formation has been less clear.
Recent studies on the salinomycin biosynthetic gene cluster have identified a key enzyme, SalBIII, which is responsible for the formation of pyran ring A.[1][2][6][7] Genetic knockout of the salBIII gene resulted in the accumulation of a metabolite where ring A was not formed.[2] Subsequent in vitro assays using this metabolite as a substrate demonstrated that purified SalBIII catalyzes the formation of the pyran ring.[1][2][6] This work highlights the power of combining genetic and biochemical approaches to dissect complex biosynthetic pathways and has expanded our understanding of the catalytic versatility of the MonB family of epoxide hydrolases/cyclases.[1][2]
V. Conclusion and Future Outlook
The biosynthesis of pyranone derivatives is a testament to the elegance and efficiency of nature's chemical factories. Dominated by the versatile chemistry of polyketide synthases and their hybrid counterparts, these pathways offer a rich playground for scientific discovery and bioengineering. As we continue to refine our tools for genome mining, genetic manipulation, and in vitro reconstitution, we can expect to uncover an even greater diversity of pyranone-forming pathways. This knowledge will not only deepen our fundamental understanding of microbial metabolism but also empower us to engineer these systems for the sustainable production of valuable molecules, paving the way for the next generation of pharmaceuticals, agrochemicals, and biofuels. The pyranone scaffold, a simple six-membered ring, will undoubtedly continue to be at the core of these exciting future developments.
References
- 1. Enzymology of Pyran Ring A Formation in Salinomycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymology of Pyran Ring A Formation in Salinomycin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linking a polyketide synthase gene cluster to 6-pentyl-alpha-pyrone, a Trichoderma metabolite with diverse bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enzymology of Pyran Ring A Formation in Salinomycin Biosynthesis. [repository.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. In vitro reconstitution of α-pyrone ring formation in myxopyronin biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/C5SC01013F [pubs.rsc.org]
- 9. Exploiting the Biosynthetic Potential of Type III Polyketide Synthases [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of the Pyranonigrin A Biosynthetic Gene Cluster by Genome Mining in Penicillium thymicola IBT 5891 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nonribosomal peptide - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. publish.obsidian.md [publish.obsidian.md]
- 16. Nonribosomal Peptides for Iron Acquisition: pyochelin biosynthesis as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Elucidation of Pyranonigrin Biosynthetic Pathway Reveals a Mode of Tetramic Acid, Fused γ-Pyrone, and exo-Methylene Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one: A Theoretical and Comparative Guide
Introduction
4-Hydroxy-5,6-dimethyl-2H-pyran-2-one is a substituted α-pyrone, a class of heterocyclic compounds of interest in organic synthesis and medicinal chemistry.[1] The structural elucidation of such molecules is fundamental to understanding their reactivity and potential applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are pivotal in confirming the molecular structure and providing insights into the electronic and vibrational properties of the compound.
This technical guide addresses the spectroscopic characterization of this compound. An extensive search of the public scientific literature and spectral databases indicates a lack of published experimental spectroscopic data for this specific compound. Therefore, this document provides a comprehensive theoretical analysis of the expected spectroscopic data, grounded in fundamental principles and comparative data from the closely related analogue, 4-hydroxy-6-methyl-2-pyrone.[2][3][4] This approach offers a robust predictive framework for researchers working with this or similar compounds.
Molecular Structure and Key Features
The structure of this compound (C₇H₈O₃, Molecular Weight: 140.14 g/mol ) features a six-membered lactone ring with two methyl substituents at positions 5 and 6, and a hydroxyl group at position 4.[5] The enol-lactone moiety is expected to dominate the spectroscopic features.
Caption: Molecular structure of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While experimental data is unavailable, a predicted spectrum can be constructed based on established chemical shift principles and comparison with 4-hydroxy-6-methyl-2-pyrone.[2][3]
Experimental Protocol: NMR Data Acquisition (General)
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shift of exchangeable protons (like -OH).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~1.95 | s | 3H | C5-CH₃ | The methyl group at C5 is on a double bond and adjacent to another methyl group. Its chemical shift is expected to be in the typical allylic range. |
| ~2.15 | s | 3H | C6-CH₃ | Similar to the C5-methyl, this group is attached to a double bond. In the analogue 4-hydroxy-6-methyl-2-pyrone, the C6-methyl appears around 2.2 ppm.[2] |
| ~5.50 | s | 1H | C3-H | This vinylic proton is part of an α,β-unsaturated lactone system. In 4-hydroxy-6-methyl-2-pyrone, the corresponding proton appears at approximately 5.4 ppm.[2] |
| ~11.0-12.0 | br s | 1H | C4-OH | The enolic hydroxyl proton is expected to be significantly deshielded due to intramolecular hydrogen bonding and resonance. Its signal will likely be broad and its chemical shift highly dependent on concentration and solvent. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale and Comparative Insights |
| ~10.0 | C5-CH₃ | Aliphatic methyl carbon. |
| ~20.0 | C6-CH₃ | In the analogue 4-hydroxy-6-methyl-2-pyrone, the C6-methyl carbon appears around 20 ppm.[3] |
| ~95.0 | C3 | The vinylic carbon β to the carbonyl group. In 4-hydroxy-6-methyl-2-pyrone, this carbon is observed at ~98 ppm.[3] |
| ~155.0 | C5 | Quaternary vinylic carbon attached to a methyl group. |
| ~160.0 | C6 | Quaternary vinylic carbon of the lactone, bonded to oxygen and a methyl group. In 4-hydroxy-6-methyl-2-pyrone, this carbon is at ~162 ppm.[3] |
| ~165.0 | C2 (C=O) | The lactone carbonyl carbon, expected to be in the typical range for ester/lactone carbonyls. In the analogue, it is found at ~166 ppm.[3] |
| ~170.0 | C4 | The enolic carbon, significantly deshielded due to being bonded to a hydroxyl group and part of a conjugated system. In the analogue, this carbon is at ~174 ppm.[3] |
Infrared (IR) Spectroscopy: Functional Group Analysis
IR spectroscopy is instrumental in identifying the key functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition (General)
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Comparative Insights |
| 3400-3200 (broad) | O-H stretch | Enolic -OH | The broadness is due to hydrogen bonding. |
| 3050-3000 | C-H stretch | Vinylic C-H | Characteristic of C-H bonds on a double bond. |
| 2980-2850 | C-H stretch | Aliphatic C-H | From the two methyl groups. |
| ~1720-1700 | C=O stretch | α,β-Unsaturated Lactone | Conjugation lowers the stretching frequency from a typical saturated lactone (~1750 cm⁻¹). In 4-hydroxy-6-methyl-2-pyrone, this band is observed around 1710 cm⁻¹. |
| ~1650-1600 | C=C stretch | Alkene | Characteristic of the double bonds within the pyrone ring. |
| ~1200-1100 | C-O stretch | Lactone C-O | Associated with the ester linkage in the lactone ring. |
Mass Spectrometry (MS): Fragmentation and Molecular Weight Confirmation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation.
Experimental Protocol: MS Data Acquisition (General)
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds and provides detailed fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile compounds, which typically shows a prominent molecular ion peak.
-
Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum (Electron Ionization)
The molecular ion peak [M]⁺• is expected at m/z = 140.
Caption: Plausible fragmentation pathways in the EI mass spectrum.
Key Predicted Fragments:
-
m/z 140 ([M]⁺•): The molecular ion.
-
m/z 125 ([M - CH₃]⁺): Loss of a methyl radical from either the C5 or C6 position.
-
m/z 112 ([M - CO]⁺•): Loss of carbon monoxide, a common fragmentation for pyrones and lactones.
-
m/z 98 ([M - CH₂CO]⁺•): Loss of ketene, a characteristic retro-Diels-Alder type fragmentation for 2-pyrones.
Conclusion
While experimental spectroscopic data for this compound are not currently available in public databases, a detailed predictive analysis provides a strong foundation for its structural characterization. The expected NMR, IR, and MS data are presented here, with interpretations grounded in fundamental spectroscopic principles and comparative analysis with the known compound 4-hydroxy-6-methyl-2-pyrone. This guide serves as a valuable resource for researchers in the synthesis and analysis of pyranone derivatives, offering a clear roadmap for the identification and confirmation of this and related molecular structures. The experimental protocols outlined provide a standardized approach for acquiring high-quality spectroscopic data once the compound is synthesized.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Hydroxy-6-methyl-2-pyrone(675-10-5) 1H NMR [m.chemicalbook.com]
- 3. 4-Hydroxy-6-methyl-2-pyrone(675-10-5) 13C NMR spectrum [chemicalbook.com]
- 4. 4-Hydroxy-6-methyl-2-pyrone(675-10-5) IR Spectrum [m.chemicalbook.com]
- 5. This compound | C7H8O3 | CID 54712915 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic Acid: A Cornerstone in Cephalosporin Synthesis
A Note on Chemical Identification: This guide focuses on the chemical entity (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid, a key intermediate in the synthesis of several third and fourth-generation cephalosporin antibiotics. While the user query specified CAS number 50405-45-3, extensive database searches associate this number with 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one.[1][2][3][4] In contrast, the structure and context implied by a technical guide for pharmaceutical researchers strongly point towards (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid, which is correctly identified by CAS number 65872-41-5 .[5][6][7] This guide will proceed with the properties and applications of the latter, more relevant compound.
Introduction
(Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid, also known as thiazoximic acid, is a pivotal organic compound in the field of medicinal chemistry.[5][6] Its significance lies not in its direct therapeutic action but in its role as a crucial building block for the synthesis of a wide array of advanced cephalosporin antibiotics.[5] The unique structural features of this molecule, namely the aminothiazole ring and the Z-methoxyimino group, are instrumental in conferring broad-spectrum antibacterial activity to the final antibiotic products. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and its critical role in the development of potent antibacterial agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid is essential for its handling, reaction optimization, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C6H7N3O3S | [5][6] |
| Molecular Weight | 201.21 g/mol | [5] |
| Appearance | Off-white to beige powder | [7] |
| IUPAC Name | (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid | [5] |
| Synonyms | 2-(2-Amino-4-thiazolyl)-(Z)-2-methoxyiminoacetic Acid, Thiazoximic Acid, syn-2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic Acid | [5][6] |
| Storage | 2-8°C, in an amber vial, under inert atmosphere in a refrigerator | [6] |
Role in Antibiotic Synthesis: The Aminothiazole Methoxyimino Moiety
The primary application of (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid is as a side-chain precursor in the synthesis of cephalosporin antibiotics.[5] Cephalosporins are a class of β-lactam antibiotics that function by inhibiting the synthesis of the bacterial cell wall. The acylamino side chain at the C-7 position of the cephem nucleus is a key determinant of the antibacterial spectrum and resistance to β-lactamases.
The incorporation of the 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl moiety into the cephalosporin structure, as seen in drugs like Cefepime, imparts several crucial advantages:
-
Broadened Antibacterial Spectrum: The aminothiazole ring enhances the antibacterial activity, particularly against Gram-negative bacteria.[5]
-
Increased Stability to β-Lactamases: The syn-methoxyimino group provides steric hindrance, protecting the β-lactam ring from hydrolysis by many β-lactamase enzymes, a common mechanism of bacterial resistance.
Synthetic Pathways
The synthesis of (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid is a multi-step process that requires careful control of reaction conditions to ensure the desired Z-isomer is obtained with high purity.
A common synthetic route involves the following key transformations:[5][8]
-
Oximation: The synthesis typically begins with the oximation of a 4-chloroacetoacetic ester. This is often achieved using an alkali nitrite in glacial acetic acid to form a chloro-hydroxylimino ester.[5][8]
-
Thiazole Ring Formation: The resulting chloro-hydroxylimino ester is then reacted with thiourea. This step forms the core 2-aminothiazole ring structure, yielding 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic ester.[5][8]
-
Methylation: The final step is the methylation of the hydroxylimino group to a methoxyimino group. This is commonly carried out using dimethyl sulfate, often in the presence of a phase transfer catalyst to improve reaction efficiency.[5][8]
Caption: Synthetic workflow for (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid.
Experimental Protocol: Synthesis of the Activated Ester for Cephalosporin Coupling
For its use in cephalosporin synthesis, (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid is often converted into an activated form, such as an acid chloride, to facilitate amide bond formation with the 7-aminocephalosporanic acid (7-ACA) nucleus or a derivative thereof.
Objective: To synthesize (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl chloride hydrochloride.
Materials:
-
(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure: [9]
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and a drying tube, suspend (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid in dichloromethane.
-
Cooling: Cool the suspension to -15°C using an appropriate cooling bath.
-
Chlorination: Add a catalytic amount of N,N-dimethylformamide. Then, add thionyl chloride dropwise to the cooled suspension while maintaining the temperature at -15°C.
-
Reaction Monitoring: Stir the reaction mixture at -15°C. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Isolation: Upon completion of the reaction, the product, (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl chloride hydrochloride, typically precipitates as a solid.
-
Filtration and Drying: Filter the solid product under an inert atmosphere, wash with cold dichloromethane, and dry under vacuum to obtain the desired activated acid chloride.
Note: This procedure is a general guideline and may require optimization based on the specific scale and equipment used. The use of phosphorus pentachloride has also been reported but thionyl chloride is often preferred for milder reaction conditions.[9]
Analytical Methods
The purity and identity of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid and its derivatives are critical for their use in pharmaceutical synthesis. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity and quantify the Z-isomer in relation to the E-isomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure and the stereochemistry of the methoxyimino group.[9]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Conclusion
(Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid is a testament to the intricate science of medicinal chemistry, where the properties of a single molecule can have a profound impact on the efficacy of a whole class of therapeutic agents. While it does not possess inherent pharmacological activity, its role as a key architectural component in modern cephalosporins is indispensable. A thorough understanding of its synthesis, properties, and reactivity is fundamental for researchers and professionals involved in the development and manufacturing of these life-saving antibiotics.
References
- 1. 50405-45-3|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | C7H8O3 | CID 54712915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 50405-45-3 | Benchchem [benchchem.com]
- 4. 4-Hydroxy-5,6-dimethylpyran-2-one - Safety Data Sheet [chemicalbook.com]
- 5. Buy 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid | 65872-41-5 [smolecule.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid | 65872-41-5 [chemicalbook.com]
- 8. CA1163272A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Introduction: The Significance of the 4-Hydroxy-2-pyrone Scaffold
An In-Depth Technical Guide on the Discovery, Isolation, and Characterization of 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one
The 4-hydroxy-2-pyrone structural motif is a recurring theme in natural products, representing a significant class of heterocyclic compounds.[1][2] These molecules, which are a type of polyketide, are found across a wide range of biological sources, including fungi, bacteria, and plants.[2] Their prevalence is matched by their diverse biological activities, which encompass antifungal, antibiotic, cytotoxic, and anti-inflammatory properties.[1][3] Prominent examples include triacetic acid lactone (4-hydroxy-6-methyl-2H-pyran-2-one) and dehydroacetic acid, which are not only biologically active but also serve as versatile building blocks in organic synthesis.[4] The 4-hydroxy-2-pyrone core can exist in tautomeric forms, with the 4-hydroxy-2-pyrone form generally being the major, more stable tautomer due to effective conjugation.[1][2] This guide provides a detailed technical overview of the discovery and isolation of a specific derivative, this compound, offering insights for researchers in natural product chemistry and drug development.
A Representative Discovery and Isolation Workflow
The discovery of novel natural products like this compound often originates from screening programs targeting microorganisms, particularly endophytic fungi, which are a rich source of unique secondary metabolites.[5] The following sections detail a representative workflow from initial discovery to the isolation of the pure compound.
Part 1: Fermentation and Extraction
The initial step involves the cultivation of the producing microorganism, followed by the extraction of its metabolic products. The choice of fermentation conditions and extraction solvent is critical for maximizing the yield of the target compound.
Experimental Protocol: Fungal Fermentation and Extraction
-
Inoculation and Fermentation:
-
A pure culture of the producing fungal strain (e.g., an endophytic Pestalotiopsis sp.) is used to inoculate a seed culture in a suitable liquid medium (e.g., Potato Dextrose Broth).
-
The seed culture is incubated for 3-5 days at 25-28°C with shaking.
-
The seed culture is then used to inoculate a larger production culture, which is incubated under the same conditions for 14-21 days.
-
-
Extraction:
-
After the fermentation period, the culture broth is separated from the mycelia by filtration.
-
The culture filtrate is extracted three times with an equal volume of a moderately polar organic solvent, such as ethyl acetate.
-
The organic extracts are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Caption: Fermentation and Extraction Workflow.
Part 2: Chromatographic Isolation and Purification
The crude extract, containing a complex mixture of metabolites, is subjected to a series of chromatographic steps to isolate the target compound, this compound.
Experimental Protocol: Multi-Step Chromatography
-
Initial Fractionation (VLC):
-
The crude extract is adsorbed onto a small amount of silica gel and subjected to Vacuum Liquid Chromatography (VLC) on a silica gel column.
-
Elution is performed with a stepwise gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
-
Silica Gel Column Chromatography:
-
Promising fractions from VLC are combined and further purified by gravity column chromatography on silica gel.
-
A finer gradient of hexane-ethyl acetate is used for elution to achieve better separation.
-
-
Final Purification (HPLC):
-
Fractions containing the partially purified compound are subjected to final purification using High-Performance Liquid Chromatography (HPLC).
-
A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of water and methanol or acetonitrile.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
The solvent is evaporated to yield the pure compound.
-
Caption: Chromatographic Isolation Workflow.
Structural Elucidation
Once isolated, the structure of the pure compound is determined using a combination of spectroscopic techniques.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental formula of the molecule.
| Parameter | Expected Value for C7H8O3 |
| Molecular Formula | C7H8O3 |
| Molecular Weight | 140.14 g/mol |
| Exact Mass | 140.04734 (for [M+H]⁺, the protonated molecule) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The expected chemical shifts for this compound are presented below.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | - | ~165.0 (C=O) |
| 3 | ~5.5 (s, 1H) | ~90.0 |
| 4 | - | ~170.0 (C-OH) |
| 5 | - | ~110.0 |
| 6 | - | ~160.0 |
| 5-CH₃ | ~1.9 (s, 3H) | ~10.0 |
| 6-CH₃ | ~2.1 (s, 3H) | ~18.0 |
| 4-OH | ~10.0 (br s, 1H) | - |
Note: These are predicted values based on the structure and data for similar compounds. Actual values may vary depending on the solvent and other experimental conditions.
Conclusion
The discovery and isolation of novel 4-hydroxy-2-pyrone derivatives like this compound continue to be a promising avenue for the identification of new bioactive compounds. The systematic approach outlined in this guide, combining microbial fermentation, multi-step chromatographic purification, and spectroscopic analysis, provides a robust framework for researchers in the field of natural product chemistry. The versatility of the pyran-2-one scaffold ensures its continued importance as a target for both natural product discovery and synthetic chemistry endeavors.
References
Methodological & Application
Application Note & Protocol: A Robust Synthetic Route to 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one
For: Researchers, scientists, and drug development professionals.
Abstract
4-Hydroxy-2H-pyran-2-ones are a significant class of heterocyclic compounds, forming the core scaffold of numerous natural products and biologically active molecules.[1] This application note provides a detailed protocol for the synthesis of a specific derivative, 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one, a valuable building block in medicinal chemistry and organic synthesis. The presented methodology is based on a modified Knoevenagel condensation followed by an intramolecular cyclization, offering a reliable and efficient route from readily available starting materials. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and present expected outcomes to guide researchers in successfully synthesizing this target molecule.
Introduction: The Significance of the 4-Hydroxy-2-pyrone Scaffold
The 4-hydroxy-2-pyrone moiety is a privileged scaffold in natural product chemistry and drug discovery.[1] Compounds bearing this core structure exhibit a wide range of biological activities, including antibiotic, anti-inflammatory, and cytotoxic properties. Two of the most well-known examples are triacetic acid lactone (4-hydroxy-6-methyl-2H-pyran-2-one) and dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one), which are versatile precursors in organic synthesis.[2][3] The introduction of methyl groups at the 5 and 6 positions of the pyran ring can significantly influence the molecule's steric and electronic properties, making this compound a key intermediate for generating novel analogues with potentially enhanced or unique biological profiles.
The synthesis of 4-hydroxy-2-pyrones is often achieved through the cyclization of 1,3,5-tricarbonyl compounds, which can be accessed from derivatives of acetoacetic esters.[4] Another prominent method involves the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[5] This application note will focus on a robust and reproducible protocol that leverages principles from these classical reactions to afford the target compound in good yield and purity.
Synthetic Strategy and Mechanism
The chosen synthetic pathway for this compound involves a base-catalyzed condensation of ethyl 2-methylacetoacetate with an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization and tautomerization. This strategy is advantageous due to the commercial availability of the starting materials and the generally high efficiency of the condensation and cyclization steps.
Reaction Scheme:
Mechanistic Rationale:
The reaction is initiated by the deprotonation of the active methylene proton of ethyl 2-methylacetoacetate by a suitable base, forming a nucleophilic enolate. This enolate then undergoes a Michael addition to the α,β-unsaturated aldehyde. The resulting intermediate possesses the necessary functionalities for an intramolecular Claisen-type condensation. Subsequent cyclization, elimination of ethanol, and tautomerization lead to the formation of the stable 4-hydroxy-2-pyrone ring system. The selection of a non-nucleophilic base is crucial to avoid side reactions with the ester functionality.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials:
-
Ethyl 2-methylacetoacetate
-
Crotonaldehyde (trans-2-butenal)
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl), 2M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer with a heating mantle
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
-
Chromatography column
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of β-Ketoester: To the stirred solution of sodium ethoxide, add ethyl 2-methylacetoacetate (1.0 equivalent) dropwise at room temperature. Stir the resulting mixture for 30 minutes to ensure complete formation of the enolate.
-
Addition of α,β-Unsaturated Aldehyde: Cool the reaction mixture in an ice bath. Add crotonaldehyde (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice-cold 2M hydrochloric acid to neutralize the base and precipitate the product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure this compound.
Data Summary
The following table summarizes the key parameters and expected results for the synthesis of this compound.
| Parameter | Value |
| Starting Material 1 | Ethyl 2-methylacetoacetate |
| Starting Material 2 | Crotonaldehyde |
| Base | Sodium ethoxide |
| Solvent | Anhydrous ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Expected Yield | 60-75% |
| Appearance | White to off-white solid |
| Purity (by NMR/LC-MS) | >95% |
Visual Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Conclusion
This application note details a reliable and efficient method for the synthesis of this compound. The protocol is based on well-established organic chemistry principles and utilizes readily available starting materials, making it accessible to a broad range of researchers. The provided step-by-step procedure, along with the mechanistic insights and expected outcomes, should enable the successful synthesis and purification of this valuable heterocyclic building block for applications in drug discovery and materials science.
References
Application Notes & Protocols: Iridium-Catalyzed Asymmetric Allylic Substitution for Pyranone Synthesis
Introduction: The Significance of Chiral Pyranones and the Iridium Advantage
Pyranone scaffolds are privileged heterocyclic motifs frequently found in a vast array of natural products and pharmaceutically active compounds. Their biological significance spans from antimicrobial and antifungal to anticancer and anti-inflammatory activities. The precise three-dimensional arrangement of substituents on the pyranone ring is often critical for biological function, making enantioselective synthesis a paramount objective for medicinal chemists and drug development professionals.
Traditional methods for constructing these chiral centers can be arduous. However, the advent of transition-metal-catalyzed asymmetric allylic substitution (AAS) has revolutionized this field. While palladium catalysis has been a cornerstone, iridium-catalyzed AAS has emerged as a uniquely powerful and complementary strategy.[1] A key advantage of iridium catalysis is its inherent propensity to favor the formation of branched, sterically congested products from linear allylic electrophiles, a regioselectivity that is often difficult to achieve with other metals.[1][2] This methodology provides a direct and efficient pathway to valuable chiral building blocks with high levels of enantioselectivity.[3][4]
This guide provides an in-depth exploration of the iridium-catalyzed asymmetric allylic substitution reaction for the synthesis of functionalized pyranone derivatives. We will delve into the reaction mechanism, provide a detailed and validated experimental protocol, discuss substrate scope, and offer practical troubleshooting advice.
Mechanistic Insights: The Iridium Catalytic Cycle and the Origin of Stereocontrol
The catalytic cycle for iridium-catalyzed AAS is a well-orchestrated sequence of events that ensures high fidelity in the transfer of chirality. The currently accepted mechanism, based on extensive experimental and computational studies, involves the formation of a key metallacyclic iridium(III) intermediate.[1][2] The choice of the chiral ligand, typically a phosphoramidite, is paramount as it dictates the stereochemical outcome of the reaction.[2]
The primary steps are as follows:
-
Catalyst Activation: An iridium(I) precursor, such as [Ir(COD)Cl]₂, reacts with a chiral phosphoramidite ligand in the presence of a base to generate the active metallacyclic iridium catalyst.[2]
-
Oxidative Addition: The active Ir(I) catalyst undergoes oxidative addition to the allylic electrophile (e.g., an allylic carbonate or alcohol) to form a chiral π-allyl iridium(III) complex. This step is often stereodetermining.[5]
-
Nucleophilic Attack: The pyranone nucleophile, typically a 4-hydroxypyran-2-one, attacks the π-allyl ligand.[3] A hallmark of iridium catalysis is that this attack preferentially occurs at the more substituted carbon of the allyl moiety, leading to the branched product.[6]
-
Reductive Elimination: Reductive elimination from the resulting intermediate releases the allylated pyranone product and regenerates the active Ir(I) catalyst, allowing the cycle to continue.[1]
The high enantioselectivity arises from the well-defined chiral pocket created by the ligand around the iridium center, which forces the nucleophile to approach the π-allyl complex from a specific trajectory.
Caption: Generalized catalytic cycle for the iridium-catalyzed asymmetric allylic substitution of pyranones.
Key Reaction Components
The success of this transformation hinges on the careful selection of each component:
-
Iridium Precursor: The most common precursor is chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(COD)Cl]₂. It is an air-stable solid that is readily activated in situ.
-
Chiral Ligands: Feringa-type phosphoramidite ligands are the most widely used and successful class of ligands for this reaction. The specific ligand can influence both enantioselectivity and reactivity, and screening may be necessary for optimal results.
-
Pyranone Nucleophiles: 4-Hydroxypyran-2-ones are excellent nucleophiles for this reaction due to their enolic character.[3] Various substituents on the pyranone ring are generally well-tolerated.
-
Allylic Electrophiles: Allylic alcohols and carbonates are the most common electrophiles. A key feature of the iridium system is its ability to directly use allylic alcohols, which is highly atom-economical.[4][7]
-
Solvents and Additives: The choice of solvent can be critical. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly employed. Additives, such as bases (e.g., Cs₂CO₃) or Lewis acids, may be required depending on the specific nucleophile and electrophile combination.[7]
Detailed Experimental Protocol: Synthesis of Chiral 3-allyl-4-hydroxypyran-2-one Derivative
This protocol is a representative example for the asymmetric allylation of a 4-hydroxypyran-2-one with an allylic alcohol, adapted from literature procedures.[3][4]
Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. Iridium compounds and organic solvents should be handled with care.
Materials and Reagents:
-
[Ir(COD)Cl]₂ (Iridium(I) catalyst precursor)
-
Chiral Phosphoramidite Ligand (e.g., (S)-Me-THQphos)
-
4-hydroxy-6-methyl-2H-pyran-2-one (Nucleophile)
-
Cinnamyl alcohol (Allylic Electrophile)
-
Cesium Carbonate (Cs₂CO₃) (Base)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard glassware for organic synthesis (Schlenk flask, syringes, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Experimental Workflow
Caption: Step-by-step workflow for the iridium-catalyzed reaction.
Step-by-Step Procedure:
-
Catalyst Preparation (In Situ):
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add [Ir(COD)Cl]₂ (0.005 mmol, 1.0 mol%) and the chiral phosphoramidite ligand (0.011 mmol, 2.2 mol%).
-
Add 1.0 mL of anhydrous DCM via syringe.
-
Stir the resulting solution at room temperature for 20-30 minutes. The solution should turn a pale yellow/orange color, indicating the formation of the active catalyst complex.
-
-
Reaction Assembly:
-
In a separate flask, dissolve 4-hydroxy-6-methyl-2H-pyran-2-one (0.6 mmol, 1.2 equiv.) and Cs₂CO₃ (0.5 mmol, 1.0 equiv.) in 2.0 mL of anhydrous DCM.
-
Add the cinnamyl alcohol (0.5 mmol, 1.0 equiv.) to this suspension.
-
Using a syringe, transfer the pre-formed iridium catalyst solution from Step 1 to the flask containing the substrate mixture.
-
Rinse the catalyst flask with an additional 0.5 mL of DCM and add it to the reaction mixture to ensure complete transfer.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure allylated pyranone product.
-
-
Analysis:
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
-
Data Summary: Substrate Scope and Performance
The iridium-catalyzed asymmetric allylation of 4-hydroxypyran-2-ones has been shown to be robust, tolerating a range of substituents on both the pyranone nucleophile and the allylic electrophile.[3] The following table summarizes representative results from the literature, showcasing the high yields and excellent enantioselectivities that are achievable.
| Entry | Pyranone Substituent (R¹) | Allyl Alcohol Substituent (R²) | Yield (%)[3] | ee (%)[3] |
| 1 | Methyl | Phenyl | 96 | >99 |
| 2 | Methyl | 4-Chlorophenyl | 95 | >99 |
| 3 | Methyl | 2-Naphthyl | 92 | >99 |
| 4 | Methyl | 2-Thienyl | 88 | 99 |
| 5 | Propyl | Phenyl | 93 | >99 |
| 6 | Phenyl | Phenyl | 85 | 98 |
Reaction conditions: 4-hydroxypyran-2-one (1.2 equiv), allylic alcohol (1.0 equiv), [Ir(COD)Cl]₂ (1.0 mol%), chiral ligand (2.2 mol%), Cs₂CO₃ (1.0 equiv), DCM, room temperature.
As the data indicates, the reaction consistently delivers products in high yields (up to 96%) and with outstanding enantioselectivities (typically >99% ee).[3][4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous and inert conditions. Use fresh, high-purity reagents and solvents. Confirm the integrity of the iridium precursor and ligand. |
| Poor substrate reactivity | Increase reaction temperature moderately (e.g., to 40 °C). Consider using a more reactive allylic electrophile (e.g., an allylic carbonate). | |
| Low Enantioselectivity (ee) | Impure or racemic ligand | Use a ligand from a reputable source with confirmed enantiopurity. |
| Incorrect catalyst/ligand ratio | Ensure the correct stoichiometry is used (typically a slight excess of ligand to iridium). | |
| Reaction temperature too high | Run the reaction at a lower temperature (e.g., 0 °C or room temperature). | |
| Formation of Linear Isomer | Non-optimal ligand | While Ir catalysis strongly favors the branched product, the choice of ligand can influence regioselectivity. Screen different phosphoramidite ligands. |
| Difficult Purification | Co-elution of product and starting material | Optimize the eluent system for column chromatography. Consider derivatization of the product or starting material to alter polarity. |
Conclusion and Future Outlook
Iridium-catalyzed asymmetric allylic substitution is a premier method for the enantioselective synthesis of chiral pyranone derivatives. Its ability to directly utilize allylic alcohols and deliver branched products with exceptional levels of stereocontrol makes it a highly valuable tool for organic synthesis and drug discovery.[3][7] The reaction is characterized by its operational simplicity, broad substrate scope, and consistently high performance.
Future research in this area will likely focus on expanding the substrate scope to include more complex and challenging pyranone systems, developing even more efficient and robust iridium catalysts, and applying this methodology to the total synthesis of complex natural products and novel pharmaceutical agents. The continued development of dearomatization strategies using iridium catalysis also presents an exciting frontier for accessing novel heterocyclic scaffolds.[8][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iridium-Catalyzed Asymmetric Allylic Substitution Reaction of 4-Hydroxypyran-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Direct asymmetric dearomatization of pyridines and pyrazines by iridium-catalyzed allylic amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iridium-Catalyzed Asymmetric Allylic Dearomatization by a Desymmetrization Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iridium-Catalyzed Intramolecular Asymmetric Allylic Dearomatization Reaction of Pyridines, Pyrazines, Quinolines, and Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Quantification of 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one: A Guide to Advanced Analytical Methodologies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
4-Hydroxy-5,6-dimethyl-2H-pyran-2-one is a lactone of significant interest due to its presence as a natural product and its potential applications in the pharmaceutical and flavor industries. Accurate and robust quantification of this analyte is paramount for quality control, pharmacokinetic studies, and biological activity assessment. This guide provides a comprehensive overview and detailed protocols for three primary analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The document delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Introduction to this compound
This compound (C₇H₈O₃, Molar Mass: 140.14 g/mol ) is a substituted pyranone, a class of compounds known for a wide range of biological activities.[1][2] The structural characteristics of pyranones, including the α,β-unsaturated lactone system, make them versatile scaffolds in medicinal chemistry and important components of natural aromas.[3][4] The need for precise quantification arises in diverse fields, from ensuring batch-to-batch consistency in manufacturing to determining metabolic fate in drug development.
The selection of an appropriate analytical method is critically dependent on the sample matrix, required sensitivity, and available instrumentation. This guide will compare and contrast three robust methods, providing researchers with the tools to select and implement the most suitable approach for their specific needs.
Strategic Selection of an Analytical Method
The physicochemical properties of this compound, particularly its polarity and potential for UV absorbance due to its conjugated system, inform the choice of analytical technique. While HPLC-UV offers a straightforward and accessible approach for relatively clean matrices, GC-MS is suitable for volatile analytes or those that can be made volatile through derivatization. For ultimate sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the undisputed gold standard.[5][6]
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Principle | UV absorbance of conjugated system | Mass-to-charge ratio of fragmented, volatile derivatives | Highly selective mass transitions of the target analyte |
| Sensitivity | Moderate (ng/mL range) | High (pg-ng/mL range) | Very High (fg-pg/mL range) |
| Selectivity | Moderate; susceptible to co-eluting interferences | High; based on retention time and mass spectrum | Very High; based on retention time and specific MRM transitions |
| Matrix Tolerance | Low to Moderate | Moderate | High |
| Sample Throughput | High | Moderate (derivatization step can be limiting) | High |
| Cost | Low | Moderate | High |
| Primary Application | Quality control, routine analysis in simple matrices | Aroma profiling, analysis in moderately complex matrices | Bioanalysis, trace-level quantification in complex matrices |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Causality: This method leverages the inherent UV absorbance of the α,β-unsaturated lactone chromophore in the analyte. A reverse-phase C18 column is chosen for its versatility in retaining moderately polar compounds like pyranones from an aqueous/organic mobile phase. The acidic modifier (formic or phosphoric acid) ensures the hydroxyl group remains protonated, leading to sharp, symmetrical peaks.[7]
Workflow for HPLC-UV Analysis
Caption: General workflow for quantification by HPLC-UV.
Detailed Protocol: HPLC-UV
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: Wavelength set to the absorbance maximum of the analyte (determined by UV scan, typically around 280-300 nm for this class of compounds).
-
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions in the initial mobile phase (e.g., 90:10 Water:Acetonitrile) to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
-
-
Sample Preparation (e.g., from a food matrix):
-
Homogenize 1 g of the sample with 5 mL of water.
-
Perform a liquid-liquid extraction by adding 10 mL of ethyl acetate and vortexing vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.45 µm syringe filter prior to injection.[8]
-
-
Method Validation:
-
Linearity: Analyze calibration standards in triplicate. A linear regression of peak area vs. concentration should yield a coefficient of determination (R²) > 0.995.
-
Accuracy & Precision: Spike a blank matrix with the analyte at low, medium, and high concentrations. The recovery should be within 85-115%, and the relative standard deviation (%RSD) for replicate preparations should be <15%.[9][10]
-
Limit of Quantification (LOQ): The lowest standard on the calibration curve that can be measured with acceptable accuracy and precision.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is ideal for analyzing volatile and semi-volatile compounds.[11][12] The hydroxyl group in this compound can cause peak tailing and potential degradation in the hot GC inlet. Therefore, derivatization is employed. Silylation with an agent like BSTFA replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability, resulting in sharper peaks and improved sensitivity.[13][14]
Workflow for GC-MS Analysis
Caption: General workflow for quantification by GC-MS.
Detailed Protocol: GC-MS
-
Instrumentation & Conditions:
-
GC-MS System: A standard GC coupled to a single quadrupole or ion trap mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Choose a specific and abundant ion from the TMS-derivative's mass spectrum.
-
-
Standard and Sample Preparation:
-
Prepare extracted sample and standard residues as described in the HPLC section, ensuring the final residue is completely dry.
-
To the dry residue, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Data Analysis and Validation:
-
Identify the retention time and mass spectrum of the derivatized analyte by injecting a high-concentration standard in full scan mode.
-
Select a unique and intense ion for quantification in SIM mode.
-
Construct a calibration curve by plotting the peak area of the selected ion against concentration.
-
Validate for linearity, accuracy, and precision as described for the HPLC method.
-
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Causality: This is the definitive method for trace-level quantification in highly complex matrices like plasma or tissue extracts. It combines the powerful separation of HPLC with the unparalleled selectivity of tandem mass spectrometry.[15] By selecting a specific precursor ion (the protonated molecule [M+H]⁺) and fragmenting it to produce a specific product ion, a highly selective "transition" is monitored. This Multiple Reaction Monitoring (MRM) approach effectively eliminates background noise, providing exceptional sensitivity and accuracy.[16][17]
Workflow for LC-MS/MS Analysis
Caption: General workflow for quantification by LC-MS/MS.
Detailed Protocol: LC-MS/MS
-
Instrumentation & Conditions:
-
LC System: A UHPLC system is recommended for fast and efficient separations.
-
MS System: A triple quadrupole mass spectrometer.
-
Column: A C18 column with smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase & Gradient: As described for HPLC, but with LC-MS grade solvents. A faster gradient can often be used.
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions: These must be optimized by infusing a standard solution.
-
Hypothetical Example: Precursor Ion (Q1): m/z 141.1 ([M+H]⁺). Product Ion (Q3): m/z 97.1 (after collision-induced dissociation). The collision energy must be optimized for maximum product ion intensity.
-
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound can be used.
-
-
Sample Preparation (e.g., from plasma):
-
To 100 µL of plasma, add 10 µL of the internal standard working solution and 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
For further cleanup, reconstitute in 1 mL of 5% methanol in water and perform Solid-Phase Extraction (SPE) using a C18 cartridge.
-
Wash the cartridge with 5% methanol and elute the analyte with 100% methanol.
-
Evaporate the eluate and reconstitute in 100 µL of the initial mobile phase.
-
-
Data Analysis and Validation:
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration.
-
The use of an internal standard corrects for variations in sample preparation and matrix effects.
-
Validate according to regulatory guidelines (e.g., FDA guidance for bioanalytical method validation), which include rigorous testing of selectivity, matrix effects, stability, accuracy, and precision.[10]
-
Conclusion and Final Recommendations
The choice of analytical method for quantifying this compound is a strategic decision guided by the specific research question and sample type.
-
HPLC-UV is a cost-effective and reliable method for routine analysis and quality control in simple matrices where high sensitivity is not required.
-
GC-MS offers increased selectivity and is an excellent choice for volatile analysis, especially in the context of flavor and fragrance profiling, provided that a robust derivatization protocol is established.
-
LC-MS/MS provides the highest level of sensitivity and selectivity, making it the essential tool for bioanalytical studies, trace-level detection in complex food or environmental samples, and any application demanding the highest degree of confidence and accuracy.
By understanding the principles and following the detailed protocols outlined in this guide, researchers can confidently and accurately quantify this compound, ensuring data of the highest quality and integrity.
References
- 1. This compound | C7H8O3 | CID 54712915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) | Springer Nature Experiments [experiments.springernature.com]
- 7. Separation of 2H-Pyran-2-one, 4-hydroxy-6-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. organomation.com [organomation.com]
- 9. mdpi.com [mdpi.com]
- 10. s27415.pcdn.co [s27415.pcdn.co]
- 11. researchgate.net [researchgate.net]
- 12. Advances in Food Aroma Analysis: Extraction, Separation, and Quantification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analysis of Pyranones by HPLC-DAD/ESI-ToF-MS
Abstract
This comprehensive guide details a robust analytical methodology for the separation, identification, and structural characterization of pyranones using High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and an Electrospray Ionization Time-of-Flight Mass Spectrometer (ESI-ToF-MS). Pyranones, a class of heterocyclic compounds, are prevalent in natural products, synthetic chemistry, and pharmaceutical development, necessitating sensitive and specific analytical methods. This document provides not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, empowering researchers to adapt and troubleshoot the method for their specific applications. The protocol covers sample preparation, instrument configuration, data acquisition, and detailed strategies for data interpretation, including structural elucidation via fragmentation analysis.
Introduction: The Analytical Challenge of Pyranones
Pyranones, specifically α-pyranones (2H-pyran-2-ones) and γ-pyranones (4H-pyran-4-ones), form the core scaffold of numerous biologically active compounds, including fungal secondary metabolites, plant-derived phenolics, and synthetic drug candidates.[1][2] Their structural diversity, ranging from simple substituted rings to complex fused systems, presents a significant analytical challenge. Effective characterization requires a technique that can resolve complex mixtures, provide preliminary structural information, and determine elemental composition with high confidence.
The hyphenation of HPLC with DAD and ESI-ToF-MS provides a synergistic solution.[3]
-
HPLC offers high-resolution separation of isomers and analogues present in complex matrices.[4]
-
DAD provides real-time UV-Vis spectra for each eluting compound, which aids in initial classification, peak purity assessment, and targeted quantification.[5][6]
-
ESI-ToF-MS is the cornerstone for definitive identification. Electrospray ionization (ESI) is a soft ionization technique that preserves the molecular ion, which is crucial for determining molecular weight.[7][8] The Time-of-Flight (ToF) mass analyzer delivers exceptional mass accuracy, enabling the confident determination of elemental formulas, a critical step in identifying unknown compounds.[9]
Principle of the Integrated HPLC-DAD/ESI-ToF-MS System
The power of this technique lies in its sequential, multi-dimensional analysis of the sample. An injected sample first undergoes chromatographic separation, after which each separated component is subjected to dual detection by DAD and MS.
Figure 1: General experimental workflow for HPLC-DAD/ESI-ToF-MS analysis.
The Role of HPLC and DAD
The separation is typically performed using reversed-phase chromatography, where polar compounds elute earlier than nonpolar compounds. A C18 column is a versatile choice for the moderately polar nature of many pyranones.[10] As compounds elute from the column, the DAD measures absorbance across a wide range of UV-Vis wavelengths simultaneously (e.g., 190-700 nm).[6] This generates a three-dimensional dataset (time, wavelength, absorbance) from which a chromatogram at any specific wavelength can be extracted. More importantly, a full UV-Vis spectrum can be obtained for any point in time, serving as a characteristic fingerprint for compounds containing chromophores.[11]
The Power of ESI-ToF-MS
After passing through the DAD flow cell, the eluent is directed to the ESI source. Here, a high voltage is applied to a capillary, nebulizing the liquid into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (e.g., [M+H]⁺ or [M-H]⁻) are expelled into the gas phase.[12] These ions are then guided into the ToF analyzer. The ToF measures the time it takes for ions to travel a fixed distance to the detector; lighter ions travel faster than heavier ions. This flight time is precisely correlated to the ion's mass-to-charge ratio (m/z). The high resolving power and accuracy of ToF-MS (typically <5 ppm mass error) allow for the calculation of elemental compositions, which drastically narrows down the potential identities of an unknown compound.[7]
Detailed Application Protocol
This protocol provides a robust starting point for the analysis of pyranones. Optimization of specific parameters, particularly the mobile phase gradient and ESI conditions, is recommended for novel compound classes.
Materials and Reagents
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Mobile Phase Additive: LC-MS grade formic acid.
-
Extraction Solvents: ACS grade or higher ethyl acetate, methanol, acetone.[13]
-
Reference Standards: If available, certified reference standards of target pyranones for confirmation.
-
Sample Vials: 2 mL amber glass HPLC vials with PTFE septa.
-
Syringe Filters: 0.22 µm PTFE or PVDF filters.
Sample Preparation: A General Protocol for Fungal Extracts
The goal of sample preparation is to efficiently extract the target analytes while removing interfering matrix components.[14]
-
Extraction: For fungal cultures grown on agar, excise and dice the agar medium. Macerate in a suitable solvent (e.g., ethyl acetate or a methanol/water mixture) at a 1:5 (w/v) ratio.[2] The choice of solvent is critical; ethyl acetate is effective for moderately polar compounds, while methanol/water mixtures can extract a broader polarity range.
-
Sonication: Sonicate the mixture for 30-60 minutes in an ultrasonic bath to enhance extraction efficiency.
-
Filtration & Evaporation: Filter the crude extract to remove solid debris. Evaporate the solvent to dryness under reduced pressure (e.g., using a rotary evaporator or nitrogen blowdown evaporator).[15]
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of a solvent compatible with the initial mobile phase conditions (e.g., 50:50 methanol/water). This step is crucial for good peak shape.
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter directly into an HPLC vial to remove any particulates that could block the column.
Instrumentation and Analytical Conditions
Table 1: Recommended HPLC-DAD Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1200 Series or equivalent | A standard, reliable system for method development. |
| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Provides excellent resolution for small molecules with a range of polarities.[2] |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a volatile modifier that aids in protonation for positive mode ESI and improves peak shape.[16] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier with low viscosity and UV cutoff. |
| Gradient Elution | 0-2 min, 5% B; 2-20 min, 5-95% B; 20-25 min, 95% B; 25.1-30 min, 5% B | A broad gradient is ideal for screening unknown mixtures to elute compounds of varying polarities.[4] |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation and compatibility with the ESI source. |
| Column Temp. | 30 °C | Maintains stable retention times and improves peak symmetry. |
| Injection Volume | 5 µL | A small volume minimizes potential peak broadening. |
| DAD Settings | Range: 200-600 nm; Monitored Wavelengths: 254 nm, 280 nm | A wide range ensures capture of all UV-Vis active compounds. 254/280 nm are common for aromatic systems.[17] |
Table 2: Recommended ESI-ToF-MS Conditions
| Parameter | Recommended Setting | Rationale |
| Mass Spectrometer | Agilent 6210 ToF or equivalent | Provides high mass accuracy (<5 ppm) necessary for formula determination.[2] |
| Ionization Source | Dual ESI | Allows for rapid switching between positive and negative modes if desired. |
| Ionization Mode | Positive and Negative | Run in separate injections to gather comprehensive data. Positive mode detects [M+H]⁺, [M+Na]⁺. Negative mode detects [M-H]⁻.[8] |
| Drying Gas Temp. | 350 °C | Optimizes desolvation of the ESI droplets. |
| Drying Gas Flow | 10 L/min | Facilitates efficient solvent evaporation. |
| Nebulizer Pressure | 40 psi | Ensures a stable and fine spray. |
| Capillary Voltage | 3500 V (3.5 kV) | Potential difference that drives the electrospray process.[17] |
| Mass Range | m/z 100-1500 | Covers the expected molecular weight range for most pyranone natural products. |
| Acquisition Rate | 1 spectrum/sec | Provides sufficient data points across each chromatographic peak. |
| Reference Mass | Enabled (e.g., Purine, HP-0921) | Continuous infusion of a known compound allows for real-time mass correction, ensuring high accuracy. |
Method Validation
For quantitative applications or routine quality control, the analytical method must be validated to ensure it is fit for purpose.[10][18] Key validation parameters, as outlined by ICH guidelines, include:[19][20]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. Verified by comparing chromatograms of blanks, standards, and samples.
-
Linearity: Assessed by analyzing a series of dilutions of a reference standard and plotting the peak area against concentration. A correlation coefficient (r²) ≥ 0.99 is typically desired.
-
Accuracy: Determined by spike-recovery experiments at multiple concentration levels (e.g., 80%, 100%, 120%). Recoveries between 80-120% are generally acceptable.
-
Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples. Results are expressed as relative standard deviation (%RSD), which should typically be <15%.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Often determined based on the signal-to-noise ratio (S/N of 3 for LOD, 10 for LOQ).
Data Analysis and Interpretation
The final and most critical phase is the systematic interpretation of the rich dataset generated.
-
Initial Screening: Examine the Total Ion Chromatogram (TIC) from the MS and the DAD chromatograms. Peaks appearing in the TIC but not the DAD may lack a significant chromophore.
-
UV-Vis Spectral Analysis: For each major peak, extract the DAD spectrum. The λmax can provide clues about the nature of the pyranone core and its substituents. Use the peak purity function in your software to check for co-eluting impurities.[11][21]
-
Accurate Mass and Formula Generation: For each peak of interest, extract the mass spectrum. Identify the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻). Using the accurate mass of this ion, use the formula generation software to propose possible elemental compositions within a specified mass tolerance (e.g., 5 ppm).
-
Database Searching: Search the proposed formula and/or accurate mass against chemical databases (e.g., SciFinder, ChemSpider, Reaxys) and natural product libraries (e.g., Dictionary of Natural Products) to find known compounds.
-
Fragmentation Analysis (MS/MS): If the instrument is capable of MS/MS (as in a Q-ToF), fragment the molecular ion to gain structural information. The fragmentation pattern is a highly specific fingerprint of the molecule.[8] Common fragmentation pathways for pyranones include retro-Diels-Alder reactions, loss of small neutral molecules like CO (28 Da) and H₂O (18 Da), and cleavage of side chains.[22][23]
Figure 2: Hypothetical fragmentation pathway for a substituted pyranone.
Table 3: Example Data Summary for Pyranone Analysis
| RT (min) | UV λmax (nm) | Ion Mode | Experimental m/z | Proposed Formula | Mass Error (ppm) | Tentative ID |
| 8.52 | 245, 310 | Positive | 195.0651 | C₁₀H₉O₄⁺ | -1.8 | 6-Methyl-4-oxo-2-phenyl-4H-pyran-3-carboxylic acid |
| 10.14 | 220, 295 | Positive | 211.0600 | C₁₀H₁₁O₅⁺ | 0.9 | Kojic acid derivative |
| 12.67 | 260, 350 | Negative | 269.0455 | C₁₅H₉O₅⁻ | -2.5 | Aflatoxin analogue |
Conclusion
The integrated HPLC-DAD/ESI-ToF-MS platform offers an unparalleled depth of analysis for pyranone-containing samples. It combines high-resolution separation with multi-faceted detection, enabling not just quantification but also confident identification and structural elucidation of novel compounds in complex matrices. The protocol and guidelines presented here serve as a comprehensive resource for researchers in natural product discovery, drug development, and quality control, providing the foundation for robust and reliable characterization of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molnar-institute.com [molnar-institute.com]
- 5. measurlabs.com [measurlabs.com]
- 6. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Imaging mass spectrometry for natural products discovery: a review of ionization methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 11. UV vs Diode-Array (PDA) Detectors for (U)HPLC [ssi.shimadzu.com]
- 12. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. organomation.com [organomation.com]
- 16. Separation of 3,4-Dihydro-2H-pyran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. mdpi.com [mdpi.com]
- 18. scielo.br [scielo.br]
- 19. researchgate.net [researchgate.net]
- 20. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Estimation of Citicoline Sodium in Bulk and Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biotage.com [biotage.com]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one in antimicrobial susceptibility testing (AST). It outlines the core principles, detailed step-by-step protocols for standardized assays, and critical considerations for ensuring data integrity and reproducibility. The protocols are grounded in methodologies established by leading international standards committees, such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction: The Potential of Pyranone Derivatives
This compound belongs to the pyranone class of heterocyclic compounds. Pyranone scaffolds are prevalent in numerous natural products and have garnered significant interest in medicinal chemistry due to their diverse biological activities, which include antimicrobial, antifungal, antitumor, and anti-inflammatory properties[1][2][3]. The exploration of novel antimicrobial agents is a critical global health priority, driven by the escalating threat of antimicrobial resistance. Compounds like this compound represent a promising area of investigation for new therapeutic leads.
This guide provides the foundational methods required to systematically evaluate its in vitro antimicrobial potential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-hydroxy-5,6-dimethylpyran-2-one | PubChem[4] |
| Molecular Formula | C₇H₈O₃ | PubChem[4] |
| Molecular Weight | 140.14 g/mol | PubChem[4] |
| CAS Number | 50405-45-3 | PubChem[4] |
| Appearance | Varies; may be a crystalline solid or liquid | N/A |
| Solubility | Generally more soluble in organic solvents (e.g., DMSO, ethanol, acetone) than in water.[5] | Experimental determination is crucial. |
Core Principles of Antimicrobial Susceptibility Testing (AST)
The goal of in vitro AST is to determine the lowest concentration of an antimicrobial agent that can inhibit or kill a microorganism.[6][7]
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[8][9] It is the primary quantitative measure of a compound's potency.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium. This is determined by sub-culturing from the clear wells of an MIC assay.
-
Zone of Inhibition: In diffusion assays, this is the clear circular area around an antimicrobial-impregnated disk or well where microbial growth is inhibited. The diameter of this zone correlates with the susceptibility of the microorganism to the agent.[10]
Essential Preliminary Steps: Setting the Foundation
Compound Handling and Stock Solution Preparation
Accurate and reproducible results begin with proper handling of the test compound.
-
Acquisition: Obtain this compound from a reputable supplier.[11]
-
Solubility Testing: The limited aqueous solubility of many natural and synthetic compounds is a primary challenge in AST.[10] It is critical to identify a suitable solvent that dissolves the compound at the desired concentration but exhibits minimal to no toxicity to the test microorganisms at the final concentration used in the assay.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is the most common choice. Ethanol or methanol can also be used.
-
Procedure: Attempt to dissolve a known weight of the compound in a small volume of the chosen solvent to create a high-concentration stock solution (e.g., 10-20 mg/mL). Gentle warming or vortexing may aid dissolution.
-
-
Stock Solution: Prepare a stock solution at a concentration at least 100-fold higher than the highest concentration to be tested to ensure the final solvent concentration in the assay is low (typically ≤1%). For example, to test up to 128 µg/mL, a stock of 12.8 mg/mL is suitable. Filter-sterilize the stock solution using a 0.22 µm syringe filter. Store at -20°C or as recommended by the supplier.
Selection and Maintenance of Quality Control (QC) Strains
Using well-characterized reference strains is mandatory to ensure the validity, accuracy, and reproducibility of AST results.[12][13] These strains have known susceptibility profiles and help monitor the performance of media, reagents, and the overall test procedure.[14][15]
Table 2: Recommended QC Strains for Routine AST
| Strain | ATCC Number | Gram Stain | Rationale |
| Staphylococcus aureus | 25923 or 29213 | Gram-positive | Represents a common Gram-positive pathogen.[15] |
| Escherichia coli | 25922 or 35218 | Gram-negative | Represents a common Gram-negative pathogen (Enterobacteriaceae).[15] |
| Pseudomonas aeruginosa | 27853 | Gram-negative | Represents a non-Enterobacteriaceae Gram-negative pathogen, often exhibiting higher intrinsic resistance.[15] |
QC strains should be procured from official culture collections like the American Type Culture Collection (ATCC) or the National Collection of Type Cultures (NCTC).[13][15] They must be stored and sub-cultured according to the supplier's and CLSI/EUCAST guidelines to prevent mutations.[13]
Protocol 1: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for quantitative AST, providing a precise MIC value.[8][9] This protocol is adapted from CLSI M07 guidelines.[16]
Materials
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound stock solution (e.g., in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., Gentamicin)
-
Sterile saline or PBS
-
Multichannel pipette
Step-by-Step Methodology
-
Plate Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well plate except for column 1.
-
Compound Dilution:
-
Add 100 µL of the test compound stock solution (appropriately diluted from the main stock to be 2x the final highest concentration) to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix well by pipetting up and down.
-
Continue this serial dilution across the plate to column 10. Discard the final 50 µL from column 10. This creates a concentration gradient.
-
-
Control Wells:
-
Column 11 (Growth Control): Add 50 µL of CAMHB. This well will receive the inoculum but no compound.
-
Column 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no inoculum and ensures media sterility.
-
Solvent Toxicity Control: A separate row or plate should be run with the highest concentration of the solvent (e.g., 1% DMSO) to ensure it does not inhibit bacterial growth.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.
-
Suspend them in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). A photometric device is recommended for accuracy.[17]
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final target inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.[18]
-
-
Inoculation: Add 50 µL of the final diluted inoculum to all wells from column 1 to column 11. Do not add inoculum to column 12. The final volume in wells 1-11 is now 100 µL.
-
Incubation: Cover the plate and incubate at 35±1°C for 16-20 hours in ambient air.[19]
-
Reading the MIC: After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[8] A reading mirror or a microplate reader (at 600 nm) can aid in determining the endpoint.
Visualization: Broth Microdilution Workflow
References
- 1. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C7H8O3 | CID 54712915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 50405-45-3|this compound|BLD Pharm [bldpharm.com]
- 12. microbiologyclass.net [microbiologyclass.net]
- 13. bsac.org.uk [bsac.org.uk]
- 14. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 17. cgspace.cgiar.org [cgspace.cgiar.org]
- 18. researchgate.net [researchgate.net]
- 19. Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. | Semantic Scholar [semanticscholar.org]
Experimental Design for Assessing the Biological Activity of Pyranone Derivatives: A Guide for Researchers
Introduction: The Therapeutic Potential of Pyranone Scaffolds
Pyranone derivatives, a class of heterocyclic compounds, are of significant interest in medicinal chemistry due to their wide-ranging pharmacological activities. These compounds, found in various natural products and also accessible through synthetic routes, have demonstrated promising anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust experimental protocols for assessing the biological activity of novel pyranone derivatives. The focus is on providing not just step-by-step instructions, but also the scientific rationale behind the experimental choices, ensuring the generation of reliable and reproducible data.
Part 1: Foundational In Vitro Screening - A Multi-Faceted Approach
The initial assessment of pyranone derivatives involves a battery of in vitro assays designed to evaluate their cytotoxic, anti-inflammatory, and antimicrobial potential. This tiered approach allows for efficient screening and prioritization of compounds for further development.
Anticancer Activity Assessment
A primary focus in the evaluation of pyranone derivatives is their potential as anticancer agents.[3][4][5][6] A key initial step is to determine the cytotoxic effects of the compounds on various cancer cell lines.
Caption: Workflow for screening the anticancer activity of pyranone derivatives.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[1]
Materials:
-
Pyranone derivatives (dissolved in DMSO)
-
Selected cancer cell lines (e.g., HeLa, MCF-7, A549, HL-60)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyranone derivatives in culture medium. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., 5-fluorouracil).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Pyranone Derivative | Cell Line | IC₅₀ (µM) |
| Compound A | HL-60 | 27.90[4] |
| Compound B | HL-60 | 31.02[4] |
| Compound C | HL-60 | 34.62[4] |
| 5-fluorouridine (Control) | HL-60 | 41.07 |
Potent pyranone derivatives should be further investigated to understand their mechanism of action. Studies have shown that some pyranone derivatives can induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells.[7][8]
Caption: Potential anticancer mechanisms of pyranone derivatives.
Anti-inflammatory Activity Assessment
Chronic inflammation is implicated in various diseases, and pyranone derivatives have shown potential as anti-inflammatory agents.[7] A common in vitro model for assessing anti-inflammatory activity is the use of lipopolysaccharide (LPS)-stimulated macrophages.
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages. The amount of nitrite, a stable product of NO, in the culture supernatant is quantified using the Griess reagent.
Materials:
-
Pyranone derivatives (dissolved in DMSO)
-
RAW264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of pyranone derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known iNOS inhibitor + LPS).
-
Griess Assay:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess Reagent (equal volumes of Part A and Part B mixed just before use) to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the NaNO₂ solution. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition.
Pyranone derivatives may exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10][11][12]
Caption: Inhibition of NF-κB and MAPK pathways by pyranone derivatives.
Antimicrobial Activity Assessment
The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyranone derivatives have shown activity against various bacterial and fungal strains.[13][14][15]
The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[2][3][6]
Materials:
-
Pyranone derivatives
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antibiotics (positive controls)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the pyranone derivatives in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Data Presentation:
| Pyranone Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Compound X | 16 | 32 | 8 |
| Compound Y | 8 | 16 | 4 |
| Ciprofloxacin (Control) | 0.5 | 0.25 | N/A |
| Fluconazole (Control) | N/A | N/A | 2 |
Part 2: In Vivo Validation - The Ehrlich Ascites Carcinoma (EAC) Model
Promising compounds identified from in vitro screening should be further evaluated in vivo to assess their efficacy and safety in a whole-organism context. The Ehrlich Ascites Carcinoma (EAC) model in mice is a commonly used transplantable tumor model for screening anticancer agents.[16][17][18][19][20]
Protocol 4: In Vivo Anticancer Activity in EAC-Bearing Mice
Materials:
-
Swiss albino mice
-
Ehrlich Ascites Carcinoma (EAC) cells
-
Pyranone derivative
-
Standard anticancer drug (e.g., bleomycin)
-
Normal saline
Procedure:
-
Tumor Inoculation: Inject EAC cells (e.g., 2 x 10⁶ cells/mouse) intraperitoneally into a group of mice.
-
Treatment: After 24 hours, divide the mice into groups: a control group (vehicle), a positive control group (standard drug), and treatment groups receiving different doses of the pyranone derivative. Administer the treatments intraperitoneally for a specified period (e.g., 9 consecutive days).
-
Monitoring: Monitor the mice for changes in body weight, tumor volume (by measuring abdominal circumference), and survival time.
-
Evaluation of Antitumor Effect: After the treatment period, sacrifice the mice and collect the ascitic fluid. Measure the packed cell volume, viable and non-viable tumor cell count, and the mean survival time.
-
Hematological and Biochemical Analysis: Collect blood samples to analyze hematological parameters (RBC, WBC, hemoglobin) and biochemical parameters to assess toxicity.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of the biological activities of pyranone derivatives. By employing a combination of robust in vitro and in vivo assays, researchers can effectively identify and characterize promising lead compounds for further preclinical and clinical development. Future studies should focus on elucidating the detailed molecular mechanisms of action, optimizing the structure-activity relationships, and evaluating the pharmacokinetic and pharmacodynamic properties of the most potent derivatives.
References
- 1. broadpharm.com [broadpharm.com]
- 2. scribd.com [scribd.com]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. clyte.tech [clyte.tech]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antitumor activity, and mechanism of action of 6-acrylic phenethyl ester-2-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. researchgate.net [researchgate.net]
- 16. Features and applications of Ehrlich tumor model in cancer studies: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
The Versatile Intermediate: A Guide to the Synthesis and Application of 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 4-Hydroxy-2-pyrone Scaffold
The 4-hydroxy-2-pyrone moiety is a prominent structural feature in a multitude of natural products exhibiting a wide range of biological activities, including antifungal, antibiotic, and cytotoxic properties. These heterocycles are not only of interest for their inherent bioactivity but also serve as powerful and versatile building blocks in organic synthesis. Their polyfunctional nature, possessing both nucleophilic and electrophilic centers, allows for a diverse array of chemical transformations, making them attractive starting materials for the construction of more complex molecular architectures.[1][2] 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one, a specific derivative of this class, offers unique steric and electronic properties that can be strategically exploited in the synthesis of novel compounds for pharmaceutical and agrochemical applications.
Key Structural Features and Reactivity:
The reactivity of 4-hydroxy-2-pyrones is governed by the interplay of several functional groups:
-
The Enolic Hydroxyl Group (C4-OH): This acidic proton can be easily removed, rendering the oxygen nucleophilic and amenable to O-alkylation and O-acylation reactions.
-
The α,β-Unsaturated Lactone: This system contains electrophilic centers at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack.
-
The Nucleophilic C3 Position: The electron-donating effect of the hydroxyl group at C4 activates the C3 position for electrophilic substitution reactions.
This guide will explore how these features are harnessed in various synthetic transformations.
Synthesis of this compound
The synthesis of 4-hydroxy-5,6-dialkyl-2-pyrones can be achieved through several established methods for constructing the 4-hydroxy-2-pyrone core. A common and effective strategy involves the cyclization of 1,3,5-tricarbonyl compounds or their synthetic equivalents.[1][3]
Protocol 1: Synthesis via Cyclization of a β-Keto Ester Derivative
This protocol is adapted from general methods for the synthesis of 4-hydroxy-2-pyrones and is a logical route to the target molecule. The key principle is the base-mediated self-condensation of a β-keto ester, followed by cyclization and aromatization.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Materials:
-
Ethyl 2-methyl-3-oxopentanoate
-
Sodium hydride (NaH) or Sodium ethoxide (NaOEt)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and purification (e.g., Ethyl acetate, Hexanes)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Addition of β-Keto Ester: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of ethyl 2-methyl-3-oxopentanoate (1.0 equivalent) in anhydrous THF via the dropping funnel over 30 minutes. The causality behind the slow addition at low temperature is to control the exothermic deprotonation and prevent side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and quench the excess sodium hydride by the slow addition of water. Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 11.0-12.0 (br s, 1H, -OH), 5.8-6.0 (s, 1H, C3-H), 2.1-2.3 (s, 3H, C5-CH₃), 1.9-2.1 (s, 3H, C6-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 165-170 (C2), 160-165 (C4), 155-160 (C6), 100-105 (C5), 95-100 (C3), 15-20 (C6-CH₃), 10-15 (C5-CH₃).
-
IR (KBr, cm⁻¹): 3400-3200 (br, O-H), 1720-1700 (C=O, lactone), 1640-1620 (C=C).
-
MS (EI): m/z (%) = 140 [M]⁺.
Application Notes: this compound in Heterocyclic Synthesis
The strategic placement of functional groups in this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems.
Application 1: Synthesis of Furo[3,2-c]pyran-4-ones
Fused furo[3,2-c]pyran-4-ones are scaffolds found in several natural products with interesting biological activities. A powerful method for their construction is the palladium-catalyzed cyclization of 4-hydroxy-2-pyrones with propargylic carbonates.[4][5]
Reaction Workflow:
Figure 2: Workflow for the synthesis of Furo[3,2-c]pyran-4-ones.
Mechanistic Insight:
The reaction proceeds through a cascade of events initiated by the palladium catalyst. The proposed mechanism involves the formation of a π-allylpalladium intermediate from the propargylic carbonate. The nucleophilic 4-hydroxy group of the pyranone then attacks this intermediate, leading to an initial O-alkylation. Subsequent intramolecular cyclization, involving the nucleophilic C3 position of the pyrone ring attacking the allene, followed by isomerization, affords the fused furo[3,2-c]pyran-4-one. The choice of ligand and reaction conditions can influence the regioselectivity of the cyclization.
General Protocol 2: Palladium-Catalyzed Synthesis of Furo[3,2-c]pyran-4-ones
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 eq.), the propargylic carbonate (1.2 eq.), a palladium catalyst such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%), and a phosphine ligand like 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%).
-
Solvent and Reaction: Add anhydrous, degassed solvent (e.g., THF, Dioxane) and stir the mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the specific substrates) until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Cool the reaction mixture, filter through a pad of Celite®, and concentrate the filtrate. Purify the residue by column chromatography on silica gel to yield the desired furo[3,2-c]pyran-4-one derivative.
Application 2: Synthesis of Pyranopyrazoles
Pyranopyrazole derivatives are a class of heterocyclic compounds known for their diverse pharmacological activities, including anticancer and anti-inflammatory properties.[6][7] A common synthetic route involves the reaction of a 4-hydroxy-2-pyrone with hydrazine derivatives.
Reaction Scheme:
Figure 3: Synthesis of Pyranopyrazoles from this compound.
Mechanistic Rationale:
The reaction is initiated by the nucleophilic attack of hydrazine at the electrophilic C2 or C6 position of the pyranone ring, leading to ring opening of the lactone. The resulting acyclic intermediate then undergoes an intramolecular condensation between the hydrazone moiety and a ketone group, followed by dehydration, to form the stable pyranopyrazole ring system. The specific isomer formed can depend on the reaction conditions and the substitution pattern of the starting materials.
General Protocol 3: Synthesis of Pyranopyrazoles
-
Reaction Mixture: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add hydrazine hydrate or a substituted hydrazine (1.1 eq.) to the solution.
-
Reaction: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Application 3: Electrophilic Substitution at the C3 Position
The C3 position of 4-hydroxy-2-pyrones is activated towards electrophilic substitution, allowing for the introduction of various functional groups. A key example is the Friedel-Crafts acylation.
General Protocol 4: Friedel-Crafts Acylation
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.2 eq.) at 0 °C.
-
Acylation: Slowly add the acylating agent (e.g., an acyl chloride or anhydride, 1.1 eq.).
-
Reaction and Work-up: Allow the reaction to proceed at room temperature or with gentle heating. Quench the reaction by pouring it into a mixture of ice and concentrated HCl. Extract the product with an organic solvent, wash, dry, and purify as described in previous protocols.
This reaction provides a straightforward route to 3-acyl-4-hydroxy-5,6-dimethyl-2H-pyran-2-ones, which are themselves versatile intermediates for further synthetic transformations.
Data Summary
| Property | Value |
| Molecular Formula | C₇H₈O₃ |
| Molecular Weight | 140.14 g/mol |
| CAS Number | 50405-45-3[8] |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in common organic solvents (e.g., acetone, ethyl acetate, methanol) |
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant potential in the development of novel heterocyclic compounds. Its rich chemistry, stemming from the interplay of its functional groups, allows for a wide range of transformations. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers and scientists, enabling them to effectively utilize this compound in their synthetic endeavors and contribute to the advancement of drug discovery and materials science.
References
- 1. Palladium-catalyzed cyclization of propargylic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2H-Pyran-2-one | C5H4O2 | CID 68154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Modular access to furo[3,2-c]chromen-4-ones via Yb(OTf)3-catalyzed [3 + 2] annulation of 4-hydroxycoumarins with β-nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
Application Notes & Protocols: Isolating Pyranones from Natural Extracts
Introduction: The Pursuit of Pyranones
Pyranones, encompassing structures like 2-pyranones and 4-pyranones (also known as γ-pyrones), represent a diverse and significant class of oxygen-containing heterocyclic compounds.[1] Found widely in nature, from fungi and bacteria to plants and marine organisms, these molecules exhibit a remarkable range of biological activities, including antimicrobial, anti-inflammatory, cytotoxic, and enzyme-inhibiting properties.[2][3][4][5][6] Their potential as scaffolds for new drug development makes the effective isolation and purification of pyranones from complex natural extracts a critical endeavor for researchers in medicinal chemistry and pharmacology.[7]
This guide provides a comprehensive overview of the strategies and detailed protocols for the successful isolation of pyranones. We will move beyond a simple listing of steps to explain the underlying chemical principles, empowering researchers to make informed decisions and troubleshoot challenges in their own workflows.
Part 1: The Strategic Framework for Pyranone Isolation
The journey from a raw natural source (e.g., plant bark, fungal culture) to a pure pyranone crystal is a multi-stage process of selective separation. The core principle is to systematically exploit the physicochemical differences between the target pyranone and the thousands of other metabolites in the extract.[8] The general workflow is a funneling process, starting with a crude, complex mixture and progressively narrowing down to the compound of interest.
Caption: General workflow for pyranone isolation from natural sources.
Part 2: Initial Extraction - Liberating the Target
Extraction is the crucial first step where the desired compounds are solubilized and separated from the solid matrix of the source material.[9] The choice of solvent is paramount and is dictated by the polarity of the target pyranone.
Causality of Solvent Choice: The principle of "like dissolves like" governs solvent selection. Pyranones have a range of polarities depending on their substituents. A typical strategy involves starting with a moderately polar solvent to extract a broad range of compounds, followed by fractionation. Alcohols like methanol (MeOH) and ethanol (EtOH), often mixed with water, are universal solvents for initial phytochemical investigations.[9][10]
Common Extraction Techniques:
| Technique | Principle | Advantages | Disadvantages |
| Maceration | Soaking the source material in a solvent for an extended period.[9] | Simple, suitable for thermolabile compounds. | Time-consuming, lower efficiency.[9] |
| Percolation | Continuous flow of fresh solvent through the material.[9] | More efficient than maceration.[9] | Requires more solvent. |
| Reflux | Boiling the solvent with the material and condensing it back. | High efficiency due to elevated temperature. | Not suitable for heat-sensitive pyranones. |
| Microwave-Assisted Extraction (MAE) | Using microwave energy to heat the solvent and rupture plant cells.[9] | Fast, efficient, reduced solvent use (a "green" technique).[9] | Requires specialized equipment. |
Protocol 1: General Methanolic Extraction
This protocol is a robust starting point for many plant and fungal sources.
Objective: To create a crude extract containing a broad spectrum of secondary metabolites, including pyranones.
Materials:
-
Dried and powdered natural source material (e.g., 1 kg of plant bark).
-
Methanol (MeOH), analytical grade.
-
Large glass container or percolator.
-
Filter paper (e.g., Whatman No. 1).
-
Rotary evaporator.
Procedure:
-
Maceration/Percolation: Submerge the powdered material in 90% MeOH/H₂O in the glass container (a solid-to-solvent ratio of 1:5 to 1:10 w/v is common).[11] Allow it to stand for 3-7 days with occasional agitation.[11] Alternatively, use a percolator for a more efficient extraction.
-
Filtration: Filter the mixture through filter paper to separate the extract from the solid residue. Wash the residue with a small amount of fresh solvent to ensure complete recovery.
-
Concentration: Combine all filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid degradation of thermolabile compounds.
-
Yield: The result is a dark, gummy crude extract.[11] Record the final weight to calculate the extraction yield.
Part 3: Fractionation & Purification - The Art of Separation
The crude extract is a complex chemical soup. The goal now is to simplify this mixture using chromatographic techniques, which separate molecules based on their differential partitioning between a stationary phase and a mobile phase.[8][12]
Liquid-Liquid Partitioning
Before chromatography, it's efficient to perform a bulk separation using liquid-liquid partitioning. The crude extract (dissolved in water) is sequentially extracted with solvents of increasing polarity. This divides the mixture into broad fractions.
A typical sequence is:
-
n-Hexane: Extracts highly non-polar compounds (fats, waxes).
-
Dichloromethane (DCM) or Chloroform (CHCl₃): Extracts compounds of low to medium polarity.
-
Ethyl Acetate (EtOAc): Extracts moderately polar compounds. Many pyranones will be found in the DCM and EtOAc fractions.[11]
-
n-Butanol (n-BuOH): Extracts highly polar and water-soluble compounds (e.g., glycosides).[11]
Column Chromatography (CC)
Column chromatography is the workhorse for purifying natural products.[13] A glass column is packed with a solid adsorbent (the stationary phase), typically silica gel for pyranones. The semi-purified fraction is loaded at the top, and a solvent (the mobile phase) is passed through, eluting compounds at different rates based on their polarity.[13]
The Principle of Separation on Silica Gel:
-
Stationary Phase: Silica gel is polar due to surface silanol (-Si-OH) groups.
-
Interaction: Polar compounds in the mixture will adsorb more strongly to the polar silica gel.
-
Elution: A non-polar mobile phase will cause non-polar compounds to move down the column quickly. By gradually increasing the polarity of the mobile phase (e.g., by adding ethyl acetate to hexane), more polar compounds are progressively desorbed and eluted.
Caption: Principle of separation by polarity in column chromatography.
Protocol 2: Flash Column Chromatography of an Ethyl Acetate Fraction
Objective: To isolate a moderately polar pyranone from a fractionated extract.
Materials:
-
Dried ethyl acetate fraction (e.g., 5 g).
-
Silica gel (200-400 mesh).[11]
-
Solvents: n-Hexane, Ethyl Acetate (EtOAc), Methanol (MeOH) - all HPLC grade.
-
Glass chromatography column.
-
Thin Layer Chromatography (TLC) plates, tank, and UV lamp.
-
Fraction collection tubes.
Procedure:
-
Determine Elution System via TLC: Before packing the column, find a suitable solvent system using TLC. Test various ratios of Hexane:EtOAc. The ideal system gives your target pyranone an Rf value of ~0.2-0.35. This ensures it doesn't elute too quickly or stick to the column indefinitely.
-
Column Packing (Slurry Method):
-
Place a cotton or glass wool plug at the bottom of the column and add a thin layer of sand.
-
In a beaker, make a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% Hexane). A typical ratio is ~50-100 g of silica per 1 g of extract.
-
Pour the slurry into the column. Tap the column gently to ensure even packing and drain the excess solvent until it reaches the top of the silica bed.
-
-
Sample Loading (Dry Loading):
-
Dissolve your 5 g EtOAc fraction in a minimal amount of a volatile solvent (e.g., DCM).
-
Add ~10 g of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. This is your "dry-loaded" sample.
-
Carefully add the powder to the top of the packed column, creating a uniform, flat layer. Add a thin protective layer of sand on top.
-
-
Elution (Gradient Elution):
-
Carefully add the mobile phase to the column without disturbing the sand layer.
-
Start eluting with 100% Hexane, collecting fractions (e.g., 20 mL each).
-
Gradually increase the polarity by increasing the percentage of EtOAc in the mobile phase (e.g., 95:5, 90:10, 80:20 Hexane:EtOAc, and so on). A final flush with a small amount of MeOH may be needed to elute highly polar compounds.
-
-
Fraction Analysis:
-
Analyze the collected fractions using TLC. Spot every few fractions on a TLC plate and run it in your chosen solvent system.
-
Visualize the spots under a UV lamp or by using a staining agent.
-
Combine the fractions that contain your pure target compound.
-
-
Concentration: Evaporate the solvent from the combined pure fractions to yield the semi-purified pyranone.
Part 4: High-Resolution Purification & Final Steps
For final purification to >95% purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. It operates on the same principles as column chromatography but uses much smaller particles for the stationary phase and high pressure to force the mobile phase through, resulting in superior resolution.[12][14]
Preparative HPLC
A common strategy for pyranones is using a Reversed-Phase (RP-HPLC) column, such as a C18 column.[11]
-
Stationary Phase: The silica is chemically modified with 18-carbon alkyl chains, making it non-polar.
-
Mobile Phase: A polar solvent system, typically mixtures of water and acetonitrile (ACN) or methanol (MeOH), is used.[11]
-
Separation: Non-polar compounds interact more with the C18 stationary phase and are retained longer. Polar compounds pass through more quickly. Elution is achieved by decreasing the polarity of the mobile phase (i.e., increasing the percentage of ACN or MeOH).
Protocol 3: Reversed-Phase Preparative HPLC
Objective: To achieve final purification of a pyranone isolate.
Materials:
-
Semi-purified pyranone from Protocol 2.
-
HPLC system with a preparative C18 column (e.g., 20 x 250 mm).[11]
-
HPLC-grade water, methanol (MeOH), and/or acetonitrile (ACN).
-
0.45 µm syringe filters.
Procedure:
-
Analytical Method Development: First, develop a separation method on a smaller analytical HPLC system to save time and material. Experiment with different gradients of Water:MeOH or Water:ACN to find conditions that provide good separation of your target pyranone from remaining impurities.
-
Sample Preparation: Dissolve the semi-purified sample in a small volume of the initial mobile phase (e.g., 40:60 MeOH:Water).[11] Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
-
HPLC Run:
-
Equilibrate the preparative column with the starting mobile phase composition.
-
Inject the filtered sample onto the column.
-
Run the gradient method developed in the analytical step, scaling the flow rate appropriately for the larger column (e.g., 4 mL/min).[11]
-
Monitor the elution using a UV detector at a wavelength where the pyranone absorbs (e.g., 215-280 nm).
-
-
Fraction Collection: Collect the peak corresponding to your target compound as it elutes from the detector.
-
Purity Check & Final Steps:
-
Analyze a small portion of the collected fraction on an analytical HPLC to confirm its purity.
-
Evaporate the solvent from the pure fraction, often by lyophilization (freeze-drying) if the mobile phase is water-rich, to obtain the final, pure pyranone.
-
Crystallization
If the purified pyranone is a solid, crystallization is an excellent final step to achieve very high purity and obtain material suitable for X-ray crystallography.
Principle: A saturated solution of the compound is prepared in a suitable solvent at a high temperature. As the solution cools slowly, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solution (mother liquor).[15]
General Method (Two-Solvent System):
-
Dissolve the pure pyranone in a minimal amount of a "good" solvent in which it is highly soluble (e.g., DCM or Acetone).[15]
-
Slowly add a "bad" solvent in which the compound is poorly soluble (e.g., Hexane) dropwise until the solution becomes slightly turbid.[15]
-
Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Cover the container and allow it to stand undisturbed at room temperature or in a refrigerator. Crystals should form over hours or days.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Pyran and Pyranone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioactive Naphtho-α-Pyranones from Two Endophytic Fungi of the Genus Polyphilus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 [frontiersin.org]
- 7. Isolated Pyranones - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 8. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 11. e-nps.or.kr [e-nps.or.kr]
- 12. pdf.journalagent.com [pdf.journalagent.com]
- 13. m.youtube.com [m.youtube.com]
- 14. “Eco-friendly HPLC method for analysis of dipyrone and hyoscine in different matrices with biomonitoring” - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one
Welcome to the technical support center for the synthesis of 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic protocols and improve yields.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing this compound?
The synthesis of 4-hydroxy-2-pyrone derivatives often begins with readily available 1,3,5-tricarbonyl compounds or their equivalents.[1] For the 5,6-dimethyl substituted target, a common and effective starting material is dehydroacetic acid (DHA), which is a commercially available and industrially produced pyrone derivative.[1] Modifications of DHA are a primary strategy for obtaining various 4-hydroxy-2-pyrones.[1][2]
Q2: What is a realistic yield to expect for this synthesis?
Yields can vary significantly based on the chosen synthetic route, reaction conditions, and purification methods. For instance, some routes involving the cyclization of specific diketones in the presence of trifluoroacetic acid and trifluoroacetic anhydride can achieve yields as high as 67–96% for the final cyclization step.[2] However, multi-step syntheses will have lower overall yields. A one-pot method starting from isopropylidene malonate and diketene has been reported to achieve a yield of approximately 80-82%.[3] It is crucial to optimize reaction parameters to maximize yield.
Q3: What are the most critical parameters to control during the synthesis?
Several parameters are critical for a successful synthesis:
-
Temperature: Many steps, such as decarboxylation, are temperature-sensitive. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote side-product formation.
-
Solvent Choice: The polarity and boiling point of the solvent can influence reaction rates and selectivity. A mixture of halogenated aliphatic hydrocarbons (like CH₂Cl₂) and aromatic hydrocarbons (like chlorobenzene) has been used effectively in some one-pot syntheses.[3]
-
Catalyst/Reagent Purity: The purity of catalysts and reagents is paramount, as impurities can poison catalysts or lead to unwanted side reactions.
-
pH Control: During workup and purification, pH control is essential to ensure the product remains in the desired form and to facilitate extraction.
Troubleshooting Guide
Issue 1: My reaction is incomplete, and I have a low yield of the crude product.
Possible Cause 1: Inefficient Decarboxylation
Many synthetic routes to pyrones involve a decarboxylation step, which is the removal of a carboxyl group with the release of CO₂.[4] This is particularly common in syntheses starting from derivatives of malonic or acetoacetic acids.[5] If this step is inefficient, you will isolate the carboxylated precursor instead of your desired product.
-
Underlying Chemistry: The decarboxylation of β-keto acids proceeds through a cyclic, concerted transition state, which is facilitated by heat.[5] The reaction is often spontaneous at elevated temperatures (50-150°C) but can be slow at room temperature.[6]
-
Troubleshooting Protocol:
-
Verify Reaction Temperature: Ensure your reaction is heated to the temperature specified in the literature protocol. Use an internal thermometer for accuracy.
-
Increase Reaction Time: If the temperature is correct, consider extending the reaction time to allow for complete decarboxylation.
-
Acid/Base Catalysis: While often thermally driven, some decarboxylations can be influenced by pH. For syntheses proceeding through a free acid, acidic conditions are generally more reliable than basic conditions.[6] Ensure your reaction medium is appropriate.
-
Possible Cause 2: Sub-optimal Reaction Conditions
The choice of solvent, catalyst, and reaction time can significantly impact the reaction outcome.
-
Troubleshooting Protocol:
-
Solvent Optimization: If using a single solvent system, consider a mixed-solvent system to fine-tune polarity and boiling point. For example, a mixture of dichloromethane and chlorobenzene has been shown to be effective.[3]
-
Catalyst Screening: If your reaction is catalyzed, screen a small panel of catalysts. For cyclization reactions, common promoters include DBU, MeONa, PTSA, and PPA.[1]
-
Reagent Stoichiometry: Carefully check the stoichiometry of your reagents. An excess of one reagent may be necessary to drive the reaction to completion, but a large excess could lead to side products.
-
Issue 2: I am observing a significant amount of side products in my crude NMR.
Possible Cause: Competing Side Reactions
The starting materials and intermediates in pyrone synthesis are often highly functionalized and can participate in various side reactions.
-
Underlying Chemistry: 4-hydroxy-2-pyrones possess multiple reactive sites. Electrophilic substitution can occur at positions 3 and 5 of the pyrone ring.[1][2] The hydroxyl group can also be acylated or alkylated.
-
Troubleshooting Protocol:
-
Control of Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This can often improve selectivity by disfavoring higher activation energy side reactions.
-
Inert Atmosphere: If oxidation is a suspected side reaction, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Order of Reagent Addition: The order in which reagents are added can be critical. For instance, in some syntheses, a base is added dropwise at a low temperature to control the formation of a reactive intermediate.[3]
-
Issue 3: My yield is consistently low after purification.
Possible Cause 1: Sub-optimal Crystallization
Crystallization is a common method for purifying pyrones, but poor technique can lead to significant product loss.
-
Troubleshooting Protocol:
-
Solvent Screening: Test a variety of solvents and solvent mixtures to find the ideal system where your product has high solubility at high temperatures and low solubility at low temperatures.
-
Controlled Cooling: Allow the crystallization solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Crash cooling can trap impurities and lead to smaller crystals that are difficult to filter.
-
Seeding: If you have a small amount of pure product, add a seed crystal to the supersaturated solution to induce crystallization.
-
Possible Cause 2: Degradation on Silica Gel
4-Hydroxy-2-pyrones are acidic and can sometimes interact strongly with or degrade on standard silica gel during column chromatography.
-
Troubleshooting Protocol:
-
Deactivate Silica: Pre-treat the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or Florisil.
-
Alternative Purification: If possible, explore other purification methods like preparative HPLC or sublimation. A method for purifying 2,6-dimethyl-γ-pyrone involves sublimation of the crude product to obtain high-purity material.[7]
-
Data & Protocols
Table 1: Comparison of Synthetic Conditions
| Starting Materials | Key Reagents/Conditions | Reported Yield | Reference |
| Isopropylidene malonate, Diketene | Triethylamine, CH₂Cl₂-Chlorobenzene, Reflux | ~82% | --INVALID-LINK--[3] |
| 5-Hydroxy-3-oxopent-4-enoic acid potassium salts | Trifluoroacetic acid (TFA), Trifluoroacetic anhydride (TFAA) | 67-96% | --INVALID-LINK--[2] |
| Dehydroacetic acid | Concentrated HCl, Heat | ~90% | --INVALID-LINK--[7] |
Protocol: One-Pot Synthesis from Isopropylidene Malonate and Diketene
This protocol is adapted from a patented procedure and offers a streamlined, high-yielding approach.[3]
-
Reaction Setup: In a reaction flask, dissolve isopropylidene malonate (1.0 eq) in a mixed solvent of dichloromethane and chlorobenzene.
-
Cooling: Cool the mixture to below 5°C with stirring.
-
Reagent Addition: Sequentially add triethylamine (1.0 eq) and diketene (1.2 eq) dropwise, maintaining the temperature below 5°C.
-
Warming and Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2 hours.
-
Reflux: Heat the reaction mixture to reflux for 2 hours. A yellow crystal precipitate should form.
-
Isolation: Cool the mixture to induce further crystallization. Collect the crystals by suction filtration and wash with a small amount of cold ether.
-
Drying: Dry the product to obtain this compound.
Visual Guides
Workflow for Synthesis and Troubleshooting
Caption: General workflow for synthesis, analysis, and optimization.
Mechanism: Decarboxylation of a β-Keto Acid Precursor
Caption: Mechanism of thermal decarboxylation via a cyclic transition state.
References
- 1. mdpi.com [mdpi.com]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. CN1288891A - Simple synthesis of 6-methyl-4-hydroxy-2-pyrone - Google Patents [patents.google.com]
- 4. Decarboxylation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. CN102702153A - Method for preparing high-purity 2,6-dimethyl-gamma-pyrone - Google Patents [patents.google.com]
Technical Support Center: C-3 Position Allylation of 4-Hydroxypyran-2-ones
Welcome to the technical support center for the C-3 position allylation of 4-hydroxypyran-2-ones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic transformation. As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and our in-house expertise to provide you with practical solutions and a deeper understanding of the underlying chemistry.
PART 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions we receive regarding the C-3 allylation of 4-hydroxypyran-2-ones.
Q1: What is the primary challenge in the C-3 allylation of 4-hydroxypyran-2-ones?
The main challenge is achieving high regioselectivity for C-allylation over the competing O-allylation. 4-Hydroxypyran-2-ones exist in tautomeric forms, presenting two nucleophilic sites: the carbon at the C-3 position and the oxygen of the hydroxyl group at the C-4 position. The reaction conditions, particularly the choice of base, solvent, and catalyst, play a crucial role in directing the allylation to the desired C-3 position.
Q2: How can I improve the C-3 selectivity of my reaction?
Several factors can be optimized to favor C-allylation:
-
Catalyst System: Iridium-based catalysts, in particular, have shown excellent performance in directing the allylation to the C-3 position, often with high yields and enantioselectivity.[1][2][3]
-
Solvent: The choice of solvent can influence the tautomeric equilibrium and the reactivity of the nucleophilic sites. Experimenting with different solvents may be necessary to optimize selectivity.
-
Base: The nature of the base can significantly impact the outcome. A carefully chosen base can selectively deprotonate at the C-3 position or influence the catalyst's activity to favor C-C bond formation.
Q3: My reaction is giving low yields. What are the likely causes and how can I address them?
Low yields can stem from several factors:
-
Catalyst Inactivity: Ensure your catalyst is active. If using a pre-catalyst, ensure it is properly activated. Consider using a freshly prepared catalyst solution.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and concentration of reactants are critical. A systematic optimization of these parameters is recommended.
-
Substrate Reactivity: The electronic and steric properties of your specific 4-hydroxypyran-2-one and allylic partner can affect reactivity. More electron-rich pyranones may be more reactive.
-
Side Reactions: The formation of byproducts, such as the O-allylated isomer or decomposition products, will lower the yield of the desired C-3 allylated product.
Q4: How can I confirm that I have synthesized the C-3 allylated product and not the O-allylated isomer?
Spectroscopic methods are essential for structure elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton at the C-3 position will be absent in the C-3 allylated product. The appearance of new signals corresponding to the allyl group and their coupling patterns will be informative. In the O-allylated product, the C-3 proton will still be present.
-
¹³C NMR: The chemical shift of the C-3 carbon will change significantly upon allylation.
-
2D NMR (HMBC, HSQC): These experiments can definitively establish the connectivity between the allyl group and the pyranone core. For instance, an HMBC correlation between the protons of the allyl group and the C-3 carbon of the pyranone ring confirms C-allylation.
-
-
X-ray Crystallography: If a suitable crystal can be obtained, X-ray diffraction provides unambiguous structural confirmation.[1]
PART 2: Troubleshooting Guide
This section provides a more in-depth guide to resolving specific issues you may encounter during your experiments.
Problem 1: Poor Regioselectivity (Significant O-Allylation)
This is the most common issue. The formation of the O-allylated isomer reduces the yield of the desired product and complicates purification.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Base/Solvent Combination | The choice of base and solvent can influence the position of deprotonation and the subsequent nucleophilic attack. A systematic screening of bases (e.g., organic vs. inorganic) and solvents with varying polarities is recommended. |
| Reactive Allylating Agent | Highly reactive allylating agents may not provide sufficient time for the catalyst to control the regioselectivity. Consider using a less reactive allylating agent or modifying the reaction conditions to temper its reactivity. |
| Suboptimal Catalyst Performance | The catalyst may not be effectively discriminating between the two nucleophilic sites. Ensure the correct catalyst loading and consider screening different ligands if using a metal catalyst. For iridium-catalyzed reactions, the ligand plays a crucial role in determining both regioselectivity and enantioselectivity.[1][2][3] |
Problem 2: Low or No Conversion of Starting Material
If your starting material is not being consumed, consider the following:
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | Impurities in the starting materials or solvent can poison the catalyst. Ensure all reagents and solvents are pure and dry. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Reaction Temperature | The reaction may require a higher temperature to overcome the activation energy barrier. Conversely, some catalytic systems are sensitive to high temperatures and may decompose. A systematic temperature screen is advisable. |
| Insufficient Reaction Time | The reaction may be slow. Monitor the reaction progress over a longer period using techniques like TLC or LC-MS. |
Problem 3: Formation of Multiple Unidentified Byproducts
The presence of multiple spots on a TLC plate or peaks in an LC-MS chromatogram can be perplexing.
| Potential Cause | Troubleshooting Steps |
| Decomposition | The starting material or the product may be unstable under the reaction conditions. Consider lowering the reaction temperature or reducing the reaction time. |
| Dimerization/Polymerization | The starting material or the allylated product may undergo self-condensation reactions. Adjusting the concentration of the reactants may help to minimize these side reactions. |
| Isomerization of the Allyl Group | The double bond of the allyl group may migrate under certain catalytic conditions. Analyze the structure of the byproducts carefully to identify any isomers. |
PART 3: Experimental Protocols & Visualization
Protocol: General Procedure for Iridium-Catalyzed Asymmetric C-3 Allylation
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add the 4-hydroxypyran-2-one derivative (1.0 equiv.), the iridium catalyst (e.g., [Ir(COD)Cl]₂) and the chiral ligand.
-
Solvent and Base Addition: Add the desired anhydrous solvent (e.g., THF, DCM) and the base. Stir the mixture at room temperature for a specified time to allow for complex formation.
-
Addition of Allyl Source: Add the allylic alcohol or another suitable allyl source (1.2-2.0 equiv.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, and quench the reaction. Extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Workflow for Troubleshooting Poor C-3 Allylation
Caption: A decision-making workflow for troubleshooting common issues in C-3 allylation.
PART 4: Key Mechanistic Insights
Tautomerism and Regioselectivity
The regioselectivity challenge arises from the tautomeric equilibrium of 4-hydroxypyran-2-ones. The catalyst's role is to selectively activate one tautomer or sterically direct the incoming allyl group to the C-3 position.
Caption: Tautomeric forms of 4-hydroxypyran-2-one leading to C- or O-allylation.
Simplified Catalytic Cycle for Iridium-Catalyzed Allylation
While the exact mechanism can be complex and substrate-dependent, a simplified catalytic cycle for an iridium-catalyzed C-3 allylation is depicted below. The chiral ligand environment around the iridium center is crucial for achieving high enantioselectivity.
Caption: A simplified representation of the catalytic cycle for iridium-catalyzed C-3 allylation.
PART 5: References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
[Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[1][3][4]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1][3][4]triazine Derivatives. MDPI, 2001.](--INVALID-LINK--)
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
Technical Support Center: A Guide to Preventing Degradation of 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one in Solution
Welcome to the technical support guide for 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for maintaining the stability of this compound in solution. As a 4-hydroxy-2-pyrone derivative, this molecule contains a δ-lactone ring, which is the primary site of chemical instability. Understanding and controlling the factors that lead to its degradation are critical for obtaining reliable and reproducible experimental results.
This guide moves beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot issues effectively and design robust experimental protocols.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Stability
This section addresses the core principles governing the stability of this compound.
Q1: What is the primary cause of degradation for this compound in solution?
A1: The most significant degradation pathway is the hydrolysis of the endocyclic ester bond (the lactone ring).[1][2] This reaction involves the cleavage of the ring by a water molecule, resulting in the formation of a linear, inactive hydroxy-carboxylic acid. This process can be catalyzed by both acids and bases.[3][4]
Q2: How does pH critically influence the stability of the compound?
A2: The stability of the lactone ring is highly dependent on pH.
-
Alkaline Conditions (pH > 8): The compound degrades very rapidly due to base-catalyzed hydrolysis (saponification).[1][2] This reaction is generally irreversible and is the most common cause of rapid compound loss in biological buffers (e.g., PBS at pH 7.4).
-
Neutral Conditions (pH ≈ 7): While slower than in alkaline conditions, hydrolysis still occurs at a significant rate in neutral aqueous solutions.[1]
-
Acidic Conditions (pH < 6): The compound is significantly more stable in mildly acidic conditions. While strong acids can also catalyze hydrolysis, the rate is typically much slower than under basic conditions.[3][4][5] For many lactones, the point of maximum stability is often found between pH 4 and 5.
Q3: What is the expected degradation product I would see in my analysis?
A3: The hydrolysis product is 5-hydroxy-4,5-dimethyl-6-oxo-2-hexenoic acid. In a reverse-phase HPLC analysis, this ring-opened product is significantly more polar than the parent lactone due to the presence of a free carboxylic acid and an additional hydroxyl group. Therefore, it will have a much shorter retention time and will appear as a new peak early in the chromatogram.
Q4: Besides hydrolysis, what other degradation pathways should I be aware of?
A4: While hydrolysis is dominant, you should also consider:
-
Oxidation: The conjugated double bond system and methyl groups can be susceptible to oxidation, especially in the presence of reactive oxygen species or metal ions. Forced degradation studies often use hydrogen peroxide to test for this vulnerability.[6][7]
-
Photodegradation: The conjugated pyrone ring system can absorb UV light, potentially leading to photodegradation.[8][9] This is a critical consideration for compounds during development and requires specific testing as per ICH guidelines.[10]
Section 2: Troubleshooting Guide - Diagnosing and Solving Stability Issues
This guide provides a structured approach to common experimental problems.
| Problem Encountered | Potential Root Cause | Diagnostic & Corrective Actions |
| Rapid and complete loss of compound activity in an aqueous buffer (e.g., PBS, TRIS). | The pH of the buffer is neutral or alkaline, causing rapid base-catalyzed hydrolysis. | 1. Verify pH: Immediately measure the pH of your final experimental solution. 2. Switch Buffer: If the experiment allows, switch to a mildly acidic buffer system (e.g., 50 mM Sodium Acetate, pH 4.5-5.0). 3. Fresh Preparation: If you must use a neutral buffer, prepare the working solution immediately before use and minimize incubation time. |
| A new, more polar peak appears and grows over time in HPLC analysis. | This is the classic signature of lactone hydrolysis. The new peak is the ring-opened hydroxy-carboxylic acid. | 1. Confirm Identity: Use LC-MS to confirm that the mass of the new peak corresponds to the parent compound + 18 Da (the mass of H₂O). 2. Review Storage: Check the age and storage conditions of the solution. Even at 4°C, degradation in neutral buffer can occur within hours. 3. Implement Controls: Run a time-zero (T=0) sample in your HPLC analysis to establish a baseline for intact compound. |
| High variability and poor reproducibility in experimental results. | This often points to inconsistent degradation of the compound between experiments. | 1. Stock Solution Integrity: Degradation may be occurring in your high-concentration stock solution if it was prepared in a protic solvent or exposed to moisture. Prepare primary stocks in anhydrous aprotic solvents like DMSO or DMF. 2. Standardize Preparation: Ensure the protocol for preparing working solutions is identical every time, especially the buffer composition and final pH. 3. Control Light Exposure: Handle solutions in amber vials and minimize exposure to ambient and fluorescent light. |
| Degradation is observed even in a validated acidic buffer and at low temperature. | The degradation may be driven by oxidation or photodegradation rather than hydrolysis. | 1. Test for Oxidation: Prepare a solution in buffer that has been de-gassed (sparged with nitrogen or argon). If stability improves, dissolved oxygen is a culprit. Consider adding a small amount of an antioxidant if compatible with your assay. 2. Test for Photostability: Repeat a stability experiment with one vial wrapped completely in aluminum foil and another exposed to ambient lab light. If the protected sample is more stable, photodegradation is occurring. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting decision tree for compound degradation.
Section 3: Protocols for Ensuring Compound Integrity
Adherence to validated protocols for solution preparation and analysis is paramount.
Protocol 1: Preparation and Storage of High-Concentration Stock Solutions
This protocol is designed to maximize the long-term shelf-life of the compound.
-
Solvent Selection: Use only high-purity, anhydrous aprotic solvents. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are highly recommended. Avoid aqueous or alcohol-based solvents for long-term storage.
-
Weighing: Weigh the compound in a controlled environment with low humidity.
-
Dissolution: Dissolve the compound in the chosen anhydrous solvent to a high concentration (e.g., 10-50 mM). Ensure complete dissolution using gentle vortexing. Sonication can be used but avoid heating.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in amber glass or polypropylene vials with tight-sealing caps. This prevents repeated freeze-thaw cycles and moisture introduction into the main stock.
-
Storage: Store aliquots at -20°C or, for maximum stability, at -80°C. Protect from all light sources.
Protocol 2: Preparation of Aqueous Working Solutions for Experiments
This protocol minimizes degradation during immediate experimental use.
-
Buffer Preparation: Prepare a sterile, filtered aqueous buffer in the optimal stability range, such as 50 mM sodium acetate, pH 4.5.
-
Thawing Stock: Remove a single aliquot of the high-concentration stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution: Just prior to starting the experiment, perform a serial dilution of the stock into the prepared aqueous buffer to achieve the final desired concentration.
-
Immediate Use: Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions, even at 4°C, for more than a few hours. Always prepare a new working solution for each experiment.
Protocol 3: Workflow for a Basic Stability Study
This workflow allows you to determine the stability of the compound in your specific experimental buffer.
Caption: Experimental workflow for a solution stability study.
Section 4: Key Degradation Pathway & Data Summary
Primary Hydrolytic Degradation Pathway
The diagram below illustrates the ring-opening of the this compound lactone ring in the presence of water to form the corresponding hydroxy-carboxylic acid.
Caption: Lactone ring hydrolysis pathway.
Table 1: Recommended Solvents and Storage Conditions
| Solvent Type | Recommended Solvents | Purpose | Storage Temperature | Expected Stability |
| Aprotic (Anhydrous) | DMSO, DMF | Long-term stock solutions | -20°C to -80°C | Months to >1 Year |
| Protic (Anhydrous) | Ethanol, Methanol | Intermediate dilutions | -20°C | Weeks to Months |
| Aqueous Buffers | Acetate (pH 4-5), Citrate (pH 4-5) | Final working solutions | 2-8°C | Hours (Prepare Fresh) |
| Aqueous Buffers (Avoid) | PBS (pH 7.4), TRIS (pH >7.5), Carbonate (pH >9) | Final working solutions | N/A | Minutes to a few hours |
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3787585A - Stable lactone solution - Google Patents [patents.google.com]
- 6. onyxipca.com [onyxipca.com]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Optimizing Reaction Conditions for Pyranone Synthesis
Welcome to the Technical Support Center for Pyranone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical guidance and troubleshooting for the synthesis of pyranone scaffolds. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in mechanistic understanding and field-proven experience. This center is structured to provide direct, actionable solutions to common challenges encountered in the lab.
Section 1: Troubleshooting Guide - A Mechanistic Approach
This section addresses common issues in pyranone synthesis through a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions in your experimental design.
Issue 1: Low to No Product Yield
Question: My reaction is yielding very little or no desired pyranone. What are the likely causes and how can I improve the yield?
Answer: Low yields are a frequent challenge and can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
-
Causality & Explanation:
-
Reagent and Solvent Purity: Pyranone syntheses, particularly those involving organometallic catalysts or strong bases, are often sensitive to moisture and oxygen. Water can lead to the hydrolysis of starting materials or intermediates, and can quench organometallic catalysts.[1] Ensure all solvents are anhydrous and reagents are pure. Aldehydes, for example, are prone to oxidation to carboxylic acids, which can inhibit the reaction.
-
Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time, low temperature, or inadequate mixing. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.
-
Thermal Decomposition: Pyranones, especially those with certain substitution patterns, can be thermally labile. Excessive heat can lead to decomposition or unwanted side reactions like decarboxylation.[2]
-
Catalyst Inactivation: The catalyst may be inactive or poisoned by impurities in the starting materials or solvents. For palladium-catalyzed reactions, ensure the active Pd(0) species is generated and maintained.
-
-
Solutions & Protocol Adjustments:
-
Ensure Anhydrous Conditions: Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled or commercially available anhydrous solvents.[1]
-
Optimize Reaction Temperature and Time: If the reaction is sluggish, consider a stepwise increase in temperature while monitoring for product formation and decomposition. Conversely, if side products are observed, lowering the temperature may be beneficial.[3]
-
Verify Starting Material Purity: Check the purity of your starting materials by NMR or other analytical techniques. Purify them if necessary. For instance, aldehydes can be distilled prior to use.
-
Catalyst Loading and Activation: If catalyst deactivation is suspected, consider increasing the catalyst loading or adding a fresh portion of the catalyst. For palladium-catalyzed reactions, ensure appropriate ligands are used to stabilize the active catalytic species.
-
Issue 2: Formation of Furanone Byproduct - The Regioselectivity Problem
Question: I am observing a significant amount of a furanone isomer in my product mixture. How can I improve the selectivity for the desired pyranone?
Answer: The formation of a five-membered furanone ring instead of the six-membered pyranone is a classic regioselectivity challenge in many pyranone syntheses. This arises from the competition between a 5-exo-dig and a 6-endo-dig cyclization pathway.[4]
-
Causality & Explanation:
-
Cyclization Pathways: The formation of the pyranone requires a 6-endo-dig cyclization, which can be kinetically or thermodynamically favored depending on the reaction conditions and substrate. The competing 5-exo-dig cyclization leads to the furanone byproduct. According to Baldwin's rules, 5-exo cyclizations are generally kinetically favored over 6-endo cyclizations for radical and anionic processes. However, in the context of metal-catalyzed reactions, electronic and steric factors of the catalyst, ligands, and substrate play a crucial role in determining the outcome.[2][5]
-
Catalyst and Ligand Effects: The choice of catalyst and, more importantly, the ligands coordinated to the metal center can dramatically influence the regioselectivity. For instance, in palladium-catalyzed reactions, the steric and electronic properties of the ligand can direct the cyclization pathway.[6]
-
-
Solutions & Protocol Adjustments:
-
Strategic Catalyst and Ligand Selection: For palladium-catalyzed syntheses, switching from phosphine-based ligands to N-heterocyclic carbene (NHC) ligands has been shown to significantly favor the 6-endo-dig cyclization, leading to the pyranone product.[6]
-
Leverage Lewis Acid Additives: The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), can dramatically enhance the selectivity for the 6-endo-dig pathway, in some cases leading to the exclusive formation of the pyranone.[6][7] The Lewis acid is thought to coordinate to the carbonyl oxygen, altering the electronic properties and steric environment of the transition state to favor the six-membered ring formation.
-
Alternative Catalytic Systems: In certain synthetic routes, such as the lactonization of (Z)-5-alkyl-2-en-4-ynoic acids, the choice of catalyst is paramount. Using zinc bromide (ZnBr₂) as a catalyst selectively yields the 6-alkyl-2H-pyran-2-one, whereas a switch to silver carbonate (Ag₂CO₃) favors the formation of the furanone isomer.[6][8]
-
Issue 3: Product Purification Challenges
Question: I am having difficulty purifying my pyranone product. What are the best practices for purification?
Answer: The polarity and potential instability of pyranones can make their purification challenging. A combination of techniques may be necessary.
-
Causality & Explanation:
-
Polarity: The lactone functionality and other polar groups on the pyranone ring can lead to tailing on silica gel chromatography and make separation from polar impurities difficult.
-
Stability: Some pyranones are sensitive to acidic or basic conditions, which can be present on silica or alumina gel, potentially leading to decomposition during chromatography.
-
-
Solutions & Protocol Adjustments:
-
Column Chromatography Optimization:
-
Stationary Phase: Standard silica gel is the most common choice. If your compound is acid-sensitive, consider using deactivated (neutral) silica gel, which can be prepared by treating silica gel with a triethylamine solution.
-
Mobile Phase: A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically effective. The optimal solvent system should be determined by TLC analysis first.[1]
-
-
Recrystallization: If the pyranone is a solid, recrystallization can be a highly effective purification method, especially for removing minor impurities. Experiment with different solvent systems to find one in which the pyranone is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Preparative HPLC: For high-purity requirements, such as for biological testing, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for pyranone synthesis?
A1: A wide variety of starting materials can be used, depending on the desired substitution pattern of the pyranone. Common precursors include β-ketoesters, α,β-unsaturated ketones, alkynes, and acrylic acids.[8] Multicomponent reactions have also gained popularity, allowing for the construction of complex pyranones from simple, readily available starting materials in a single step.
Q2: How do I monitor the progress of my pyranone synthesis reaction?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring reaction progress. Use a suitable solvent system that provides good separation between your starting materials, product, and any major byproducts. Staining with potassium permanganate or iodine can help visualize spots if they are not UV-active. For more quantitative analysis and to confirm product identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q3: My pyranone product appears to be decarboxylating. How can I prevent this?
A3: Decarboxylation is a known side reaction for certain pyranones, particularly those with a 4-hydroxy substituent. This process is often promoted by heat and acidic conditions.[2] To minimize decarboxylation, consider running the reaction at a lower temperature, even if it requires a longer reaction time. Also, ensure that the work-up and purification steps are performed under neutral or mildly basic conditions if your product is acid-sensitive.
Q4: Can I use microwave irradiation to accelerate my pyranone synthesis?
A4: Yes, microwave-assisted synthesis can be a very effective technique for accelerating pyranone synthesis, often leading to significantly reduced reaction times and improved yields. However, it is important to carefully monitor the reaction temperature to avoid thermal decomposition of the product.
Section 3: Data and Protocols
Table 1: Catalyst and Additive Effects on Regioselectivity in Pyranone Synthesis
| Catalyst System | Ligand | Additive | Predominant Product | Reference |
| Pd(OAc)₂ | DPPP | TFA | 2-Furanone (5-exo-dig) | [1][7] |
| Pd-NHC | IPr | TFA | 2-Pyrone (6-endo-dig) | [1][7] |
| Pd-NHC | IPr | BF₃·Et₂O | 2-Pyrone (Complete Selectivity) | [1][7] |
| ZnBr₂ | - | - | 6-Alkyl-2H-pyran-2-one | [6][8] |
| Ag₂CO₃ | - | - | (Z)-5-Alkylidenefuran-2(5H)-one | [6][8] |
DPPP = 1,3-Bis(diphenylphosphino)propane; IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; TFA = Trifluoroacetic acid.
Experimental Protocols
Protocol 1: Palladium/Zinc-Catalyzed Synthesis of 6-Alkyl-2H-pyran-2-ones
This two-step protocol is adapted from the work of Negishi and co-workers for the synthesis of 6-alkyl-2H-pyran-2-ones from (Z)-2-en-4-ynoic acids.[8]
Step 1: Pd-Catalyzed Alkynylzinc-Haloacrylic Acid Coupling
-
To a solution of the terminal alkyne (1.0 equiv) in THF, add n-butyllithium (1.0 equiv, 2.5 M in hexanes) dropwise at -78 °C under an argon atmosphere.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of anhydrous ZnCl₂ (1.1 equiv) in THF to the reaction mixture and allow it to warm to room temperature.
-
In a separate flask, add the haloacrylic acid (e.g., (Z)-3-iodoacrylic acid, 1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and THF.
-
Transfer the freshly prepared alkynylzinc reagent to the flask containing the haloacrylic acid and catalyst via cannula.
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (Z)-2-en-4-ynoic acid.
Step 2: ZnBr₂-Catalyzed Lactonization
-
Dissolve the crude (Z)-2-en-4-ynoic acid from Step 1 in anhydrous CH₂Cl₂.
-
Add ZnBr₂ (1.5 equiv) to the solution.
-
Stir the mixture at room temperature until the cyclization is complete (monitor by TLC).
-
Quench the reaction with water and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-alkyl-2H-pyran-2-one.
Protocol 2: NHC-Catalyzed Annulation of Enals and Vinyl Ketones
This protocol provides a general procedure for the N-Heterocyclic Carbene (NHC)-catalyzed synthesis of [2H]-pyranones.
-
To a flame-dried Schlenk flask under an argon atmosphere, add the NHC precatalyst (e.g., an imidazolium salt, 0.1 equiv) and a base (e.g., DBU or K₂CO₃, 1.2 equiv).
-
Add anhydrous solvent (e.g., THF or CH₂Cl₂).
-
Add the enal (1.0 equiv) to the mixture and stir for 10-15 minutes at room temperature to allow for the formation of the Breslow intermediate.
-
Add the vinyl ketone (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) until the starting materials are consumed (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired [2H]-pyranone.
Section 4: Visualizations
Caption: General workflow for pyranone synthesis.
Caption: Troubleshooting decision tree for pyranone synthesis.
References
- 1. A Selective Intramolecular 5-exo-dig or 6-endo-dig Cyclization en Route to 2-Furanone or 2-Pyrone Containing Tricyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermodynamic and strain effects in the competition between 5-exo-dig and 6-endo-dig cyclizations of vinyl and aryl radicals [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 6-Endo-dig versus 5-exo-dig: Exploring Radical Cyclization Preference with First-, Second-, and Third-row Linkers using High-level Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues of 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one
Technical Support Center: 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one
Welcome to the technical support center for this compound (CAS 50405-45-3). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. By understanding its physicochemical properties and applying systematic solubilization strategies, you can ensure reliable and reproducible experimental outcomes.
Compound Overview & Initial Assessment
This compound is a pyranone derivative, a class of heterocyclic compounds with broad biological and pharmaceutical relevance.[1][2][3] The structure contains both a polar hydroxyl group and a nonpolar dimethylated pyranone ring system, giving it a complex solubility profile. Publicly available data on its aqueous solubility is limited, necessitating an empirical approach to determine the optimal solvent system for your specific application.
Key Physicochemical Properties (from PubChem CID: 54712915)[4]:
-
Molecular Formula: C₇H₈O₃
-
Molecular Weight: 140.14 g/mol
-
Structure: A lactone (cyclic ester) with a hydroxyl group, capable of acting as both a hydrogen bond donor and acceptor.
The primary challenge arises from the molecule's partial polarity. It is often not soluble enough in pure aqueous buffers for direct use in biological assays, nor is it soluble enough in highly nonpolar organic solvents. This necessitates a careful and methodical approach to solvent selection and formulation development.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubilization of this compound.
Q1: What is the expected aqueous solubility of this compound?
Q2: What organic solvents should I use to prepare a stock solution?
A2: For creating a high-concentration stock solution, polar aprotic solvents are generally the best starting point. We recommend screening the following:
-
Dimethyl Sulfoxide (DMSO): Typically the first choice for biological assays. It is a powerful solvent for a wide range of compounds.
-
Dimethylformamide (DMF): Another strong polar aprotic solvent, useful if DMSO is incompatible with your experimental system.
-
Ethanol (EtOH): A polar protic solvent that can be effective. It is often more biocompatible than DMSO or DMF for certain cell lines or in vivo models.[6]
-
Methanol (MeOH): Similar to ethanol but can be more toxic in biological systems.
Q3: My compound is precipitating when I dilute my DMSO stock into an aqueous buffer. What is happening?
A3: This is a classic problem for poorly soluble compounds and occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. The DMSO acts as a co-solvent, but once its percentage in the final solution drops significantly (typically below 1-5%), it can no longer keep the compound dissolved. The troubleshooting workflow below provides a systematic approach to solving this issue.
Q4: Can I use pH modification to improve solubility?
A4: Yes, this is a viable strategy. The 4-hydroxy group on the pyranone ring is weakly acidic. By increasing the pH of the solution to be above the compound's pKa, the hydroxyl group will be deprotonated to form a more polar phenolate-like anion. This anionic form will have significantly higher aqueous solubility. The key is to determine the compound's pKa and ensure the final pH is compatible with your experimental system's stability and biological constraints. This is a common technique for enhancing the solubility of poorly soluble drugs.[8][9][10]
In-Depth Troubleshooting Guides
This section provides structured workflows for tackling more complex solubility challenges.
Guide 1: Systematic Approach to Overcoming Precipitation in Aqueous Media
This guide is for researchers who observe their compound crashing out of solution upon dilution of an organic stock into an aqueous buffer (e.g., for cell culture or enzyme assays).
Caption: Troubleshooting workflow for compound precipitation.
Causality Explained:
-
Step 1 (Verify Stock): Always ensure the problem isn't starting with an improperly dissolved stock solution. Undissolved microparticles act as seeds for rapid precipitation.
-
Step 2 (Reduce Concentration): The simplest solution is often to work below the compound's aqueous solubility limit. Determine if the desired pharmacological effect can be achieved at a lower, more soluble concentration.
-
Step 3 (Optimize Co-Solvent): DMSO maintains a "micro-environment" around the drug molecules. Increasing its percentage can keep the compound dissolved, but must be balanced against potential toxicity to your biological system.
-
Step 4 (Excipients): Surfactants like Tween® or solubilizers like PEG400 can form micelles or complexes that encapsulate the drug, increasing its apparent solubility.[11] This is a common strategy in pharmaceutical formulation.[10][12]
-
Step 5 (pH Modification): As explained in the FAQ, deprotonating the acidic hydroxyl group can drastically increase water solubility. However, one must verify that the compound is chemically stable at elevated pH and that the pH change doesn't adversely affect the experiment (e.g., cell health or enzyme activity).
Experimental Protocols
Protocol 1: Rapid Determination of Approximate Solubility
This protocol provides a quick method to estimate the solubility of this compound in various solvents.
Materials:
-
This compound (solid powder)
-
2 mL glass vials
-
Selection of solvents to test (e.g., Water, PBS pH 7.4, DMSO, Ethanol, PEG400)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh out approximately 2 mg of the compound into a pre-weighed 2 mL glass vial. Record the exact mass.
-
Add 100 µL of the first solvent to the vial. This creates an initial high concentration slurry (20 mg/mL).
-
Vortex vigorously for 2 minutes. Observe for dissolution.
-
If the solid is not fully dissolved, add another 100 µL of the solvent (now 10 mg/mL effective concentration). Vortex for 2 minutes.
-
Repeat step 4, adding 100-200 µL aliquots of solvent and vortexing, until the solid is completely dissolved.
-
Record the total volume of solvent required for complete dissolution.
-
Calculate the approximate solubility in mg/mL.
-
For confirmation, centrifuge the saturated solution at >10,000 x g for 10 minutes. If a pellet forms, the solution was supersaturated, and the true solubility is lower.
Data Interpretation:
Summarize your findings in a table for easy comparison.
| Solvent | Dielectric Constant (Approx.) | Polarity | Approx. Solubility (mg/mL) | Notes |
| Water | 80.1 | Polar Protic | Experimental Value | Baseline |
| PBS (pH 7.4) | ~80 | Polar Protic | Experimental Value | Biologically relevant |
| DMSO | 47.2 | Polar Aprotic | Experimental Value | Expect >50 mg/mL |
| Ethanol | 24.5 | Polar Protic | Experimental Value | |
| PEG400 | 12.5 | Polar | Experimental Value | Good for in vivo |
| Acetonitrile | 37.5 | Polar Aprotic | Experimental Value | For analytical use |
Advanced Solubilization Mechanisms
For particularly challenging applications, such as high-concentration formulations for in vivo studies, understanding the mechanism of solubilization is key.
Caption: Mechanisms of solubilization for pyranones.
-
Co-solvency: Solvents like DMSO are miscible with water but are also effective at disrupting the self-association of the drug molecules. They form a solvent shell around the compound that is more favorable than water, preventing aggregation and precipitation.
-
pH Adjustment: By raising the pH, the hydroxyl group becomes ionized (Compound-O⁻). This charged species has a much stronger ion-dipole interaction with water molecules compared to the weaker hydrogen bonding of the neutral form, leading to a dramatic increase in aqueous solubility.
By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges posed by this compound and generate reliable data in their drug discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H8O3 | CID 54712915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-hydroxy-3,6-dimethyl-2H-pyran-2-one, 5192-62-1 [thegoodscentscompany.com]
- 8. Methods of solubility enhancements | PPTX [slideshare.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. ijmsdr.org [ijmsdr.org]
Technical Support Center: Purification Strategies for 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one. Here, we move beyond simple protocols to explain the reasoning behind each step, ensuring you have the expertise to adapt and overcome challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: My initial purification by recrystallization gives a low yield and the product is still colored. What am I doing wrong?
A1: This is a common issue stemming from suboptimal solvent selection and the presence of persistent colored impurities. This compound's polarity and hydrogen bonding capability are key factors.
-
Causality of Low Yield: The compound's moderate solubility in many common solvents can lead to significant loss in the mother liquor. If the solvent is too good, you won't get efficient crystallization upon cooling. If it's too poor, the compound may crash out of solution, trapping impurities.
-
The Problem with Color: Colored impurities often arise from side reactions or degradation of starting materials.[1] These impurities can be highly conjugated and may co-crystallize with your product if their structures are similar.
Troubleshooting Steps:
-
Solvent System Optimization: Instead of a single solvent, try a binary solvent system. A good starting point is a solvent in which the compound is soluble when hot and poorly soluble when cold (e.g., ethanol, ethyl acetate), paired with an "anti-solvent" in which the compound is largely insoluble (e.g., hexanes, heptane). Dissolve your crude product in the minimum amount of the hot primary solvent and then slowly add the anti-solvent until you observe persistent turbidity. Allow this to cool slowly.
-
Decolorizing Carbon (Charcoal) Treatment: Before crystallization, dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. The porous structure of the carbon will adsorb the colored impurities. Heat the mixture for a short period, then filter it hot through a pad of celite to remove the carbon. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
pH Adjustment: The hydroxyl group on the pyranone ring means its solubility can be pH-dependent. If your impurities are acidic or basic, a liquid-liquid extraction to wash the organic solution of your crude product with a dilute acidic or basic aqueous solution prior to crystallization can be very effective.
Q2: I'm using column chromatography for purification, but I'm getting poor separation between my product and a closely-eluting impurity. How can I improve the resolution?
A2: Achieving good separation in column chromatography depends on maximizing the differential partitioning of your compound and its impurities between the stationary and mobile phases.
-
Expert Insight: The choice of both the stationary phase (e.g., silica gel, alumina) and the mobile phase (solvent system) is critical. For a polar compound like this compound, normal-phase chromatography on silica gel is a common and effective method.[2][3]
Strategies for Improved Resolution:
-
Mobile Phase Polarity Gradient: Instead of an isocratic elution (constant solvent composition), employ a gradient elution. Start with a less polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30-40% ethyl acetate). This will help to first elute the non-polar impurities and then provide better separation of your product from closely-eluting polar impurities.
-
Solvent System Modification: Small additions of a third solvent can significantly alter selectivity. For instance, adding 0.5-1% acetic acid to your mobile phase can help to suppress tailing of acidic compounds on silica gel by protonating the silanol groups. Conversely, a small amount of triethylamine can be used for basic compounds.
-
Stationary Phase Selection: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic, neutral, or acidic) can offer different selectivity. For very polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) might be a better option.[4]
-
Flash Chromatography: If you are using traditional gravity column chromatography, switching to a flash chromatography system will provide higher resolution in a shorter amount of time due to the use of smaller particle size silica and positive pressure.[5]
Workflow for Optimizing Column Chromatography:
Caption: Workflow for Column Chromatography Optimization.
Q3: After purification, my final product seems to degrade over time, indicated by a color change. What are the potential causes and how can I improve its stability?
A3: The 2H-pyran-2-one ring system can be susceptible to degradation, particularly in the presence of light, air (oxygen), and trace amounts of acid or base.[1]
-
Mechanistic Insight: The conjugated system of the pyranone ring makes it susceptible to oxidation and polymerization, which can be catalyzed by light or residual impurities. The hydroxyl group can also participate in side reactions.
Stabilization Strategies:
-
Removal of Residual Solvents and Catalysts: Ensure that all solvents, especially acidic or basic ones used during the workup or chromatography, are thoroughly removed. This can be achieved by drying under high vacuum.
-
Inert Atmosphere Storage: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Protection from Light: Store the product in an amber vial or a container wrapped in aluminum foil to protect it from light-induced degradation.
-
Low-Temperature Storage: Storing the compound at low temperatures (e.g., in a refrigerator or freezer) will slow down the rate of any potential degradation reactions.
Data Summary: Recommended Storage Conditions
| Condition | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) |
| Light | Protected (Amber vial) |
| Temperature | ≤ 4°C |
| Purity | High (Free of acidic/basic residues) |
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Oily product after evaporation | Residual high-boiling point solvents (e.g., DMF, DMSO). Incomplete reaction. | Co-evaporate with a lower boiling point solvent like toluene. Re-purify using column chromatography. |
| Broad peaks in NMR spectrum | Presence of paramagnetic impurities. Aggregation of the molecule. | Filter the NMR sample through a small plug of silica gel. Use a different NMR solvent or slightly warm the sample. |
| Product insoluble in common solvents | Possible polymerization or formation of a salt. | Try dissolving in a small amount of a more polar solvent like DMSO or DMF.[6] Consider the possibility of an incorrect structure. |
| Low purity by HPLC analysis | Co-eluting impurities. On-column degradation. | Use a different HPLC column (e.g., C18 vs. Phenyl-Hexyl).[4] Modify the mobile phase (e.g., change pH, use a different organic modifier). |
Experimental Protocols
Protocol 1: Optimized Recrystallization using a Binary Solvent System
-
Place the crude this compound in a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated carbon and heat for 5-10 minutes.
-
Filter the hot solution through a pre-warmed funnel containing a small plug of celite to remove the carbon and any insoluble impurities.
-
Slowly add hexanes to the hot filtrate until the solution becomes slightly cloudy and the cloudiness persists.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.
-
Dry the crystals under vacuum to obtain the purified product.
Protocol 2: Gradient Flash Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica gel-adsorbed sample to obtain a dry powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin eluting the column with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Gradually increase the polarity of the mobile phase (e.g., increase to 10%, 20%, 30% ethyl acetate in hexanes).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Purification Strategy Decision Tree:
Caption: Decision tree for selecting a purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. A Modular Strategy for the Synthesis of Dothideopyrones E and F, Secondary Metabolites from an Endolichenic Fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of 2H-Pyran-2-one, 4-hydroxy-6-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Total Synthesis and Stereochemical Assignment of Alternapyrone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one for Bioassays
Welcome to the technical support center for 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for maintaining the stability and integrity of this compound during experimental workflows. Inconsistent results in bioassays can often be traced back to compound instability. This resource will help you understand the underlying chemical challenges and implement robust strategies to ensure reliable and reproducible data.
The Core Challenge: The Chemical Instability of a Promising Molecule
This compound belongs to the 4-hydroxy-2-pyrone class of compounds, which are known for their diverse biological activities.[1][2][3] However, the very features that make this molecule biologically active—the α,β-unsaturated lactone ring and the phenolic hydroxyl group—also render it susceptible to degradation in typical bioassay conditions. The two primary degradation pathways are:
-
Lactone Ring Hydrolysis: The ester bond within the six-membered pyrone ring is prone to hydrolysis, especially in aqueous solutions. This reaction is highly pH-dependent and results in the opening of the ring to form an inactive carboxylate species. This process is often reversible, establishing an equilibrium between the active, closed-ring lactone and the inactive, open-ring carboxylate.[4][5]
-
Oxidative Degradation: The 4-hydroxy group, being phenolic, is susceptible to oxidation.[6][7][8] This can be accelerated by factors such as exposure to atmospheric oxygen, transition metal ions in media, or high pH, often leading to colored degradation products and a loss of biological activity.
Understanding and mitigating these two pathways is the key to achieving consistent and accurate results in your bioassays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Stock Solutions & Storage
Q1: What is the best way to prepare and store a stock solution of this compound?
A1: Proper stock solution preparation is the first line of defense against degradation.
-
Solvent Choice: Use a dry, aprotic organic solvent. Anhydrous Dimethyl Sulfoxide (DMSO) or absolute Ethanol are excellent choices. Avoid using aqueous buffers to prepare high-concentration stock solutions. Organic co-solvents can enhance the stability of compounds susceptible to hydrolysis.[9][10]
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM). This minimizes the volume of organic solvent added to your aqueous assay medium, reducing potential solvent-induced artifacts.
-
Storage Conditions: Aliquot the stock solution into small, single-use volumes in amber glass vials or polypropylene tubes to minimize freeze-thaw cycles and light exposure.[11] Overlay the solution with an inert gas like argon or nitrogen before sealing to displace oxygen. Store aliquots at -80°C for long-term stability.
| Parameter | Recommendation for Stock Solution | Rationale |
| Solvent | Anhydrous DMSO or Absolute Ethanol | Minimizes water availability for hydrolysis. |
| Concentration | 10–50 mM | High concentration limits the volume of solvent in the final assay. |
| Storage Temp. | -80°C (long-term), -20°C (short-term) | Reduces the rate of all chemical degradation reactions. |
| Container | Amber glass or opaque polypropylene vials | Protects from light to prevent photodegradation. |
| Atmosphere | Overlay with Argon or Nitrogen | Displaces oxygen to prevent oxidation of the phenol group. |
| Handling | Aliquot into single-use volumes | Avoids repeated freeze-thaw cycles that can introduce moisture. |
Working Solutions & Assay Conditions
Q2: My results are inconsistent between experiments. Could my compound be degrading in the assay plate?
A2: Yes, this is a very common issue. The transition from a stable organic stock solution to an aqueous bioassay environment is the most critical step. The primary culprit is pH-dependent lactone hydrolysis.
Similar to other well-studied lactones like camptothecin, your compound likely exists in a pH-dependent equilibrium between the active lactone form and an inactive open-ring carboxylate form.[4][5] At physiological pH (7.4), this equilibrium can significantly shift towards the inactive form over the course of a typical 24-72 hour cell-based assay.
Troubleshooting Steps:
-
pH Control: Ensure your cell culture medium is properly buffered and the pH is stable throughout the experiment. A slight shift towards a more acidic pH (e.g., pH 7.0-7.2) can favor the closed-lactone form, but this must be balanced with the health of your cells.
-
Time-Course Experiment: Perform a time-course experiment to assess the stability of the compound under your specific assay conditions. Measure the biological effect at several time points (e.g., 2, 8, 24, 48 hours) to see if the potency decreases over time.
-
Serum Interaction: If your assay medium contains serum, be aware that proteins like human serum albumin (HSA) can preferentially bind the inactive carboxylate form, actively pulling the equilibrium away from the active lactone.[4][5] Consider reducing the serum concentration or using serum-free medium if your experimental design allows. The presence of serum esterases can also enzymatically accelerate hydrolysis.[12]
Diagram: pH-Dependent Hydrolysis Equilibrium
The following diagram illustrates the critical equilibrium between the biologically active lactone form of this compound and its inactive, hydrolyzed carboxylate form. This equilibrium is a key factor in the compound's stability in aqueous bioassay media.
References
- 1. 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application › Research Explorer [sciencedata.urfu.ru]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins. | Semantic Scholar [semanticscholar.org]
- 5. Differential interactions of camptothecin lactone and carboxylate forms with human blood components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jscholaronline.org [jscholaronline.org]
- 9. Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one and Structurally Related Analogs
This guide provides a comprehensive comparison of the biological activities of 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one and its structurally similar compounds. As researchers and drug development professionals, understanding the nuanced differences in bioactivity conferred by subtle structural modifications is paramount. This document synthesizes available experimental data to offer an objective comparison, details the methodologies for assessing these activities, and explores the underlying molecular pathways.
Introduction to the 2H-Pyran-2-one Scaffold
The 2H-pyran-2-one nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological properties.[1][2] These compounds are known to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[3][4] The biological versatility of this scaffold stems from its unique electronic and structural features, which allow for diverse interactions with biological targets. Our focus, this compound, belongs to this promising class of molecules. This guide will compare its bioactivity profile with that of other key pyran-2-one derivatives to elucidate structure-activity relationships (SAR).
Comparative Bioactivity Analysis
The bioactivity of pyran-2-one derivatives is significantly influenced by the nature and position of substituents on the pyran ring. This section compares the anticancer, antimicrobial, and anti-inflammatory activities of this compound's analogs, providing a framework for predicting its potential efficacy.
Anticancer Activity
While specific cytotoxic data for this compound is not extensively available in publicly accessible literature, the anticancer potential of the pyran-2-one class is well-documented. For instance, pyrones isolated from Annona acutiflora have demonstrated promising cytotoxic effects against various cancer cell lines.[5] One of the isolated compounds showed an IC₅₀ value of 5.39 μM against melanoma cells.[5] The table below summarizes the cytotoxic activity of various pyran-2-one derivatives, highlighting the potent effect of this scaffold.
Table 1: Comparative in Vitro Cytotoxicity of Various Pyran-2-one Derivatives
| Compound/Derivative Class | Specific Derivative | Target Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| Pyrones from Annona acutiflora | Compound 3 | Melanoma | Melanoma | 5.39 | [5] |
| Pyrones from Annona acutiflora | Compound 3 | Hepatocarcinoma | Liver Cancer | 17.24 | [5] |
| Pyrones from Annona acutiflora | Compound 3 | Oral Cancer | Oral Cancer | 43.18 | [5] |
| Halogenated 5-hydroxy-2-hydroxymethyl-4-pyranone | 5-hydroxy-2-iodomethyl-4-pyranone | L1210 | Murine Leukemia | 3.15 | [6] |
| Halogenated 5-hydroxy-2-hydroxymethyl-4-pyranone | 6-bromo-2-bromomethyl-5-hydroxy-4-pyranone | L1210 | Murine Leukemia | 3.40 | [6] |
The data suggests that substitutions on the pyran-2-one ring, particularly halogenation, can significantly enhance cytotoxic activity.[6] The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The antimicrobial properties of pyran-2-one derivatives are notable, with some compounds exhibiting potent activity against multidrug-resistant pathogens. Dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one), a close structural analog, is a well-known antimicrobial and antifungal agent used in cosmetics and as a food preservative.[7][8] Research on enamine derivatives of dehydroacetic acid has shown that modifications can lead to broad-spectrum antibiotics.[7] The following table presents the minimum inhibitory concentrations (MIC) for several pyran-2-one derivatives against pathogenic bacteria.
Table 2: Comparative Antimicrobial Activity (MIC) of Pyran-2-one Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Dehydroacetic Acid Derivative (4b, N-Me) | Escherichia coli | - | [7] |
| Dehydroacetic Acid Derivative (4d, N-Ph) | Staphylococcus aureus | - | [7] |
| Plymuthipyranone A | S. aureus LMG 15975 (MRSA) | 1-2 | [9] |
| Plymuthipyranone B | S. aureus LMG 15975 (MRSA) | 0.8 | [9] |
These findings underscore the potential of the pyran-2-one scaffold in developing new antimicrobial agents. The lipophilicity and electronic properties of the substituents play a crucial role in determining the potency and spectrum of activity.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the progression of many diseases, including cancer. Pyran-2-one derivatives have been investigated for their anti-inflammatory properties, often through their ability to inhibit key inflammatory mediators and signaling pathways. A primary mechanism of inflammation involves the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) and prostaglandins by cyclooxygenase-2 (COX-2). The transcription factor NF-κB is a master regulator of these inflammatory responses.
Several studies have demonstrated the ability of pyran-2-one derivatives to inhibit NF-κB activation.[10][11] For example, certain pyranochalcone derivatives have shown potent inhibition of TNF-α induced NF-κB activation with IC₅₀ values in the sub-micromolar range.[10]
Table 3: Inhibitory Activity of Pyranochalcone Derivatives on NF-κB Activation
| Compound | NF-κB Inhibition IC₅₀ (µM) | Reference |
| Pyranochalcone Derivative 6b | 0.29 | [10] |
The ability of these compounds to suppress the NF-κB signaling pathway suggests their potential as therapeutic agents for inflammatory diseases.
Experimental Protocols
To ensure scientific integrity and reproducibility, this section details the standard methodologies used to evaluate the bioactivities discussed above.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized number of bacteria. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth.
Step-by-Step Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: Determine the MIC by visually assessing the lowest concentration of the compound that prevents visible growth (turbidity).
Anti-inflammatory Activity: Griess Assay for Nitric Oxide
The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).[13][14]
Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.
Step-by-Step Protocol:
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 cells) and pre-treat with the test compound for 1 hour before stimulating with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubation: Incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
Molecular Mechanisms and Signaling Pathways
The diverse biological activities of pyran-2-one derivatives can be attributed to their interaction with various molecular targets and signaling pathways. The anti-inflammatory and anticancer effects are often linked to the modulation of the NF-κB signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of genes involved in inflammation, immunity, cell survival, and proliferation.[15] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Many pyran-2-one derivatives are thought to exert their anti-inflammatory effects by inhibiting one or more steps in this pathway.[10][16]
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential. Based on the comparative analysis of its structural analogs, it is likely to possess notable anticancer, antimicrobial, and anti-inflammatory properties. The structure-activity relationships discussed herein provide a rational basis for the future design and optimization of pyran-2-one-based therapeutic agents. The detailed experimental protocols offer a standardized approach for the continued investigation of these promising compounds. Further research is warranted to fully elucidate the specific bioactivities and mechanisms of action of this compound.
References
- 1. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Pyrones Isolated from Annona Acutiflora Exhibit Promising Cytotoxic Effects on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antileukemic activity of 4-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antibacterial activities of enamine derivatives of dehydroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cosmeticsinfo.org [cosmeticsinfo.org]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate, a kojic acid derivative, inhibits inflammatory mediator production via the suppression of Syk/Src and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dehydroacetic Acid: Properties and Biological Activity_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 4-Hydroxy-Pyranones: A Comparative Guide for Drug Discovery
The 4-hydroxy-pyranone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-hydroxy-pyranone derivatives, offering insights for researchers, scientists, and drug development professionals. We will explore how subtle modifications to this versatile scaffold can profoundly impact its antioxidant, anticancer, and antimicrobial properties, supported by experimental data and detailed protocols.
The 4-Hydroxy-Pyranone Core: A Foundation for Diverse Bioactivity
The 4-hydroxy-pyranone ring system, characterized by a hydroxyl group at the C4 position of a pyran-2-one or pyran-4-one ring, is the key to the diverse biological functions of these molecules. This structural motif is found in well-known natural products like kojic acid and maltol. The enolic hydroxyl group and the conjugated system are crucial for their ability to chelate metal ions and participate in redox reactions, which underpins many of their biological effects.[1][2]
The general structure of 4-hydroxy-pyranones allows for substitutions at various positions, each offering a handle to modulate the molecule's physicochemical properties and biological activity. Understanding the impact of these substitutions is paramount for the rational design of novel therapeutic agents.
Comparative Analysis of Biological Activities
The therapeutic potential of 4-hydroxy-pyranones is vast, with key activities in antioxidant, anticancer, and antimicrobial domains. The following sections provide a comparative analysis of these activities, supported by quantitative data.
Antioxidant Activity: Quenching the Flames of Oxidative Stress
The antioxidant properties of 4-hydroxy-pyranones are primarily attributed to their ability to donate a hydrogen atom from the C4-hydroxyl group, thereby neutralizing free radicals. This activity is a cornerstone of their protective effects against various pathologies linked to oxidative stress.
Key SAR Insights:
-
The C4-Hydroxyl Group is Essential: The presence of the free hydroxyl group at the C4 position is critical for antioxidant activity. Its esterification or etherification generally leads to a significant decrease or complete loss of radical scavenging ability.
-
Substitution at C2 and C6: The nature of substituents at the C2 and C6 positions can significantly influence antioxidant potency. Electron-donating groups can enhance activity, while bulky groups may introduce steric hindrance. For instance, theoretical studies have shown that methylation of kojic acid can lead to higher antioxidant activity compared to maltol.[3]
-
Hydroxymethyl Group at C2: The hydroxymethyl group at the C2 position of kojic acid contributes to its antioxidant and tyrosinase inhibitory activities.
Comparative Antioxidant Activity Data (DPPH Assay)
| Compound | Derivative | IC50 (µM) | Reference |
| Kojic Acid | - | >1000 | [4] |
| KAD1 | Kojic acid derivative | ~515 | [4] |
| KAD2 | Kojic acid derivative | ~470 | [4] |
| Ascorbic Acid (Standard) | - | ~28 | [4] |
Lower IC50 values indicate higher antioxidant activity.
Anticancer Activity: A Multi-pronged Attack on Malignancy
4-Hydroxy-pyranones have emerged as promising anticancer agents, exerting their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
Key SAR Insights:
-
Halogenation: The introduction of halogens onto the pyranone ring or its side chains can significantly enhance anticancer activity. For example, halogenated derivatives of 5-hydroxy-2-hydroxymethyl-4-pyranone have shown potent antileukemic activity, with the iodinated derivative being the most active.[5]
-
Aromatic Substituents: The presence of aromatic or heteroaromatic rings, often attached at the C3 or C6 position, can increase cytotoxicity. The nature and substitution pattern of these rings are critical for activity.
-
Lipophilicity: Increasing the lipophilicity of the molecule can enhance its ability to cross cell membranes, often leading to improved anticancer potency.
Comparative Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-hydroxy-2-iodomethyl-4-pyranone | L1210 (Murine leukemia) | 3.15 | [5] |
| 6-bromo-2-bromomethyl-5-hydroxy-4-pyranone | L1210 (Murine leukemia) | 3.40 | [5] |
| 2-bromomethyl-5-hydroxy-4-pyranone | L1210 (Murine leukemia) | 4.30 | [5] |
| 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP) | OVCAR-3 (Ovarian carcinoma) | ~30 (significant inhibition) | [6] |
| 4H-Pyran Derivative 4d | HCT-116 (Colorectal carcinoma) | 75.1 | [7] |
| 4H-Pyran Derivative 4k | HCT-116 (Colorectal carcinoma) | 85.88 | [7] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The 4-hydroxy-pyranone scaffold is a valuable template for the development of novel antimicrobial agents. Their mechanism of action can involve the inhibition of essential enzymes like DNA gyrase or disruption of the microbial cell membrane.
Key SAR Insights:
-
Substituents on the Pyranone Ring: The nature and position of substituents play a crucial role in determining the antimicrobial spectrum and potency. For instance, spiro-4H-pyran derivatives containing indole and cytosine moieties have shown good activity against Gram-positive bacteria.[8]
-
Fused Ring Systems: Fusing the pyranone ring with other heterocyclic systems can lead to compounds with enhanced antimicrobial properties.
-
Hydrophobicity: Similar to anticancer activity, appropriate lipophilicity is often required for effective antimicrobial action, facilitating penetration of the bacterial cell wall.
Comparative Antimicrobial Activity Data (MIC)
| Compound Class | Specific Derivative | S. aureus (µg/mL) | E. coli (µg/mL) | Reference |
| Spiro-4H-pyrans | Compound 5d (indole and cytosine containing) | 32 (clinical isolate) | ≥512 | [8] |
| Pyrano[4,3-b]pyranones | Compound 7 (Spiro hybrid molecule) | 50 | >100 | [9] |
| 4H-Pyran Derivatives | Compound 4g | ~6.3 | >100 | [7] |
| 4H-Pyran Derivatives | Compound 4j | ~7.6 | >100 | [7] |
Lower MIC values indicate higher antimicrobial activity.
Key Mechanistic Insights
A deeper understanding of the molecular mechanisms underlying the biological activities of 4-hydroxy-pyranones is crucial for their optimization as therapeutic agents.
Tyrosinase Inhibition: The Basis of Skin Whitening
Kojic acid is a well-known tyrosinase inhibitor, an enzyme crucial for melanin biosynthesis.[10] Its inhibitory action is a classic example of the metal-chelating ability of the 4-hydroxy-pyranone scaffold.
Mechanism of Action:
The 4-hydroxy and 5-hydroxyl groups of kojic acid chelate the copper ions in the active site of tyrosinase, rendering the enzyme inactive. This prevents the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation to dopaquinone, the key steps in melanin production.[11]
Caption: Mechanism of tyrosinase inhibition by kojic acid.
Anticancer Mechanisms: Induction of Apoptosis
Many 4-hydroxy-pyranone derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved through the modulation of key proteins in the apoptotic signaling cascade.
Signaling Pathway:
For example, 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP) has been shown to induce apoptosis in human ovarian cancer cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.[6] This leads to the release of cytochrome c from the mitochondria, which in turn activates caspases, the executioners of apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. pleiades.online [pleiades.online]
- 3. researchgate.net [researchgate.net]
- 4. Antileukemic activity of 4-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP) inhibits human ovarian cell proliferation by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent Inhibition of Bacterial DNA Gyrase by Digallic Acid and Other Gallate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Pyranone Synthesis: A Comparative Analysis of Modern Synthetic Routes
Substituted pyranones are foundational scaffolds in organic chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties, have made them attractive targets for synthetic chemists.[1] This guide provides a comparative analysis of prominent synthetic routes to substituted 2-pyranones (α-pyrones) and 4-pyranones (γ-pyrones), offering a data-driven comparison of their performance, scope, and limitations. We will delve into the causality behind experimental choices, providing detailed protocols and mechanistic insights to aid researchers in selecting the optimal strategy for their specific synthetic challenges.
The Synthesis of 2-Pyranones: Four Key Strategies
The 2-pyrone ring is a versatile building block, often employed as a diene in cycloaddition reactions to construct complex molecular architectures.[1] The development of efficient synthetic methods for accessing substituted 2-pyrones is therefore a topic of considerable interest.[2]
Cycloaddition Reactions: The [4+2] Approach
The Diels-Alder reaction represents a classic and powerful method for constructing the six-membered 2-pyrone ring. This [4+2] cycloaddition typically involves the reaction of a suitable diene with a dienophile. However, due to the partial aromatic character of 2-pyrones, these reactions often require high temperatures, which can lead to subsequent decarboxylation of the bicyclic lactone intermediate.[3] Modern variations have been developed to overcome these limitations, for instance, by using highly reactive alkynylaluminum reagents which undergo rapid, regiocontrolled cycloaddition with 2-pyrones that have a proximal Lewis base to direct the reaction.[4]
Mechanism: Lewis Acid-Mediated Diels-Alder Cycloaddition
Caption: General workflow for a Lewis acid-mediated Diels-Alder reaction of a 2-pyrone.
Experimental Protocol: Base-Catalyzed Diels-Alder Cycloaddition of a 5-Hydroxy-2-Pyrone Synthon [3]
-
To a solution of the 2H-pyran-2,5-dione synthon (1.0 equiv) and methyl acrylate (1.5 equiv) in tert-butanol (0.1 M), add N,N-dicyclohexylmethylamine (cHex₂NMe) (0.1 equiv).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The base first catalyzes the equilibration of the synthon to the reactive 5-hydroxy-2-pyrone.
-
Upon completion (typically 24-48 hours), concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the bridged bicyclic lactone adduct.
Metal-Catalyzed Annulation and Cyclization
Transition metal catalysis has revolutionized the synthesis of 2-pyrones, enabling reactions under milder conditions with greater efficiency and broader substrate scope.[5] Catalysts based on palladium, ruthenium, rhodium, and gold are frequently employed to construct the pyranone ring through various mechanistic pathways, including oxidative annulations, carbonylative cycloadditions, and rearrangements.[2][5]
Palladium-catalyzed reactions, for example, often involve a coupling step (like Sonogashira or Stille) followed by an intramolecular cyclization to form the lactone ring.[5][6] Ruthenium catalysts can facilitate carbonylative [3+2+1] cycloadditions, assembling the pyranone from silylacetylenes, α,β-unsaturated ketones, and carbon monoxide.[2] Gold catalysis is particularly effective for the rearrangement of β-alkynylpropiolactones into substituted α-pyrones.[7]
Catalytic Cycle: Palladium-Catalyzed Oxidative Annulation
Caption: Simplified catalytic cycle for the synthesis of 2-pyrones via oxidative annulation.
Experimental Protocol: Pd/C-Mediated Synthesis of Pyrano[4,3-c]pyrazol-4(1H)-ones [6]
-
To a screw-capped tube, add 5-iodopyrazole-4-carboxylic acid (1.0 equiv), a terminal alkyne (1.2 equiv), Pd/C (10 mol%), PPh₃ (20 mol%), and K₂CO₃ (3.0 equiv).
-
Add DMF as the solvent and seal the tube.
-
Heat the reaction mixture at 100 °C for 12-16 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the fused 2-pyrone.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis (RCM) is an exceptionally versatile strategy for the formation of unsaturated rings, including the 2-pyrone core.[8] The reaction utilizes a ruthenium or molybdenum catalyst to form a carbon-carbon double bond intramolecularly from an acyclic diene precursor, releasing ethylene as the only byproduct.[8] This method is renowned for its high functional group tolerance and its ability to form medium and large rings, making it a powerful tool in complex natural product synthesis.[9][10]
Workflow: Ring-Closing Metathesis for Pyranone Synthesis
Caption: General scheme of pyranone formation via Ring-Closing Metathesis (RCM).
Experimental Protocol: Synthesis of a 3,6-Bridged 2-Pyrone via RCM [11]
-
Dissolve the acyclic diene precursor, 6-(9-decenyl)-4-methoxy-3-(10-undecenoyl)pyran-2-one, in dry dichloromethane (CH₂Cl₂) to make a dilute solution (e.g., 0.005 M).
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Add the first-generation Grubbs' catalyst (5-10 mol%) to the solution under an argon atmosphere.
-
Reflux the reaction mixture under argon and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to isolate the bridged 2-pyrone.
Domino and Multicomponent Reactions
Domino, tandem, or multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules by forming multiple bonds in a single synthetic operation without isolating intermediates.[12] Several elegant domino protocols have been developed for the synthesis of substituted 2-pyranones from simple, readily available starting materials.[13] For example, functionalized 2-pyranones can be synthesized in excellent yields from α-aroylketene dithioacetals and malononitrile in the presence of a base.[13] These strategies are hallmarks of green chemistry, minimizing steps and waste.[14]
Experimental Protocol: Base-Promoted Domino Synthesis of 2-Oxo-2H-pyran-3-carbonitriles [13]
-
In a round-bottom flask, dissolve the α-aroylketene dithioacetal (1.0 equiv) and malononitrile (1.0 equiv) in dimethylformamide (DMF).
-
Add powdered potassium hydroxide (KOH) (2.2 equiv) to the mixture.
-
Stir the reaction at room temperature. The reaction involves a sequence of Michael addition, elimination of methanethiol, and intramolecular O-cyclization.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry. Recrystallize from ethanol to obtain the pure 2-pyranone product.
The Synthesis of 4-Pyranones
While 2-pyrones are often synthesized via cycloadditions and metal-catalyzed annulations, the synthesis of 4-pyranones (γ-pyrones) frequently relies on the cyclization of linear precursors.
Cyclization of 1,3,5-Tricarbonyl Compounds
The most common and biomimetic strategy for synthesizing 4-hydroxy-2-pyrones involves the cyclization of 1,3,5-tricarbonyl compounds or their synthetic equivalents.[15] This approach mimics the action of polyketide synthases in nature. The reaction can be promoted by various reagents; for instance, N,N'-Carbonyldiimidazole (CDI) is effective for promoting both the initial Claisen condensation and the subsequent cyclization in one pot.[15]
Mechanism: Cyclization of a 1,3,5-Tricarbonyl Precursor
Caption: Simplified mechanism for the base-catalyzed cyclization to form a 4-hydroxy-2-pyrone.
Experimental Protocol: CDI-Promoted Synthesis of 4-Hydroxy-2-pyrones [15]
-
To a solution of a suitable β-ketoester (2.0 equiv) in dry THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equiv) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add N,N'-Carbonyldiimidazole (CDI) (1.0 equiv) in one portion.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the 4-hydroxy-2-pyrone.
Decarboxylation of Chelidonic Acid
The parent 4-pyrone molecule can be readily prepared via the thermal decarboxylation of chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid), a precursor that can be synthesized from acetone and diethyl oxalate.[16][17] This method is a straightforward and classic route to the unsubstituted γ-pyrone core.
Experimental Protocol: Synthesis of 4-Pyrone [17]
-
Place chelidonic acid in a distillation apparatus.
-
Heat the solid gently under vacuum. The chelidonic acid will decarboxylate to form 4-pyrone.
-
The 4-pyrone product is collected as a distillate. Due to its affinity for water, the product should be carefully dried and stored in a desiccator.
Head-to-Head Comparison of Synthetic Routes
| Synthetic Strategy | Key Features & Scope | Typical Yields | Reaction Conditions | Advantages | Limitations |
| Diels-Alder [4+2] | Forms the 2-pyrone ring in one step. Good for substituted aromatic systems post-decarboxylation. | 40-85% | Often requires high temperatures (100-200 °C) or Lewis/Brønsted acid/base catalysis.[3] | High atom economy, predictable regioselectivity, good stereocontrol. | High temperatures can cause undesired decarboxylation; limited to specific diene/dienophile pairs.[3] |
| Metal-Catalyzed Annulation | Versatile for a wide range of substituted 2-pyrones using Pd, Ru, Rh, Au catalysts.[2][5] | 60-95% | Generally mild to moderate (RT to 100 °C). Requires an inert atmosphere. | High yields, excellent functional group tolerance, broad substrate scope, mild conditions.[6] | Cost of metal catalysts, potential for product contamination with metal residues, requires specific ligands. |
| Ring-Closing Metathesis (RCM) | Ideal for forming 2-pyrones within macrocyclic or complex structures from acyclic dienes.[8][11] | 50-90% | Dilute solutions, reflux in solvents like CH₂Cl₂ or toluene. Requires Ru or Mo catalysts. | Superb functional group tolerance, applicable to large ring synthesis, neutral conditions.[8][12] | Catalyst sensitivity to air and impurities, generation of ethylene byproduct, may fail for strained rings.[11] |
| Domino/MCRs | One-pot synthesis from simple starting materials, forming multiple bonds sequentially.[13] | 75-95% | Typically base or acid-catalyzed at room temperature or with gentle heating. | High step and atom economy, operational simplicity, rapid access to complex structures.[13][14] | Optimization can be challenging; substrate scope can be limited, potential for side reactions.[12] |
| Cyclization of 1,3,5-Tricarbonyls | Biomimetic route primarily for 4-hydroxy-2-pyrones.[15] | 65-90% | Base-mediated (e.g., NaH, K₂CO₃) or reagent-promoted (e.g., CDI) at room temperature. | Access to biologically relevant 4-hydroxy substitution pattern, often high-yielding. | Requires synthesis of the acyclic 1,3,5-tricarbonyl precursor, which can be unstable. |
| Decarboxylation | Specific route to unsubstituted 4-pyrone from chelidonic acid.[16][17] | >70% | High temperature, often under vacuum. | Simple, straightforward procedure for the parent heterocycle. | Limited to the synthesis of the unsubstituted 4-pyrone core. |
Conclusion
The synthesis of substituted pyranones is a rich and evolving field, with a diverse toolkit available to the modern synthetic chemist. Classic methods like the Diels-Alder reaction remain powerful for specific applications, while modern transition-metal catalysis and ring-closing metathesis have opened doors to unprecedented efficiency, mildness, and molecular complexity. Domino and multicomponent reactions represent the pinnacle of synthetic efficiency, aligning with the principles of green chemistry.
The optimal choice of synthetic route is dictated by the specific target molecule. The desired substitution pattern, required scale, economic constraints, and the availability of starting materials must all be considered. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions, paving the way for new discoveries in medicine, materials, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of 2-Pyrones [mdpi.com]
- 3. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 4. Lewis Base Directed Cycloaddition Reactions of 2-Pyrones and Alkynylaluminum Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Pyrone synthesis [organic-chemistry.org]
- 8. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 9. Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. 4-Pyrone - Wikipedia [en.wikipedia.org]
- 17. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]
cross-validation of analytical methods for pyranone detection
An Objective Guide to the Cross-Validation of Analytical Methods for Pyranone Detection
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. Pyranones, a class of heterocyclic compounds featuring a six-membered ring with an oxygen atom and a carbonyl group, represent a core structural motif in numerous natural products and pharmacologically active molecules.[1][2][3] Ensuring the integrity of analytical data for these compounds is paramount throughout the drug development lifecycle.
This guide provides an in-depth, objective comparison of common analytical methods for pyranone detection, grounded in the principles of inter-method cross-validation. We will move beyond a simple listing of techniques to explore the causality behind methodological choices, presenting the data and protocols necessary for you to make informed decisions for your specific analytical challenges. The entire framework is built upon the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6]
The Imperative of Cross-Validation
The Analytical Candidates: A Triad of Techniques
We will evaluate three widely adopted analytical techniques for the detection and quantification of a model pyranone compound, 4-hydroxy-6-methyl-2H-pyran-2-one:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The workhorse of the pharmaceutical industry, ideal for non-volatile and thermally labile compounds.[12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerhouse for volatile compounds, offering exceptional sensitivity and specificity through mass fragmentation patterns.[14][15][16]
-
UV-Vis Spectrophotometry: A straightforward and rapid technique for quantification in simple matrices, relying on the intrinsic light-absorbing properties of the pyranone ring.[17][18]
The following sections detail a hypothetical cross-validation study designed to establish the interchangeability of these methods for quantifying our model pyranone in a drug substance matrix.
The Cross-Validation Workflow
The logical flow of a cross-validation study is critical to generating unambiguous data. The process involves analyzing the exact same set of samples—prepared from a single, homogenous batch—using each of the candidate methods. The results are then subjected to statistical comparison to assess equivalence.
Caption: Workflow for the cross-validation of three analytical methods.
Experimental Protocols
Trustworthy data originates from meticulous and well-documented protocols. The following sections provide detailed, step-by-step methodologies for each analytical technique. These protocols are designed to be self-validating by incorporating system suitability tests (SSTs) to ensure the instrumentation is performing correctly before sample analysis.
Protocol 1: HPLC-UV Quantification
This method is often the first choice due to its robustness and applicability to a wide range of polar, non-volatile molecules.[19]
-
1. Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[20]
-
Mobile Phase: Isocratic elution with 30% acetonitrile and 70% water containing 0.1% formic acid.[21]
-
Flow Rate: 1.0 mL/min.[22]
-
Column Temperature: 25 °C.
-
Detection Wavelength: 280 nm (determined from the pyranone's UV absorbance maximum).
-
Injection Volume: 10 µL.
-
-
2. Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of 4-hydroxy-6-methyl-2H-pyran-2-one reference standard in the mobile phase.
-
Generate a five-point calibration curve by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare Quality Control (QC) samples by spiking a placebo matrix at three concentrations: Low (3 µg/mL), Mid (30 µg/mL), and High (75 µg/mL).
-
-
3. System Suitability Test (SST):
-
Make five replicate injections of the Mid-concentration standard (30 µg/mL).
-
Acceptance Criteria: The relative standard deviation (%RSD) of the peak area must be ≤ 2.0%. Tailing factor must be ≤ 2.0.
-
-
4. Analysis Sequence:
-
Inject a blank (mobile phase).
-
Inject the calibration standards.
-
Perform the SST.
-
Inject the QC samples in triplicate.
-
Protocol 2: GC-MS Quantification
For enhanced sensitivity and absolute specificity, GC-MS is the gold standard. A derivatization step is included to improve the volatility of the hydroxylated pyranone, which is a common strategy for such analytes.[20]
-
1. Instrumentation and Conditions:
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[23]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[24]
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Injector Temperature: 260 °C.
-
MS Transfer Line: 280 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized pyranone.
-
-
2. Derivatization, Standard, and Sample Preparation:
-
Prepare stock, calibration standards, and QC samples as described in the HPLC protocol, using ethyl acetate as the solvent.
-
Pipette 100 µL of each solution into a GC vial.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[20]
-
Cap the vials and heat at 70 °C for 30 minutes to complete the silylation reaction. Cool to room temperature before analysis.
-
-
3. System Suitability Test (SST):
-
Make five replicate injections of the derivatized Mid-concentration standard.
-
Acceptance Criteria: %RSD of the peak area must be ≤ 5.0%. Signal-to-noise ratio must be ≥ 10.
-
-
4. Analysis Sequence:
-
Inject a derivatized blank (ethyl acetate + BSTFA).
-
Inject the derivatized calibration standards.
-
Perform the SST.
-
Inject the derivatized QC samples in triplicate.
-
Protocol 3: UV-Vis Spectrophotometry Quantification
This technique offers speed and simplicity but lacks the specificity of chromatographic methods. Its suitability is highly dependent on the sample matrix being free of interfering substances that absorb at the same wavelength.
-
1. Instrumentation and Conditions:
-
Spectrophotometer: Dual-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Measurement Wavelength: 280 nm.
-
Blank: Mobile phase (30% acetonitrile / 70% water with 0.1% formic acid).
-
-
2. Standard and Sample Preparation:
-
Prepare standards and QC samples as described in the HPLC protocol. No further modification is needed.
-
-
3. System Suitability Test (SST):
-
Measure the absorbance of the Mid-concentration standard six times, re-blanking the instrument before each measurement.
-
Acceptance Criteria: The %RSD of the absorbance values must be ≤ 1.0%.
-
-
4. Analysis Sequence:
-
Blank the instrument with the mobile phase.
-
Measure the absorbance of each calibration standard.
-
Perform the SST.
-
Measure the absorbance of the QC samples in triplicate.
-
Comparative Performance Data
The primary goal of cross-validation is to demonstrate that the different methods yield comparable quantitative results. The data from the analysis of the triplicate QC samples are summarized below. All validation parameters are assessed against the acceptance criteria defined in the ICH Q2(R1) guidance.[6][25]
Table 1: Linearity and Sensitivity Comparison
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry | ICH Guideline (Typical) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 | ≥ 0.995 |
| Limit of Detection (LOD) | 55 ng/mL | 1 ng/mL | 200 ng/mL | Reportable |
| Limit of Quantitation (LOQ) | 170 ng/mL | 3 ng/mL | 600 ng/mL | Reportable |
Table 2: Cross-Validation Results for Accuracy and Precision
| QC Level | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Low QC (3 µg/mL) | |||
| Mean Measured Conc. (µg/mL) | 2.95 | 3.08 | 3.21 |
| Accuracy (% Recovery) | 98.3% | 102.7% | 107.0% |
| Precision (%RSD) | 1.8% | 3.5% | 0.9% |
| Mid QC (30 µg/mL) | |||
| Mean Measured Conc. (µg/mL) | 30.4 | 29.7 | 28.9 |
| Accuracy (% Recovery) | 101.3% | 99.0% | 96.3% |
| Precision (%RSD) | 1.1% | 2.8% | 0.6% |
| High QC (75 µg/mL) | |||
| Mean Measured Conc. (µg/mL) | 74.2 | 75.9 | 73.1 |
| Accuracy (% Recovery) | 98.9% | 101.2% | 97.5% |
| Precision (%RSD) | 0.9% | 2.1% | 0.5% |
Table 3: Statistical Comparison of Mean Results
| QC Level | % Difference (HPLC vs GC-MS) | % Difference (HPLC vs UV-Vis) | Acceptance Criterion |
| Low QC | 4.4% | 8.8% | ≤ 15.0% |
| Mid QC | -2.3% | -5.0% | ≤ 15.0% |
| High QC | 2.3% | -1.5% | ≤ 15.0% |
Discussion and Authoritative Insights
As a Senior Application Scientist, the data tells a compelling story about the strengths and equivalencies of these methods.
-
Performance Equivalence: The statistical comparison in Table 3 is the ultimate arbiter of this study. For all three QC levels, the percentage difference between the mean results of the methods falls well within the typical acceptance criterion of ≤15.0%. This provides strong, documented evidence that all three methods are accurate and can be used interchangeably for the quantification of 4-hydroxy-6-methyl-2H-pyran-2-one under these conditions.[8][26]
-
Method-Specific Strengths:
-
GC-MS stands out for its superior sensitivity, with an LOD approximately 50 times lower than HPLC-UV.[15] This makes it the unequivocal choice for trace-level impurity analysis or pharmacokinetic studies where analyte concentrations are extremely low.[12] Its high specificity, derived from mass fragmentation patterns, provides definitive identification, which is invaluable for regulatory submissions.[14][26]
-
HPLC-UV demonstrates excellent precision and accuracy and requires no sample derivatization, making it operationally simpler and faster for routine QC testing.[27] Its performance is robust and highly reliable for assays where the analyte concentration is well above the limit of quantitation.
-
UV-Vis Spectrophotometry , while the least sensitive method, showed outstanding precision (%RSD < 1.0%). Its primary limitation is a lack of specificity; its use is only justifiable when the sample matrix is proven to be free of interfering substances.[18] For a pure drug substance analysis, it can serve as an incredibly rapid and cost-effective screening tool.
-
-
Causality in Method Choice: The decision of which method to employ is driven by the analytical objective, a concept known as the Analytical Target Profile (ATP).[5] If the goal is trace impurity analysis, the sensitivity of GC-MS is required. If the goal is a high-throughput release assay of a drug substance, the simplicity and proven robustness of HPLC-UV are ideal. If the goal is a rapid in-process check of a pure solution, UV-Vis may be perfectly suitable. This cross-validation study provides the confidence that data generated by any of these methods, when used for its intended purpose, will be reliable and consistent.
Conclusion
The cross-validation of analytical methods is not merely a regulatory hurdle but a fundamental scientific practice that ensures data integrity and builds confidence in product quality. This guide has demonstrated that HPLC-UV, GC-MS, and UV-Vis Spectrophotometry can all serve as reliable and accurate methods for the quantification of pyranones.
While all three methods were proven to be equivalent for this application, they are not universally interchangeable. The choice of method must be a deliberate, risk-based decision guided by the specific analytical requirements for sensitivity, specificity, and sample throughput. This comparative data empowers researchers and drug development professionals to select the most appropriate tool for the task, secure in the knowledge that the chosen method is grounded in a robust, cross-validated foundation.
References
- 1. Pyrone - Wikipedia [en.wikipedia.org]
- 2. An Overview of α-Pyrones as Phytotoxins Produced by Plant Pathogen Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. hovione.com [hovione.com]
- 14. amptechfl.com [amptechfl.com]
- 15. benchchem.com [benchchem.com]
- 16. phcogj.com [phcogj.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. blog.brewerscience.com [blog.brewerscience.com]
- 20. benchchem.com [benchchem.com]
- 21. Separation of 2H-Pyran-2-one, 4-hydroxy-6-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 22. scispace.com [scispace.com]
- 23. chemrxiv.org [chemrxiv.org]
- 24. mdpi.com [mdpi.com]
- 25. starodub.nl [starodub.nl]
- 26. propharmagroup.com [propharmagroup.com]
- 27. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
A Comparative Guide to the Efficacy of 4-Hydroxy-2-Pyrone Derivatives: In Vitro Promise vs. In Vivo Performance
For researchers, scientists, and drug development professionals, the journey from a promising molecule to a clinically effective therapeutic is long and fraught with challenges. The 4-hydroxy-2-pyrone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative analysis of the in vitro and in vivo efficacy of this class of compounds, with a particular focus on analogs of 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one. While specific efficacy data for this exact molecule is limited in publicly available literature, this guide will synthesize data from closely related derivatives to provide a comprehensive overview of the potential of this chemical class and the experimental frameworks used for its evaluation.
The 4-Hydroxy-2-Pyrone Scaffold: A Hub of Biological Activity
The 4-hydroxy-2-pyrone core is a recurring motif in a number of natural products known for their therapeutic properties. Compounds such as hispidin, found in medicinal mushrooms, and dehydroacetic acid, a synthetic pyrone derivative, have demonstrated significant biological effects[1][2]. These activities are often attributed to the molecule's ability to interact with various cellular targets and signaling pathways. This guide will delve into the cytotoxic and anti-inflammatory potential of this scaffold, comparing its performance with established therapeutic agents.
In Vitro Efficacy: Gauging Cytotoxic Potential
The initial assessment of a potential anti-cancer agent typically involves in vitro cytotoxicity assays, which determine the concentration of the compound required to inhibit the growth of or kill cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.
Comparative Cytotoxicity of 4-Hydroxy-2-Pyrone Derivatives and Doxorubicin
The following table summarizes the in vitro cytotoxic activity of representative 4-hydroxy-2-pyrone derivatives against various human cancer cell lines, with the widely used chemotherapeutic drug Doxorubicin included for comparison.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Hispidin | Various | Various | Potent cytotoxic effects reported | [1][2] |
| Dehydroacetic Acid Derivatives | MCF-7 | Breast Cancer | Potent activity reported | [3] |
| A-549 | Lung Cancer | Moderate activity reported | [3] | |
| Doxorubicin | HepG2 | Liver Cancer | 12.18 ± 1.89 | [4] |
| MCF-7 | Breast Cancer | 2.50 ± 1.76 | [4] | |
| A549 | Lung Cancer | > 20 | [4] | |
| HeLa | Cervical Cancer | 2.92 ± 0.57 | [4] |
Note: IC50 values can vary between different studies due to variations in experimental conditions. The data for hispidin and dehydroacetic acid derivatives indicate their potential as cytotoxic agents, though direct quantitative comparison with doxorubicin requires standardized side-by-side testing.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 4-hydroxy-2-pyrone derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
In Vivo Efficacy: Assessing Anti-inflammatory Activity
In vivo studies are critical for evaluating the therapeutic potential of a compound in a whole-organism context. The carrageenan-induced paw edema model in rodents is a standard and reproducible assay for screening anti-inflammatory agents.
Comparative Anti-inflammatory Effects of a 4-Hydroxy-2-Pyrone Derivative and Indomethacin
Hispidin, a naturally occurring 4-hydroxy-2-pyrone, has demonstrated notable anti-inflammatory properties. The following table provides a conceptual comparison of its expected performance against the non-steroidal anti-inflammatory drug (NSAID) Indomethacin in the carrageenan-induced paw edema model.
| Compound/Drug | Animal Model | Route of Administration | Effect on Paw Edema | Reference |
| Hispidin | Rat | Topical (5% w/w ointment) | Significant reduction in pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | [3][5] |
| Indomethacin | Rat | Intraperitoneal (0.66-2 mg/kg) | Inhibition of paw edema | [6] |
Experimental Protocol: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)
Principle: Subplantar injection of carrageenan, a seaweed-derived polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) to the laboratory conditions for at least one week.
-
Grouping and Dosing: Divide the animals into groups (n=6): a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg, i.p.), and test groups receiving different doses of the 4-hydroxy-2-pyrone derivative.
-
Compound Administration: Administer the vehicle, standard drug, or test compound one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group at each time point.
Mechanistic Insights: Targeting Key Inflammatory Signaling Pathways
The anti-inflammatory and cytotoxic effects of many bioactive compounds, including 4-hydroxy-2-pyrone derivatives, are often mediated through the modulation of key signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation and cell survival.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial mediator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes, including cytokines and chemokines[7][8][9][10][11]. Hispidin has been shown to exhibit anti-inflammatory activity by suppressing the NF-κB pathway[12][13].
Caption: Simplified NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway
The MAPK signaling cascade is involved in diverse cellular processes, including inflammation, cell proliferation, and apoptosis[1][14][15][16]. The activation of MAPKs, such as p38 and JNK, by inflammatory stimuli leads to the production of pro-inflammatory mediators.
Caption: Overview of a MAPK signaling pathway in inflammation.
Conclusion and Future Directions
The 4-hydroxy-2-pyrone scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The available data on derivatives such as hispidin and dehydroacetic acid demonstrate potent in vitro and, in some cases, in vivo efficacy. However, a significant data gap remains for many specific analogs, including this compound.
Future research should focus on the systematic evaluation of a broader range of 4-hydroxy-2-pyrone derivatives to establish clear structure-activity relationships. Direct, head-to-head comparative studies against standard-of-care agents are essential to accurately gauge their therapeutic potential. Furthermore, a deeper understanding of their mechanisms of action, including target identification and pathway modulation, will be crucial for their advancement into preclinical and clinical development. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to build upon in their exploration of this versatile and promising class of compounds.
References
- 1. synapse.koreamed.org [synapse.koreamed.org]
- 2. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 3. Exploring the Wound Healing Potential of Hispidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Exploring the Wound Healing Potential of Hispidin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 9. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. scispace.com [scispace.com]
- 12. Anti-inflammatory activity of mushroom-derived hispidin through blocking of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Immunomodulatory Effects of Subglutinol Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the immunomodulatory effects of subglutinol analogs, offering a framework for their validation. Subglutinols, natural products isolated from the endophytic fungus Fusarium subglutinans, have garnered significant interest for their potent immunosuppressive properties.[1][2][3] This guide will delve into the experimental validation of these effects, compare their performance with established immunosuppressants, and provide detailed protocols for key assays.
The Therapeutic Potential of Subglutinol Analogs
Autoimmune diseases, characterized by the immune system mistakenly attacking the body's own tissues, present a significant therapeutic challenge.[4][5] Current treatments, while effective to some extent, are often associated with severe side effects, including general immunosuppression that increases the risk of infections.[1][2] Subglutinol A and its analogs represent a promising new class of immunomodulatory agents with a potentially unique mechanism of action that may circumvent the limitations of existing therapies.[4][6] Studies have shown that subglutinol A can effectively block T-cell proliferation and the production of pro-inflammatory cytokines like IFN-γ and IL-17.[1][2][7]
The development of subglutinol analogs aims to optimize the therapeutic window, enhancing immunosuppressive activity while reducing toxicity.[4][5] For instance, analog 41a has demonstrated comparable suppression of IFN-γ and IL-17A to Subglutinol A, but with significantly lower toxicity to CD4+ T cells.[4]
Experimental Validation of Immunomodulatory Effects: A Multi-faceted Approach
A thorough validation of the immunomodulatory effects of subglutinol analogs requires a battery of in vitro and in vivo assays. The following sections detail the key experimental approaches and provide comparative insights.
A hallmark of an effective immunosuppressant is its ability to inhibit the proliferation of activated T-cells, which are key drivers of autoimmune responses.
Commonly Used Assays:
-
Mixed Lymphocyte Reaction (MLR) Assay: This assay assesses the ability of a compound to suppress the proliferation of T-cells in response to allogeneic stimulation, mimicking an immune response to foreign antigens. Subglutinols A and B have shown high potency in the MLR assay, with IC50 values of 0.1 μM.[2]
-
CFSE-based Proliferation Assay: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed among daughter cells upon cell division. The progressive dilution of CFSE fluorescence, measured by flow cytometry, provides a quantitative measure of cell proliferation. Subglutinol A has been shown to effectively block antigen-induced T-cell proliferation in CFSE-based assays.[1]
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells is quantified spectrophotometrically.[8]
Experimental Workflow: CFSE-based T-Cell Proliferation Assay
Caption: Workflow for a CFSE-based T-cell proliferation assay.
Pro-inflammatory cytokines, such as IFN-γ (produced by Th1 cells) and IL-17A (produced by Th17 cells), play a crucial role in the pathogenesis of autoimmune diseases.[4] Evaluating the ability of subglutinol analogs to suppress the production of these cytokines is a critical validation step.
Commonly Used Assays:
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used method for quantifying the concentration of a specific cytokine in a sample.[9] It is a robust and sensitive technique, considered a standard for cytokine measurement.[9][10]
-
Intracellular Cytokine Staining (ICS) with Flow Cytometry: This technique allows for the identification and quantification of cytokine-producing cells within a heterogeneous population. Cells are stimulated to produce cytokines, treated with a protein transport inhibitor to trap cytokines intracellularly, and then stained with fluorescently labeled antibodies against the cytokines of interest for analysis by flow cytometry.[1][2]
-
Multiplex Bead-Based Assays (e.g., Luminex): These assays allow for the simultaneous measurement of multiple cytokines in a small sample volume.[10][11] This is particularly advantageous for obtaining a comprehensive profile of the cytokine response.[11]
Comparative Performance of Subglutinol Analogs in Cytokine Suppression:
| Compound | IFN-γ Suppression (Th1 cells) | IL-17A Suppression (Th17 cells) | Reference |
| Subglutinol A | Potent, dose-dependent suppression | Potent, dose-dependent suppression | [1][4] |
| Analog 41a | Comparable to Subglutinol A | Comparable to Subglutinol A | [4] |
| Analog 41b | Less potent than Subglutinol A | Not specified | [4] |
| Cyclosporine A | Potent suppression | Potent suppression | [1] |
Experimental Workflow: Intracellular Cytokine Staining
Caption: Workflow for intracellular cytokine staining by flow cytometry.
Nitric oxide (NO) is a signaling molecule involved in inflammation, and its production by macrophages can be an indicator of an inflammatory response.[12][13]
Commonly Used Assay:
-
Griess Assay: This colorimetric assay measures nitrite, a stable and nonvolatile breakdown product of NO.[12] The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured spectrophotometrically.
Experimental Workflow: Griess Assay for Nitric Oxide Production
Caption: Workflow for measuring nitric oxide production using the Griess assay.
Mechanism of Action: A Look into Signaling Pathways
Preliminary studies suggest that subglutinols may exert their anti-inflammatory effects by impacting mitochondrial function and T-cell metabolism.[1][4] Subglutinol A has been shown to exacerbate mitochondrial damage in activated T-cells, leading to apoptosis.[1][2] Further investigation into the specific signaling pathways modulated by subglutinol analogs is crucial for a complete understanding of their mechanism of action.
Potential Signaling Pathways to Investigate:
-
NF-κB Signaling Pathway: A key regulator of inflammation and immune responses.
-
MAPK Signaling Pathway: Involved in cell proliferation, differentiation, and apoptosis.
-
JAK-STAT Signaling Pathway: Crucial for cytokine signaling.[14]
Comparative Analysis with Established Immunosuppressants
A critical aspect of validating novel immunomodulatory agents is to compare their efficacy and safety profile with existing drugs.
| Feature | Subglutinol A/Analogs | Cyclosporine A (CsA) | Methotrexate |
| Mechanism of Action | Potentially novel, targets T-cell metabolism and mitochondria[1][4] | Calcineurin inhibitor, blocks T-cell activation | Antiproliferative, inhibits dihydrofolate reductase |
| Efficacy | Comparable to CsA in vitro[4] | Well-established immunosuppressant | Effective in autoimmune diseases |
| Side Effects | Reduced toxicity in some analogs (e.g., 41a)[4] | Nephrotoxicity, neurotoxicity[1][2] | Bone marrow suppression, hepatotoxicity[4] |
| Selectivity | Appears to be selective for activated T-cells[1][2] | Acts more selectively on lymphocytes than antiproliferative agents[1][2] | Non-specific effects on proliferating cells[4] |
Detailed Experimental Protocols
Protocol 1: CFSE-based T-Cell Proliferation Assay
Materials:
-
Isolated primary T-cells
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Complete RPMI-1640 medium
-
Antigen-presenting cells (APCs)
-
Specific antigen or anti-CD3/CD28 antibodies
-
Subglutinol analogs
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of T-cells.[15]
-
Label T-cells with CFSE at a final concentration of 0.5-5 µM for 10 minutes at 37°C.[15]
-
Quench the labeling reaction by adding 5 volumes of cold complete medium.
-
Wash the cells twice with complete medium.
-
Co-culture CFSE-labeled T-cells with APCs and the appropriate stimulus (antigen or antibodies) in a 96-well plate.
-
Add serial dilutions of the subglutinol analogs to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash with FACS buffer.
-
Acquire the samples on a flow cytometer and analyze the CFSE fluorescence intensity in the T-cell population. Proliferation is indicated by a stepwise reduction in CFSE fluorescence.
Protocol 2: Intracellular Cytokine Staining for IFN-γ and IL-17A
Materials:
-
Polarized Th1 and Th17 cells
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffer
-
Fluorescently labeled antibodies against CD4, IFN-γ, and IL-17A
-
FACS buffer
-
Flow cytometer
Procedure:
-
Culture polarized Th1 and Th17 cells in the presence of subglutinol analogs for 48 hours.[4]
-
Restimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor for 4-6 hours.
-
Harvest the cells and wash with FACS buffer.
-
Stain for the surface marker CD4.
-
Fix and permeabilize the cells using a commercial kit or a buffer containing paraformaldehyde and saponin.
-
Stain for intracellular IFN-γ and IL-17A with fluorescently labeled antibodies.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer and analyze the percentage of IFN-γ+ and IL-17A+ cells within the CD4+ T-cell population.
Protocol 3: Griess Assay for Nitric Oxide Production
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
LPS (Lipopolysaccharide)
-
Subglutinol analogs
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard
-
96-well plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of subglutinol analogs for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL). Include unstimulated and vehicle controls.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a standard curve using serial dilutions of sodium nitrite.
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of the Griess Reagent to each well and incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.
Conclusion
The validation of subglutinol analogs as potential immunomodulatory agents requires a systematic and multi-pronged approach. By employing a combination of T-cell proliferation assays, cytokine production analyses, and mechanistic studies, researchers can thoroughly characterize the immunosuppressive properties of these promising compounds. Comparative analysis with existing drugs is essential to position these novel agents within the current therapeutic landscape. The detailed protocols provided in this guide serve as a starting point for the rigorous evaluation of subglutinol analogs, paving the way for the development of safer and more effective treatments for autoimmune diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biological Evaluation of Subglutinol A As a Novel Immunosuppressive Agent for Inflammation Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Evaluation of Subglutinol Analogs for Immunomodulatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Subglutinol Analogs for Immunomodulatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of Subglutinol A as a Potential Immunomodulatory Agent - Jiyong Hong [grantome.com]
- 7. Biological evaluation of subglutinol a as a novel immunosuppressive agent for inflammation intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. evetechnologies.com [evetechnologies.com]
- 11. Maximizing Accuracy in Cytokine Analysis: Comparing Luminex and ELISA Methods - Creative Proteomics [cytokine.creative-proteomics.com]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mucosalimmunology.ch [mucosalimmunology.ch]
A Senior Application Scientist's Guide to Assessing the Enzymatic Inhibition Specificity of 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one
For drug development professionals, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous validation. A molecule's potency against its intended target is only half the story; its specificity is the critical determinant of its potential efficacy and safety profile. A promiscuous inhibitor, one that interacts with multiple enzymes, can lead to unforeseen off-target effects, toxicity, and ultimately, clinical failure.
This guide provides an in-depth, experience-driven framework for assessing the enzymatic inhibition specificity of a novel compound, using 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one as our subject. While pyranone scaffolds are known to possess a range of biological activities, a thorough specificity assessment is paramount to understanding their therapeutic potential.[1][2][3] We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a self-validating and robust analytical cascade.
Part 1: Foundational Analysis - Characterizing the Primary Target Interaction
Before we can assess specificity, we must intimately understand the interaction between this compound and its primary enzyme target. For the purpose of this guide, we will hypothesize that initial high-throughput screening has identified this compound as a potent inhibitor of Kinase X , a therapeutically relevant enzyme in an oncology pathway.
Determining Inhibitory Potency (IC50)
The first quantitative measure of an inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50).[4][5][6] This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. An accurate IC50 determination is the bedrock upon which all subsequent studies are built.[7]
Rationale: This protocol is designed to generate a dose-response curve from which the IC50 value can be accurately interpolated.[6] We use a 10-point dilution series to ensure sufficient data points for a reliable curve fit.[8] The substrate concentration is kept at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[8]
Reagents and Materials:
-
Recombinant Human Kinase X
-
This compound (stock solution in 100% DMSO)
-
Kinase X specific peptide substrate
-
ATP (at Km concentration)
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection Reagent (e.g., ADP-Glo™, HTRF®, or equivalent)
-
384-well, low-volume, white microplates
-
Acoustic liquid handler or serial dilution-capable pipette
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 1 mM).
-
Assay Plate Preparation: Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each inhibitor concentration and DMSO (for vehicle controls) into the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of Kinase X solution (at 2x final concentration) to all wells.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction is initiated.[7]
-
Reaction Initiation: Add 5 µL of a substrate/ATP mix (at 2x final concentration) to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at the optimal temperature for Kinase X (e.g., 37°C) for a pre-determined time, ensuring the reaction remains within the linear range.[9]
-
Reaction Termination & Detection: Stop the reaction and measure the signal by adding 10 µL of the chosen detection reagent according to the manufacturer's protocol.
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme).
-
Normalize the data with 0% inhibition (vehicle control) and 100% inhibition (no enzyme or potent control inhibitor) wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.[7]
-
Elucidating the Mechanism of Action (MoA)
With a confirmed IC50 value, the next critical step is to understand how the compound inhibits the enzyme. The mechanism of action (MoA) defines whether the inhibitor competes with the substrate (competitive), binds to a separate site (non-competitive), or binds only to the enzyme-substrate complex (uncompetitive).[10][11] This knowledge is vital for lead optimization, as different inhibition modalities have distinct implications for in vivo efficacy.
Rationale: This experiment systematically varies the concentration of both the inhibitor and the primary substrate (ATP). By analyzing the resulting shifts in enzyme kinetics (Vmax and Km), we can diagnose the inhibition modality using double-reciprocal plots (Lineweaver-Burk).[12]
Procedure:
-
Assay Setup: Set up a matrix of reactions in a 96- or 384-well plate.
-
Rows: At least 5 concentrations of this compound (e.g., 0x, 0.5x, 1x, 2x, 4x the IC50 value).
-
Columns: At least 8 concentrations of ATP, spanning a range from 0.5x Km to 10x Km.[12]
-
-
Execution: Run the kinase assay as described in the IC50 protocol, measuring the initial reaction velocity for each condition. It is crucial to ensure these measurements are taken during the linear phase of product formation.[12]
-
Data Analysis:
-
For each inhibitor concentration, plot the reaction velocity against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km.
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
Analyze the pattern of the lines:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).[10]
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease).
-
-
Part 2: The Core Investigation - Designing and Executing the Specificity Panel
Specificity is not an absolute property but a relative one. We assess it by "counter-screening" our compound against a panel of other enzymes.[13] The design of this panel is a critical, strategy-driven decision. A well-designed panel provides a clear picture of the compound's selectivity profile, while a poorly designed one can be misleading.
Rationale for Panel Design
A robust specificity panel should include enzymes from several categories to probe for different types of off-target interactions:
-
Intra-Family Homologues: These are other kinases from the same family as Kinase X. High activity against these enzymes indicates poor selectivity within the target family, which may or may not be desirable depending on the therapeutic strategy.
-
Related Family Enzymes: Kinases from different families. Inhibition here can reveal broader, unforeseen activities.
-
Common Promiscuous Enzymes: A set of enzymes known to be frequent off-targets for small molecules. This panel should always include key members of the Cytochrome P450 (CYP) family (e.g., CYP3A4, 2D6, 2C9), as inhibition of these can lead to significant drug-drug interactions.[14][15]
-
Structurally Unrelated Targets: Enzymes from completely different classes (e.g., proteases, phosphatases, hydrolases) to check for unexpected cross-reactivity.
References
- 1. pleiades.online [pleiades.online]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. courses.edx.org [courses.edx.org]
- 5. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Enzyme Target and Screening - Creative BioMart [creativebiomart.net]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one
Hazard Identification and Risk Assessment
Structurally related compounds, such as 3-Hydroxy-2H-pyran-2-one and 4-hydroxy-6-methyl-2H-pyran-2-one, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Some are also harmful if swallowed.[1][3] Therefore, it is imperative to treat 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one with a similar level of caution. A thorough risk assessment should be conducted before commencing any work with this compound.
Summary of Potential Hazards:
-
Skin Irritation: May cause redness and discomfort upon contact.[1][2]
-
Eye Irritation: Can cause serious irritation and potential damage to the eyes.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for handling this compound at different scales of operation.
| Activity | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Handling Small Quantities (milligram scale) | Safety glasses with side shields or safety goggles.[4] | Nitrile or latex gloves.[4] | N95 respirator or equivalent, especially when handling the solid form to prevent dust inhalation.[4][5] | Laboratory coat.[4] |
| Handling Large Quantities (gram scale or greater) | Chemical safety goggles or a face shield.[4][5] | Chemical-resistant gloves (e.g., nitrile, double-gloved).[4] | A properly fitted respirator with an organic vapor cartridge.[4] | Chemical-resistant lab coat or apron over a standard lab coat.[4] |
| Emergency (Spill or Exposure) | Chemical safety goggles and a face shield.[4] | Heavy-duty, chemical-resistant gloves.[4] | Self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation.[4] | Chemical-resistant suit or coveralls.[4] |
Causality of PPE Choices:
-
Eye Protection: The use of safety goggles or a face shield is critical to prevent contact with splashes or airborne particles that could cause serious eye damage.[4][5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, provide a necessary barrier to prevent skin irritation.[5] For larger quantities, double-gloving enhances this protection.
-
Respiratory Protection: An N95 respirator mitigates the risk of inhaling fine dust particles of the solid compound.[5] For larger-scale work where vapors may be present, an organic vapor cartridge respirator is essential.[4]
-
Body Protection: A lab coat protects personal clothing from contamination.[5] For larger quantities or in the event of a spill, a chemical-resistant apron or suit provides a more robust barrier against chemical exposure.[4]
Operational Plan: A Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring experimental integrity. The following workflow should be strictly adhered to.
Caption: Workflow for handling this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately rinse with copious amounts of water for at least 15-20 minutes, also under the eyelids.[6] Seek immediate medical attention.[4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[6] If skin irritation occurs, get medical advice/attention.[6]
-
Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen.[4] Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water and seek immediate medical attention.[4]
-
Spill: Evacuate the immediate area.[4] Wear appropriate PPE for emergency situations. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.[4] For large spills, contact your institution's environmental health and safety department.[4]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.[4]
Caption: Disposal plan for this compound.
Key Disposal Considerations:
-
Solid Waste: Collect any solid waste, including contaminated consumables like gloves and paper towels, in a designated, sealed container labeled as hazardous waste.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7]
By adhering to these rigorous safety protocols, you contribute to a safer laboratory environment and uphold the integrity of your scientific research.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 4-hydroxy-3,6-dimethyl-2H-pyran-2-one Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
